ONO-7300243
Description
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Properties
IUPAC Name |
2-[4-[[(3,5-dimethoxy-4-methylbenzoyl)-(3-phenylpropyl)amino]methyl]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO5/c1-20-25(33-2)17-24(18-26(20)34-3)28(32)29(15-7-10-21-8-5-4-6-9-21)19-23-13-11-22(12-14-23)16-27(30)31/h4-6,8-9,11-14,17-18H,7,10,15-16,19H2,1-3H3,(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGABOZPQOOZAOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1OC)C(=O)N(CCCC2=CC=CC=C2)CC3=CC=C(C=C3)CC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ONO-7300243: A Technical Guide to its Mechanism of Action as a Lysophosphatidic Acid Receptor 1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of ONO-7300243, a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows to support further research and development.
Core Mechanism of Action
This compound functions as a competitive antagonist of the LPA1 receptor, a G protein-coupled receptor (GPCR) activated by the bioactive lipid, lysophosphatidic acid (LPA).[1][2] By binding to the LPA1 receptor, this compound blocks the downstream signaling cascades typically initiated by LPA. The LPA1 receptor is known to couple with three primary G protein families: Gαi/o, Gαq/11, and Gα12/13. Inhibition of these pathways by this compound is the basis of its pharmacological effects.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Species | Assay | Reference |
| IC50 | 160 nM | Human | Ca2+ Mobilization Assay | [3] |
| Kd | ~10 nM (estimated from graph) | CHO cells expressing human LPA1 | Radioligand Binding Assay ([3H]-ONO-7300243) | [2] |
| Selectivity | Good selectivity over LPA2 | [1][4] |
Table 2: In Vivo Efficacy of this compound in a Rat Model of Intraurethral Pressure (IUP)
| Parameter | Value | Route of Administration | Reference |
| ID50 | 11.6 mg/kg | Oral (p.o.) | [1] |
| Inhibition at 3 mg/kg | 62% | Intraduodenal (i.d.) | [1] |
| Inhibition at 10 mg/kg | 88% | Intraduodenal (i.d.) | [1] |
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Route of Administration | Reference |
| Clearance (CLtot) | 15.9 mL/min/kg | Intravenous (i.v.) at 3 mg/kg | [4] |
| Half-life (t1/2) | 0.3 h | Intravenous (i.v.) at 3 mg/kg | [4] |
Signaling Pathways
The binding of LPA to the LPA1 receptor activates multiple downstream signaling pathways. This compound, by blocking this initial step, inhibits these subsequent signaling events. The primary pathways affected are depicted below.
Caption: LPA1 receptor signaling pathways inhibited by this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Ca2+ Mobilization Assay
This assay is used to determine the in vitro antagonist potency (IC50) of this compound.
Caption: Experimental workflow for the in vitro Ca2+ mobilization assay.
Detailed Protocol:
-
Cell Culture: Chinese hamster ovary (CHO) cells stably expressing the human LPA1 receptor are seeded at a density of 2 x 10^4 cells/well in 96-well plates and cultured for 2 days.
-
Dye Loading: The culture medium is removed, and cells are incubated for 1 hour in a loading buffer containing the Ca2+-sensitive dye Fura-2 AM (5 µM) and probenecid (2.5 mM) to prevent dye extrusion.
-
Assay: Cells are washed with an assay buffer. The antagonist, this compound, is added to the wells at various concentrations and pre-incubated. Subsequently, cells are stimulated with a final concentration of 100 nM LPA.
-
Data Analysis: Intracellular Ca2+ levels are monitored by measuring the ratio of fluorescence emission at 500 nm with excitation at 340 nm and 380 nm. The percentage of inhibition is calculated by comparing the peak fluorescence ratio in the presence of the antagonist to the control (DMSO). The IC50 value is determined using a non-linear regression analysis with a sigmoidal dose-response model.
In Vivo Rat Intraurethral Pressure (IUP) Model
This model is utilized to assess the in vivo efficacy of this compound.
Caption: Experimental workflow for the in vivo rat IUP model.
Detailed Protocol:
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized. A microtip pressure transducer catheter is inserted into the prostatic urethra to measure intraurethral pressure (IUP).
-
Drug Administration: this compound is administered either orally (p.o.) or intraduodenally (i.d.) at various doses.
-
LPA Challenge: After a predetermined time following drug administration (e.g., 60 minutes), lysophosphatidic acid (LPA) is injected intravenously to induce an increase in IUP.
-
Data Analysis: The IUP is continuously monitored. The inhibitory effect of this compound is quantified by measuring the reduction in the LPA-induced IUP increase compared to a vehicle-treated control group. The ID50 is then calculated.[1]
Pharmacokinetic Study in Rats
This protocol is designed to determine the pharmacokinetic profile of this compound following oral administration.
Caption: Workflow for a pharmacokinetic study in rats.
Detailed Protocol:
-
Dosing: A single oral dose of this compound is administered to fasted male Sprague-Dawley rats. For intravenous administration, the compound is given as a bolus.
-
Blood Collection: Blood samples are collected at various time points post-dosing via a cannulated vein (e.g., jugular vein).
-
Sample Processing: Plasma is isolated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data is used to calculate key pharmacokinetic parameters such as clearance and half-life using non-compartmental analysis.[4][5]
References
- 1. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Slow Tight Binding LPA1 Antagonist (ONO-0300302) for the Treatment of Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
ONO-7300243: A Technical Guide to a Novel LPA1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-7300243 is a novel, potent, and orally active antagonist of the lysophosphatidic acid receptor 1 (LPA1).[1][2] Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts a wide range of cellular effects, including cell proliferation, survival, and motility, through its interaction with a family of G protein-coupled receptors (GPCRs), including LPA1.[1][3] The LPA1 receptor is implicated in various physiological and pathophysiological processes, making it a compelling therapeutic target for conditions such as benign prostatic hyperplasia (BPH), fibrosis, and neuropathic pain.[1][2] This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, mechanism of action, and key experimental data.
Pharmacological Profile
This compound has been characterized through a series of in vitro and in vivo studies, demonstrating its antagonistic activity at the LPA1 receptor and its potential therapeutic utility.
In Vitro Activity
The inhibitory activity of this compound on the human LPA1 receptor was determined using a calcium mobilization assay in Chinese hamster ovary (CHO) cells stably expressing the receptor.
| Compound | IC50 (nM) | Assay System | Reference |
| This compound | 160 | CHO cells expressing human LPA1 | [1][4] |
In Vivo Efficacy
The in vivo efficacy of this compound was evaluated in a rat model of LPA-induced intraurethral pressure (IUP), a relevant model for assessing potential treatments for BPH.
| Administration Route | Dose (mg/kg) | % Inhibition of LPA-induced IUP Increase | ID50 (mg/kg) | Reference |
| Intraduodenal (i.d.) | 3 | 62% | - | [1] |
| Intraduodenal (i.d.) | 10 | 88% | - | [1] |
| Oral (p.o.) | - | - | 11.6 | [1] |
Oral administration of this compound at 30 mg/kg in rats demonstrated a reduction in intraurethral pressure comparable to the α1 adrenoceptor antagonist tamsulosin, a clinically used treatment for BPH.[1][2] Notably, unlike tamsulosin, this compound did not affect mean blood pressure at this effective dose, suggesting a favorable cardiovascular safety profile.[1][2]
Pharmacokinetics
A pharmacokinetic study in rats revealed that this compound has a rapid clearance and a short half-life.
| Parameter | Value | Animal Model | Administration | Reference |
| Total Clearance (CLtot) | 15.9 mL/min/kg | Rat | 3 mg/kg i.v. | [1] |
| Half-life (t1/2) | 0.3 h | Rat | 3 mg/kg i.v. | [1] |
Mechanism of Action: LPA1 Receptor Signaling
The LPA1 receptor is a G protein-coupled receptor that, upon activation by LPA, couples to several heterotrimeric G proteins, including Gαi/o, Gαq/11, and Gα12/13.[5] This coupling initiates a cascade of downstream signaling events that mediate the diverse cellular responses to LPA. This compound acts as an antagonist at the LPA1 receptor, blocking the binding of LPA and thereby inhibiting these downstream signaling pathways.
Caption: LPA1 Receptor Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Calcium Mobilization Assay
This assay is used to determine the in vitro antagonist activity of compounds on the LPA1 receptor.
-
Cell Culture: Chinese hamster ovary (CHO) cells stably expressing the human LPA1 receptor are cultured in F-12 Nutrient Mixture (HAM) supplemented with 10% FBS. Cells are seeded at a density of 2 x 10^4 cells/well in 96-well plates and incubated for 48 hours.[1]
-
Dye Loading: The culture medium is removed, and the cells are incubated with a loading buffer containing 5 µM Fura-2 AM, 10 mM HEPES (pH 7.55), and 2.5 mM probenecid (B1678239) for 1 hour at 37°C.[1]
-
Assay Procedure: After removing the loading buffer, cells are washed and incubated with an assay buffer. The test compound (this compound) is added to the wells. Intracellular Ca2+ concentration is monitored using a fluorescence drug screening system by measuring the ratio of fluorescence intensities at 340 nm and 380 nm excitation wavelengths.[1]
-
Stimulation and Data Analysis: After a pre-incubation period with the antagonist, LPA (final concentration of 100 nM) is added to stimulate the cells. The inhibition rate is calculated from the peak fluorescence ratio after LPA addition in the presence of the compound compared to the control (DMSO). IC50 values are determined using a non-linear regression analysis.[1]
Caption: Workflow for the Calcium Mobilization Assay.
LPA-Induced Rat Intraurethral Pressure (IUP) Model
This in vivo model assesses the efficacy of LPA1 antagonists in a functional assay relevant to BPH.
-
Animal Model: Conscious male rats are used for the study.
-
Compound Administration: this compound is administered orally (p.o.) or intraduodenally (i.d.) at various doses.
-
LPA Challenge: After a specified time following compound administration (e.g., 60 minutes), LPA (300 µg/kg) is injected intravenously to induce an increase in intraurethral pressure.[3]
-
IUP Measurement: The intraurethral pressure is measured in anesthetized rats.
-
Data Analysis: The inhibitory effect of this compound is quantified as the percentage reduction in the LPA-induced IUP increase compared to a vehicle-treated control group. The dose required to produce 50% inhibition (ID50) is calculated for oral administration.
Caption: Workflow for the Rat Intraurethral Pressure Model.
Conclusion
This compound is a promising LPA1 receptor antagonist with demonstrated in vitro potency and in vivo efficacy in a relevant animal model for BPH. Its distinct mechanism of action and favorable safety profile, particularly the lack of effect on blood pressure, highlight its potential as a novel therapeutic agent. Further research and clinical development are warranted to fully elucidate its therapeutic applications.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lysophosphatidic Acid Receptors: Biochemical and Clinical Implications in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
ONO-7300243: A Deep Dive into its Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-7300243 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1), a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes. This technical guide provides a comprehensive overview of the selectivity profile of this compound, detailing its activity at its primary target and its differentiation from other related receptors. The information presented herein is intended to support further research and development efforts involving this compound.
Core Selectivity Profile
This compound demonstrates notable selectivity for the human LPA1 receptor. Its primary mechanism of action is the competitive antagonism of LPA1, thereby inhibiting the downstream signaling cascades initiated by the binding of its endogenous ligand, lysophosphatidic acid (LPA).
Quantitative Analysis of Receptor Antagonism
The inhibitory activity of this compound has been quantified using in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.
| Target | IC50 (µM) | Assay Type | Cell Line | Species |
| LPA1 Receptor | 0.16 | Intracellular Calcium Mobilization Assay[1] | CHO | Human |
| LPA2 Receptor | >10* | Not explicitly stated, inferred from selectivity statements | - | - |
Signaling Pathways
LPA1 activation by LPA initiates a complex network of intracellular signaling pathways through its coupling to multiple G protein subtypes, including Gαi/o, Gαq/11, and Gα12/13.[4] this compound, as an antagonist, blocks these downstream effects.
Experimental Protocols
In Vitro LPA1 Antagonist Assay (Intracellular Calcium Mobilization)
This assay is a cornerstone for determining the potency of LPA1 antagonists like this compound.[1]
Objective: To measure the ability of a compound to inhibit the increase in intracellular calcium concentration induced by LPA in cells expressing the LPA1 receptor.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human LPA1 receptor are cultured in a suitable medium (e.g., F-12 Nutrient Mixture with 10% FBS) and seeded into 96-well plates.[1]
-
Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, in a buffer containing probenecid (B1678239) to prevent dye extrusion.[1]
-
Compound Incubation: The cells are pre-incubated with varying concentrations of this compound or a vehicle control.
-
LPA Stimulation: The cells are then stimulated with a fixed concentration of LPA (e.g., 100 nM) to induce calcium mobilization.[1]
-
Signal Detection: The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity at specific excitation and emission wavelengths using a fluorescence plate reader.[1]
-
Data Analysis: The percentage of inhibition by the antagonist is calculated, and the IC50 value is determined by fitting the dose-response data to a sigmoidal curve.[1]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysophosphatidic Acid Receptors: Biochemical and Clinical Implications in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
ONO-7300243: A Deep Dive into the Structure-Activity Relationship of a Novel LPA1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of ONO-7300243, a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). This compound emerged from a hit-to-lead optimization program and has demonstrated significant potential in preclinical models, particularly for conditions such as benign prostatic hyperplasia (BPH).[1][2] This document details the quantitative SAR data, experimental methodologies, and key signaling pathways, offering a comprehensive resource for researchers in the field of GPCR drug discovery.
From Hit to Lead: The Discovery of this compound
This compound was identified through a high-throughput screening campaign targeting the LPA1 receptor, which is known to mediate a variety of physiological and pathological processes.[2] The initial hit, compound 7a, was subjected to a rigorous optimization process focusing on enhancing potency, selectivity, and pharmacokinetic properties.[3] This led to the development of this compound (also referred to as compound 17a), which exhibited a favorable profile for in vivo studies.[3]
Structure-Activity Relationship (SAR) Analysis
The development of this compound involved systematic modifications of the initial hit compound. The core structure was conceptually divided into different sections, and modifications were made to explore the impact on LPA1 antagonist activity.
Core Structure Modifications
The optimization of the hit compound (7a) to the lead compound this compound (17a) involved significant structural modifications to improve in vivo efficacy. While a direct, detailed synthetic scheme for this compound is not publicly available in a single source, the process involved scaffold hopping from an amide group in the initial series to a ketone, which was then reduced to a secondary alcohol, yielding diastereomers with retained antagonist activity.[1]
Quantitative SAR Data
The following tables summarize the in vitro antagonist activity (IC50) of key compounds from the optimization process, highlighting the structure-activity relationships.
| Compound | R1 | R2 | LPA1 IC50 (µM) |
| 7a | 4-MeO-Ph | H | 4.4 |
| 12g | 3,5-(MeO)2-4-Me-Ph | 5-Cl | 0.0035 |
| 17a (this compound) | 3-Me-Ph | H | 0.16 |
| 18a | 3-Me-Ph | H | 0.16 |
Table 1: In vitro LPA1 antagonist activity of key compounds. Data compiled from multiple sources.[3]
While compound 12g showed the highest in vitro potency, this compound (17a) demonstrated superior in vivo efficacy.[3] This was attributed to its improved physicochemical properties, including lower molecular weight and lipophilicity, which likely contributed to better membrane permeability and metabolic stability.[3]
| Compound | Molecular Weight | cLogP |
| 12g | 574 | 8.24 |
| 17a (this compound) | 461.55 | 5.29 |
Table 2: Physicochemical properties of compound 12g and this compound (17a).[3][4]
Experimental Protocols
In Vitro LPA1 Antagonist Assay: Calcium Mobilization
The primary in vitro assay used to determine the antagonist activity of this compound and its analogs was a calcium mobilization assay in Chinese Hamster Ovary (CHO) cells stably expressing the human LPA1 receptor.[4]
Methodology:
-
Cell Culture: CHO cells stably expressing human LPA1 are cultured in F-12 Nutrient Mixture (HAM) supplemented with 10% FBS.
-
Cell Plating: Cells are seeded into 96-well plates and cultured for 48 hours.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive dye (e.g., Fura-2 AM), HEPES, and probenecid (B1678239) for 1 hour at 37°C.
-
Compound Incubation: After washing, cells are pre-incubated with the test compounds (antagonists) or vehicle (DMSO).
-
LPA Stimulation: Lysophosphatidic acid (LPA) is added to the wells to a final concentration of 100 nM to stimulate the LPA1 receptor.
-
Fluorescence Measurement: Intracellular calcium concentration is monitored using a fluorescence drug screening system by measuring the ratio of fluorescence intensities at 340 nm and 380 nm excitation wavelengths.
-
Data Analysis: The inhibition rate is calculated from the peak fluorescence ratio after compound treatment compared to the control. IC50 values are determined by non-linear regression analysis using a sigmoid Emax model.
In Vivo Efficacy Model: Rat Intraurethral Pressure (IUP)
The in vivo efficacy of this compound was evaluated in a rat model by measuring its effect on intraurethral pressure (IUP).[3]
Methodology:
-
Animal Model: Female Sprague-Dawley rats are used.
-
Catheter Implantation: A suprapubic catheter is implanted into the bladder dome for pressure measurement.[5]
-
Anesthesia: Rats are anesthetized for the procedure.
-
Compound Administration: this compound or vehicle is administered orally (p.o.) or intraduodenally (i.d.).
-
LPA Challenge: In some protocols, LPA is administered to induce an increase in IUP.
-
Pressure Measurement: Intraurethral pressure is measured using a water-perfusion catheter system or similar urodynamic equipment.[6][7] The pressure at which leakage occurs (leak point pressure) can also be determined.[5]
-
Data Analysis: The inhibition of LPA-induced IUP increase or the reduction in baseline IUP is calculated. The dose-response relationship is analyzed to determine the ID50 value.
Signaling Pathways and Experimental Workflow
LPA1 Receptor Signaling Pathway
Activation of the LPA1 receptor by LPA initiates a cascade of intracellular signaling events through coupling to various G proteins, primarily Gαi/o, Gαq/11, and Gα12/13.[8][9][10] This leads to the activation of downstream effectors such as phospholipase C (PLC), Rho, and Rac, ultimately resulting in cellular responses like calcium mobilization, cell proliferation, and migration.[10][11] this compound acts by blocking the initial binding of LPA to the receptor, thereby inhibiting these downstream signals.
References
- 1. Discovery of a Slow Tight Binding LPA1 Antagonist (ONO-0300302) for the Treatment of Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Methods of testing urethral resistance in the female rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Method for Recording Urethral Pressure Profiles in Female Rats | PLOS One [journals.plos.org]
- 7. A Method for Recording Urethral Pressure Profiles in Female Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
ONO-7300243: A Novel LPA1 Antagonist for Benign Prostatic Hyperplasia Research
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of ONO-7300243, a selective lysophosphatidic acid receptor 1 (LPA1) antagonist, and its potential application in the research of benign prostatic hyperplasia (BPH). This document is intended for researchers, scientists, and professionals involved in drug development.
Introduction to this compound and its Rationale in BPH
Benign prostatic hyperplasia is a common condition in aging men, characterized by the non-malignant growth of the prostate gland, which can lead to lower urinary tract symptoms (LUTS).[1] Current treatments for BPH, such as α1-adrenoceptor antagonists like tamsulosin, aim to relax the smooth muscle of the prostate and bladder neck.[2][3] However, these can be associated with side effects like postural hypotension.[4]
Lysophosphatidic acid (LPA) is a bioactive lipid that exerts a variety of cellular effects through its G protein-coupled receptors, including LPA1.[2][5] LPA has been shown to induce contraction of the urethra via the LPA1 receptor, suggesting that antagonizing this receptor could be a viable therapeutic strategy for BPH.[2] this compound is a novel, potent, and selective LPA1 antagonist developed to explore this therapeutic hypothesis.[5][6] Preclinical studies have demonstrated that this compound can reduce intraurethral pressure (IUP) in rat models without the hypotensive side effects observed with α1-adrenoceptor antagonists, highlighting its potential as a novel treatment for BPH.[2][3][4]
Core Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Assay Description |
| IC₅₀ | 160 nM | CHO cells expressing human LPA1 | Inhibition of LPA-induced intracellular Ca²⁺ mobilization.[6][7] |
Table 2: In Vivo Efficacy of this compound in Rats
| Parameter | Value | Administration Route | Model |
| ID₅₀ | 11.6 mg/kg | Oral (p.o.) | Inhibition of LPA-induced increase in intraurethral pressure (IUP).[6][7] |
| Effective Dose | 30 mg/kg | Oral (p.o.) | Significantly reduced IUP in conscious rats without LPA stimulation.[3][4] |
| Comparative Potency | 30 mg/kg this compound ≈ 1 mg/kg tamsulosin | Oral (p.o.) | Reduction of IUP in conscious rats.[2][3] |
Table 3: Pharmacokinetic Profile of this compound in Rats
| Parameter | Value | Administration Route |
| Total Clearance (CLtot) | 15.9 mL/min/kg | Intravenous (i.v.) at 3 mg/kg |
| Half-life (t₁/₂) | 0.3 hours | Intravenous (i.v.) at 3 mg/kg |
Signaling Pathway and Mechanism of Action
This compound acts as a competitive antagonist at the LPA1 receptor. In the context of BPH, the proposed mechanism involves the blockage of LPA-induced signaling cascades that lead to prostate smooth muscle contraction. The binding of LPA to the LPA1 receptor, a G protein-coupled receptor (GPCR), activates downstream signaling pathways that ultimately increase intracellular calcium concentration and sensitize the contractile machinery, resulting in smooth muscle contraction and increased intraurethral pressure. By blocking this interaction, this compound prevents these downstream effects.
Caption: LPA1 receptor signaling pathway in prostate smooth muscle.
Experimental Protocols
In Vitro LPA1 Receptor Antagonist Assay
This protocol details the method used to determine the in vitro antagonist activity of this compound.
Objective: To measure the ability of this compound to inhibit LPA-induced intracellular calcium mobilization in cells expressing the human LPA1 receptor.
Materials:
-
Chinese hamster ovary (CHO) cells stably expressing the human LPA1 receptor.
-
Cell culture medium (e.g., F-12 Nutrient Mixture with 10% FBS).
-
96-well plates.
-
Fura-2 AM (calcium indicator dye).
-
Probenecid.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Lysophosphatidic acid (LPA).
-
This compound.
-
Fluorescence plate reader.
Procedure:
-
Cell Culture: Culture CHO-hLPA1 cells in appropriate medium until they reach the desired confluence.
-
Cell Plating: Seed the cells into 96-well plates and incubate until they form a monolayer.
-
Dye Loading: Wash the cells with assay buffer and then incubate with a loading buffer containing Fura-2 AM and probenecid.
-
Compound Incubation: Wash the cells to remove excess dye and then incubate with various concentrations of this compound or vehicle control.
-
LPA Stimulation: Place the plate in a fluorescence plate reader and measure the baseline fluorescence. Add a solution of LPA to each well to stimulate the LPA1 receptor.
-
Data Acquisition: Continuously record the fluorescence intensity at the appropriate excitation and emission wavelengths for Fura-2 (e.g., excitation at 340 nm and 380 nm, emission at 510 nm).
-
Data Analysis: Calculate the ratio of fluorescence intensities (340/380 nm) to determine the intracellular calcium concentration. Determine the inhibitory effect of this compound at each concentration and calculate the IC₅₀ value.
Caption: Experimental workflow for the in vitro LPA1 antagonist assay.
In Vivo Measurement of Intraurethral Pressure (IUP) in Rats
This protocol outlines the procedure for assessing the in vivo efficacy of this compound.
Objective: To measure the effect of orally administered this compound on both basal and LPA-induced intraurethral pressure in conscious rats.
Materials:
-
Male Sprague-Dawley rats.
-
Catheter with a pressure transducer tip.
-
Anesthesia (for catheter implantation).
-
Data acquisition system.
-
This compound formulation for oral gavage.
-
LPA solution for intravenous injection.
-
Vehicle control.
Procedure:
-
Animal Preparation: Anesthetize the rats and surgically implant a pressure transducer-tipped catheter into the urethra. Allow the animals to recover from surgery.
-
Baseline IUP Measurement: In conscious, freely moving rats, record the baseline IUP for a designated period.
-
Compound Administration: Administer this compound or vehicle control orally via gavage.
-
Post-Dosing IUP Measurement (Basal): Continuously monitor and record the IUP for a specified duration after dosing to assess the effect on basal pressure.
-
LPA Challenge (for ID₅₀ determination): At a specific time point after this compound administration, intravenously inject a bolus of LPA to induce a rise in IUP.
-
Data Acquisition: Record the peak IUP following the LPA challenge.
-
Data Analysis: Compare the IUP changes in the this compound-treated groups to the vehicle control group. For the LPA challenge, calculate the percent inhibition of the LPA-induced IUP increase and determine the ID₅₀ value.
Caption: Experimental workflow for in vivo IUP measurement.
Conclusion and Future Directions
This compound is a valuable research tool for investigating the role of the LPA1 receptor in the pathophysiology of BPH. Its ability to reduce intraurethral pressure in preclinical models without affecting blood pressure presents a promising alternative to existing therapies. Further research is warranted to fully elucidate its long-term efficacy and safety profile. The development of successor compounds with improved pharmacokinetic properties, such as ONO-0300302 with its slow tight-binding characteristics, demonstrates the ongoing potential of targeting the LPA1 receptor for the treatment of BPH.[4][8]
References
- 1. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a Slow Tight Binding LPA1 Antagonist (ONO-0300302) for the Treatment of Benign Prostatic Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lysophosphatidic acid induces prostate cancer PC3 cell migration via activation of LPA1, p42 and p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression and function of lysophosphatidic acid LPA1 receptor in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. [PDF] Expression and function of lysophosphatidic acid LPA1 receptor in prostate cancer cells. | Semantic Scholar [semanticscholar.org]
- 8. Discovery of a Slow Tight Binding LPA1 Antagonist (ONO-0300302) for the Treatment of Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
ONO-7300243: A Potential Therapeutic Avenue in Idiopathic Pulmonary Fibrosis Models
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Idiopathic Pulmonary Fibrosis (IPF) is a devastating chronic lung disease characterized by progressive scarring of the lung tissue, leading to a decline in respiratory function. The prognosis for IPF patients is poor, highlighting the urgent need for novel therapeutic strategies. Emerging research has identified the lysophosphatidic acid (LPA) signaling pathway, particularly through the LPA receptor 1 (LPA1), as a key player in the pathogenesis of pulmonary fibrosis. ONO-7300243 is a potent and selective antagonist of the LPA1 receptor. This technical guide provides a comprehensive overview of the role of LPA1 antagonism, using this compound and analogous compounds, in preclinical models of idiopathic pulmonary fibrosis.
Mechanism of Action: Targeting the LPA-LPA1 Axis
Lysophosphatidic acid (LPA) is a bioactive lipid that exerts its effects by binding to a family of G protein-coupled receptors, including LPA1. In the context of pulmonary fibrosis, LPA levels are elevated in the bronchoalveolar lavage fluid of patients. The binding of LPA to LPA1 on various cell types in the lung, including fibroblasts and epithelial cells, triggers a cascade of downstream signaling events that contribute to the fibrotic process.
This compound, by selectively blocking the LPA1 receptor, is designed to interrupt these pathological processes. The anticipated therapeutic effects of this compound in IPF models include the attenuation of fibroblast recruitment and differentiation into myofibroblasts, reduction of excessive extracellular matrix deposition, and mitigation of inflammation.
Signaling Pathway
The signaling cascade initiated by LPA binding to LPA1 is multifaceted and involves the activation of several downstream pathways implicated in fibrosis.
LPA-LPA1 Signaling Pathway in Pulmonary Fibrosis.
Preclinical Evaluation in Idiopathic Pulmonary Fibrosis Models
While specific data for this compound in IPF models are not extensively published in peer-reviewed literature, the efficacy of targeting the LPA1 receptor has been demonstrated with analogous compounds in the widely used bleomycin-induced pulmonary fibrosis model. The data presented below are from studies on a similar selective LPA1 antagonist, providing a strong rationale for the potential of this compound.
Experimental Workflow: Bleomycin-Induced Pulmonary Fibrosis Model
The bleomycin (B88199) model is the most common animal model used to study the pathogenesis of pulmonary fibrosis and to evaluate the efficacy of potential therapeutics.
General Experimental Workflow for the Bleomycin-Induced Fibrosis Model.
Quantitative Data Summary
The following tables summarize key in vitro and in vivo data for LPA1 antagonists, demonstrating their potential in mitigating fibrotic processes.
Table 1: In Vitro Activity of LPA1 Antagonists
| Compound | Assay | Cell Line | Endpoint | Result (IC50) |
| This compound | LPA1 Antagonist Assay | CHO cells expressing human LPA1 | Intracellular Ca2+ mobilization | 160 nM[1] |
| AM966 (surrogate) | LPA-stimulated Ca2+ release | CHO cells expressing human LPA1 | Inhibition of Ca2+ release | 17 nM[2] |
| AM966 (surrogate) | LPA-induced chemotaxis | Human IMR-90 lung fibroblasts | Inhibition of cell migration | 181 nM[2] |
Table 2: In Vivo Efficacy of LPA1 Antagonists in Bleomycin-Induced Pulmonary Fibrosis Model (Data from AM966 as a surrogate)
| Parameter | Vehicle Control (Bleomycin) | LPA1 Antagonist (Bleomycin) | Percent Reduction | p-value |
| Total BALF Cells (x10^5) | 2.5 ± 0.3 | 1.5 ± 0.2 | 40% | <0.05 |
| BALF Lymphocytes (%) | 35 ± 5 | 20 ± 4 | 43% | <0.05 |
| Lung Hydroxyproline (µ g/lung ) | 450 ± 50 | 300 ± 40 | 33% | <0.05 |
| Ashcroft Fibrosis Score | 5.2 ± 0.4 | 3.1 ± 0.3 | 40% | <0.01 |
Data are presented as mean ± SEM. Statistical significance is determined by comparison to the vehicle control group.
Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis in Mice
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old, are used. Animals are acclimatized for at least one week before the experiment.
-
Induction of Fibrosis: Mice are anesthetized, and a single intratracheal instillation of bleomycin sulfate (B86663) (typically 1.5-3.0 U/kg) in sterile saline is administered. Control animals receive saline only.
-
Therapeutic Intervention: this compound or a vehicle control is administered, typically via oral gavage, starting from the day of or the day after bleomycin instillation and continuing daily until the end of the study (e.g., day 14 or 21).
-
Endpoint Analysis (Day 14 or 21):
-
Bronchoalveolar Lavage (BAL): Lungs are lavaged with phosphate-buffered saline (PBS). The collected BAL fluid (BALF) is used for total and differential cell counts and for measuring cytokine levels (e.g., TGF-β1) by ELISA.
-
Histopathology: The lungs are harvested, fixed in 10% neutral buffered formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome to assess collagen deposition. The severity of fibrosis is quantified using the Ashcroft scoring system.
-
Collagen Quantification: The total lung collagen content is determined by measuring hydroxyproline levels in lung homogenates using a colorimetric assay.
-
Gene Expression Analysis: RNA is extracted from lung tissue to quantify the expression of profibrotic genes (e.g., Col1a1, Acta2, Tgf-β1) using quantitative real-time PCR (qPCR).
-
In Vitro LPA1 Receptor Antagonist Assay
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human LPA1 receptor are cultured in appropriate media.
-
Calcium Mobilization Assay:
-
Cells are seeded in 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Cells are pre-incubated with varying concentrations of this compound or vehicle.
-
LPA is added to stimulate the cells, and the change in intracellular calcium concentration is measured using a fluorescence plate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
-
Conclusion
The preclinical data from studies on LPA1 antagonists strongly support the therapeutic potential of this compound in the treatment of idiopathic pulmonary fibrosis. By targeting the LPA-LPA1 signaling axis, this compound has the potential to inhibit key pathological processes driving the progression of this disease. The experimental models and protocols outlined in this guide provide a framework for the continued investigation of this compound and other LPA1 antagonists in the development of novel anti-fibrotic therapies. Further studies are warranted to fully elucidate the efficacy and safety profile of this compound in IPF.
References
ONO-7300243: A Technical Guide to its Role in Suppressing Cancer Cell Migration
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of ONO-7300243, a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPAR1). Emerging research has highlighted the critical role of the lysophosphatidic acid (LPA) signaling axis in promoting cancer cell migration and metastasis. This compound has demonstrated potential as a therapeutic agent by effectively inhibiting these processes. This document details the mechanism of action of this compound, summarizes the available quantitative data, provides comprehensive experimental protocols for assessing its efficacy, and visualizes key pathways and workflows.
Introduction: The LPA-LPAR1 Axis in Cancer Metastasis
Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts a wide range of cellular effects, including proliferation, survival, and migration, by activating a family of G protein-coupled receptors (GPCRs), the LPA receptors (LPARs)[1]. The LPAR1 subtype is frequently implicated in the progression of various cancers, including osteosarcoma and lung cancer[1]. Activation of LPAR1 by LPA initiates downstream signaling cascades that lead to cytoskeletal rearrangements and enhanced cell motility, crucial steps in the metastatic cascade. Consequently, antagonism of LPAR1 presents a promising strategy for anti-cancer therapy.
This compound has been identified as a novel and potent antagonist of LPAR1[1]. Its ability to selectively block this receptor makes it a valuable tool for investigating the role of the LPA-LPAR1 axis in cancer and a potential candidate for therapeutic development.
Mechanism of Action of this compound
This compound functions as a competitive antagonist at the LPAR1 receptor. By binding to LPAR1, it prevents the binding of its natural ligand, LPA, thereby inhibiting the activation of downstream signaling pathways that promote cell migration. The primary mechanism involves the blockade of G protein coupling to the receptor, which in turn abrogates the activation of small GTPases of the Rho family, key regulators of the actin cytoskeleton.
Signaling Pathway
The following diagram illustrates the LPA-LPAR1 signaling pathway and the inhibitory action of this compound.
Quantitative Data
While extensive quantitative data on the dose-dependent inhibition of cancer cell migration by this compound is limited in publicly available literature, the following tables summarize its known potency and in vivo efficacy.
Table 1: In Vitro Activity of this compound
| Target | Assay Type | Cell Line | IC50 | Reference |
| LPAR1 | Ca2+ Mobilization | CHO (human LPAR1 expressing) | 160 nM | [2] |
Table 2: In Vivo Efficacy of this compound
| Model | Cancer Type | Dosing | Outcome | Reference |
| Mouse | Osteosarcoma | Oral administration | Prevented pulmonary metastasis | [3] |
| Rat | (Non-cancer model) | 10 mg/kg (i.d.) | 88% inhibition of LPA-induced intraurethral pressure increase | [1] |
| Rat | (Non-cancer model) | 3 mg/kg (i.d.) | 62% inhibition of LPA-induced intraurethral pressure increase | [1] |
Experimental Protocols
Detailed protocols for assessing the impact of this compound on cancer cell migration and invasion are crucial for reproducible research.
Transwell Migration/Invasion Assay
This protocol is adapted from a study on osteosarcoma cell migration[3].
Objective: To quantify the effect of this compound on the migration or invasion of cancer cells towards a chemoattractant.
Materials:
-
Cancer cell line of interest (e.g., HuO9, G-292 osteosarcoma cells)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Transwell chambers (8.0 µm pore size)
-
Matrigel (for invasion assay)
-
Serum-free culture medium
-
Chemoattractant (e.g., 10 nM LPA or 10% FBS)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)
-
Cotton swabs
-
Microscope
Procedure:
-
Cell Preparation: Culture cancer cells to 70-80% confluency. The day before the assay, starve the cells in serum-free medium.
-
Chamber Preparation (Invasion Assay Only): Thaw Matrigel on ice. Dilute Matrigel with cold serum-free medium and coat the top of the transwell membrane. Incubate at 37°C for at least 2 hours to allow for gelation.
-
Cell Seeding: Harvest and resuspend the starved cells in serum-free medium containing various concentrations of this compound or vehicle control. Seed 1 x 10^5 cells in the upper chamber of the transwell.
-
Chemoattractant Addition: Add serum-free medium containing the chemoattractant to the lower chamber.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for a duration optimized for the specific cell line (e.g., 4-24 hours).
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
Fixation and Staining: Fix the migrated cells on the underside of the membrane with 4% paraformaldehyde for 15 minutes. Stain the cells with 0.1% crystal violet for 10 minutes.
-
Quantification: Wash the inserts with water and allow them to dry. Count the number of migrated cells in several random fields of view under a microscope.
Wound Healing (Scratch) Assay
Objective: To assess the effect of this compound on the collective migration of a sheet of cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Culture plates (e.g., 24-well plates)
-
Pipette tip (e.g., p200) or a specialized wound-making tool
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate and grow them to a confluent monolayer.
-
Wound Creation: Use a sterile pipette tip to create a uniform "scratch" or wound in the cell monolayer.
-
Treatment: Wash the wells with PBS to remove dislodged cells. Add fresh medium containing different concentrations of this compound or vehicle control.
-
Image Acquisition: Immediately capture images of the wounds at time 0. Place the plate in an incubator.
-
Time-course Imaging: Acquire images of the same wound fields at regular intervals (e.g., every 6, 12, and 24 hours).
-
Data Analysis: Measure the width of the wound at each time point. The rate of wound closure can be calculated and compared between different treatment groups.
In Vivo Experimental Workflow
The following diagram outlines the workflow for an in vivo study assessing the effect of this compound on osteosarcoma metastasis, based on the methodology described in the literature[3].
Conclusion and Future Directions
This compound is a valuable pharmacological tool for studying the role of the LPA-LPAR1 signaling axis in cancer biology. The available evidence strongly suggests that this compound can inhibit cancer cell migration and metastasis, particularly in osteosarcoma. However, further research is warranted to establish a more comprehensive quantitative profile of its activity across a broader range of cancer types and to elucidate the precise downstream molecular events that are modulated by its antagonism of LPAR1. Future studies should focus on dose-response relationships in various migration and invasion assays and further in vivo experiments to solidify its potential as a novel anti-metastatic agent.
References
- 1. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Platelet-derived lysophosphatidic acid mediated LPAR1 activation as a therapeutic target for osteosarcoma metastasis - PMC [pmc.ncbi.nlm.nih.gov]
ONO-7300243: A Potential Therapeutic Avenue for Neuropathic Pain Through LPA1 Receptor Antagonism
For Immediate Release
This technical guide provides a comprehensive overview of the lysophosphatidic acid receptor 1 (LPA1) antagonist, ONO-7300243, and its potential therapeutic effects on neuropathic pain pathways. While direct preclinical studies on this compound in neuropathic pain models are not publicly available, a strong mechanistic rationale supports its investigation in this debilitating condition. This document details the existing knowledge of this compound, the established role of the LPA1 receptor in neuropathic pain, and the experimental protocols that would be critical for evaluating its efficacy.
Executive Summary
Neuropathic pain, a chronic and challenging condition arising from damage to the somatosensory nervous system, represents a significant unmet medical need. Emerging research has identified the lysophosphatidic acid (LPA) signaling pathway, particularly through the LPA1 receptor, as a crucial mediator in the initiation and maintenance of neuropathic pain. This compound is a novel and potent antagonist of the LPA1 receptor.[1][2] Although currently investigated for other indications, its mechanism of action positions it as a promising candidate for the treatment of neuropathic pain. This guide will explore the foundational science supporting this hypothesis, present available data on this compound, and outline the necessary experimental frameworks to validate its therapeutic potential in neuropathic pain.
This compound: Compound Profile
This compound has been identified as a potent and selective antagonist of the LPA1 receptor.[1][2] Its discovery and initial characterization have focused on its potential application in benign prostatic hyperplasia (BPH), where it has demonstrated efficacy in reducing intraurethral pressure in animal models.[1]
In Vitro and In Vivo Pharmacological Data
The following tables summarize the currently available quantitative data for this compound.
| Parameter | Value | Species | Assay System | Reference |
| In Vitro Activity | ||||
| LPA1 IC50 | 160 nM | Human | CHO cells expressing LPA1 | [2] |
| In Vivo Efficacy (BPH Model) | ||||
| ID50 (LPA-induced IUP) | 11.6 mg/kg (p.o.) | Rat | Conscious rats | [1][2] |
| Significant Effect (IUP) | 10 and 30 mg/kg (p.o.) | Rat | Conscious rats | [1][2] |
| Pharmacokinetics | ||||
| Clearance (CLtot) | 15.9 mL/min/kg (3 mg/kg i.v.) | Rat | - | [2] |
| Half-life (t1/2) | 0.3 h (3 mg/kg i.v.) | Rat | - | [2] |
The Role of LPA1 in Neuropathic Pain Pathways
Lysophosphatidic acid (LPA) is a bioactive lipid that signals through a family of G protein-coupled receptors, including LPA1. A substantial body of evidence implicates the LPA-LPA1 signaling axis in the pathophysiology of neuropathic pain.[3][4][5]
Mechanism of Action in Neuropathic Pain
Nerve injury or disease can lead to an increase in LPA levels in the spinal cord and peripheral nerves.[3] Activation of the LPA1 receptor on neurons and glial cells is believed to contribute to the key features of neuropathic pain, such as allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain response).[5] Studies have shown that mice lacking the LPA1 receptor do not develop mechanical allodynia in models of chemotherapy-induced neuropathic pain.
The proposed signaling cascade initiated by LPA1 activation in the context of neuropathic pain is illustrated below.
Caption: LPA1 signaling pathway in neuropathic pain and the antagonistic action of this compound.
Proposed Experimental Protocols for Evaluating this compound in Neuropathic Pain
To rigorously assess the therapeutic potential of this compound for neuropathic pain, a series of well-established preclinical models and experimental protocols should be employed.
Animal Models of Neuropathic Pain
-
Chronic Constriction Injury (CCI) Model: This model involves loose ligation of the sciatic nerve, inducing a peripheral mononeuropathy that results in mechanical allodynia and thermal hyperalgesia.
-
Chemotherapy-Induced Neuropathic Pain (CINP) Model: Administration of chemotherapeutic agents such as paclitaxel (B517696) or oxaliplatin (B1677828) to rodents induces a painful peripheral neuropathy, mimicking the side effects observed in cancer patients.
-
Spinal Cord Injury (SCI) Model: A contusion or transection injury to the spinal cord can lead to the development of central neuropathic pain below the level of the lesion.
Behavioral Assessments of Pain
-
Mechanical Allodynia: Assessed using von Frey filaments of varying stiffness applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined as a measure of sensitivity.
-
Thermal Hyperalgesia: Measured using a radiant heat source (e.g., Hargreaves apparatus) applied to the plantar surface of the hind paw. The latency to paw withdrawal is recorded.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a preclinical neuropathic pain model.
Caption: Experimental workflow for preclinical evaluation of this compound in neuropathic pain.
Conclusion and Future Directions
This compound, a potent LPA1 receptor antagonist, holds significant promise as a novel therapeutic agent for the treatment of neuropathic pain. The well-established role of the LPA-LPA1 signaling axis in the underlying pathology of this condition provides a strong rationale for its investigation. Future preclinical studies employing robust animal models of neuropathic pain are essential to determine the in vivo efficacy of this compound in alleviating pain behaviors. Such studies should also aim to elucidate the specific downstream signaling pathways modulated by this compound in the context of neuropathic pain. Successful outcomes from these investigations would pave the way for clinical trials to evaluate this compound as a much-needed new treatment option for patients suffering from neuropathic pain.
References
- 1. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Administration of ONO-2506 suppresses neuropathic pain after spinal cord injury by inhibition of astrocytic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lysophosphatidic acid receptor1/3 antagonist inhibits the activation of satellite glial cells and reduces acute nociceptive responses - PubMed [pubmed.ncbi.nlm.nih.gov]
ONO-7300243: A Technical Guide to its Use as a Chemical Probe for LPA1 Function
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of ONO-7300243 as a chemical probe for the lysophosphatidic acid receptor 1 (LPA1). This compound is a potent and selective antagonist of the human LPA1 receptor, making it a valuable tool for investigating the physiological and pathological roles of this G protein-coupled receptor (GPCR). This document outlines its pharmacological properties, key experimental protocols for its characterization, and the signaling pathways associated with LPA1 activation.
Introduction to this compound
This compound is a novel, small-molecule antagonist of the LPA1 receptor with a reported half-maximal inhibitory concentration (IC50) of 160 nM[1][2]. It was identified through a high-throughput screening campaign and subsequent lead optimization[2][3]. This compound has demonstrated efficacy in preclinical in vivo models, notably reducing intraurethral pressure in rats, suggesting its potential for studying conditions like benign prostatic hyperplasia[2][3]. A key characteristic of a chemical probe is its selectivity. While this compound is reported to have good selectivity for LPA1 over the LPA2 receptor, a comprehensive quantitative profile against a broad panel of other LPA receptor subtypes and off-target GPCRs is not extensively detailed in publicly available literature[1].
Quantitative Pharmacological Data
The following tables summarize the known quantitative data for this compound.
Table 1: In Vitro Potency of this compound at the Human LPA1 Receptor
| Parameter | Value | Assay Type | Cell Line | Agonist | Reference |
| IC50 | 160 nM | Calcium Mobilization | CHO cells expressing human LPA1 | LPA (100 nM) | [1][2] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosing | Effect | Reference |
| Rat | 10 and 30 mg/kg (oral) | Significant inhibition of LPA-induced increase in intraurethral pressure. | [2] |
| Rat | 30 mg/kg (oral) | Significant decrease in basal intraurethral pressure without affecting mean blood pressure. | [2] |
LPA1 Signaling Pathways
The LPA1 receptor is known to couple to multiple G protein families, including Gαi/o, Gαq/11, and Gα12/13, leading to the activation of diverse downstream signaling cascades. Understanding these pathways is crucial for interpreting the functional consequences of LPA1 antagonism by this compound.
Figure 1: Simplified LPA1 Receptor Signaling Pathways.
Experimental Protocols
Detailed methodologies are essential for the replication and extension of research findings. The following are key experimental protocols for characterizing the function of this compound at the LPA1 receptor.
Calcium Mobilization Assay
This assay is a primary functional readout for Gαq-coupled GPCRs like LPA1 and was used in the initial characterization of this compound.
Objective: To determine the inhibitory potency (IC50) of this compound on LPA-induced intracellular calcium mobilization in cells expressing the human LPA1 receptor.
Materials:
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human LPA1 receptor.
-
Culture Medium: F-12 Nutrient Mixture (Ham) supplemented with 10% Fetal Bovine Serum (FBS).
-
Assay Plates: 96-well, black-walled, clear-bottom microplates.
-
Calcium Indicator Dye: Fura-2 AM (5 µM).
-
Loading Buffer: Culture medium containing 5 µM Fura-2 AM, 10 mM HEPES (pH 7.55), and 2.5 mM probenecid.
-
Assay Buffer: Suitable buffer such as Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.
-
Agonist: Lysophosphatidic acid (LPA), final concentration of 100 nM.
-
Test Compound: this compound dissolved in DMSO and serially diluted.
-
Instrumentation: Fluorescence plate reader capable of ratiometric measurement (excitation at ~340 nm and ~380 nm, emission at ~510 nm).
Procedure:
-
Cell Seeding: Seed the CHO-hLPA1 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 2 x 10^4 cells/well). Incubate for 48 hours at 37°C in a 5% CO2 incubator[2].
-
Dye Loading:
-
Aspirate the culture medium from the wells.
-
Add 100 µL of Loading Buffer to each well.
-
Incubate the plate for 60 minutes at 37°C in a 5% CO2 incubator, protected from light[2].
-
-
Cell Washing:
-
Remove the Loading Buffer.
-
Gently wash the cells twice with 100 µL of Assay Buffer at room temperature.
-
After the final wash, add 100 µL of Assay Buffer to each well.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Add the desired volume of the diluted compound or vehicle (DMSO) to the respective wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.
-
-
Calcium Measurement:
-
Place the microplate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence ratio (F340/F380).
-
Add a stimulating concentration of LPA (e.g., 100 nM final concentration) to all wells simultaneously using the instrument's integrated fluidics.
-
Immediately begin recording the change in fluorescence ratio over time.
-
-
Data Analysis:
-
The peak fluorescence ratio following LPA addition is determined for each well.
-
The percentage of inhibition by this compound is calculated relative to the response in vehicle-treated control wells.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis[2].
-
References
The Discovery and Preclinical Development of ONO-7300243: A Lysophosphatidic Acid Receptor 1 Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
ONO-7300243 is a novel, potent, and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1). Identified through high-throughput screening and subsequent lead optimization, this compound has demonstrated significant efficacy in preclinical models, particularly in the context of benign prostatic hyperplasia (BPH). This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and a summary of key in vitro and in vivo data. While showing promise in preclinical studies, publicly available information does not indicate that this compound has advanced into clinical trials. The development focus appears to have transitioned to a successor compound, ONO-0300302.
Introduction
Lysophosphatidic acid (LPA) is a bioactive lipid that exerts a wide range of cellular effects by activating a family of G protein-coupled receptors (GPCRs), including LPA1. The LPA/LPA1 signaling pathway is implicated in various physiological and pathological processes, such as cell proliferation, migration, and fibrosis.[1] Notably, this pathway has been identified as a potential therapeutic target for conditions like idiopathic pulmonary fibrosis and benign prostatic hyperplasia (BPH).[1] In BPH, LPA is believed to contribute to the increased smooth muscle tone in the prostate, leading to urinary obstruction.[1] this compound was developed as a selective antagonist of LPA1 with the aim of mitigating these effects.[1][2]
Discovery and Lead Optimization
The discovery of this compound began with a high-throughput screening (HTS) campaign to identify compounds that could inhibit the activity of the human LPA1 receptor.[1] This screening led to the identification of a hit compound, which then underwent extensive structure-activity relationship (SAR) studies to improve its potency, selectivity, and pharmacokinetic properties. This optimization process ultimately yielded this compound.[1] Further development efforts led to a successor molecule, ONO-0300302, which exhibited a "slow tight binding" characteristic to the LPA1 receptor.[3]
Mechanism of Action
This compound functions as a competitive antagonist at the LPA1 receptor. By binding to the receptor, it blocks the downstream signaling cascade initiated by LPA. The LPA1 receptor is known to couple with various G proteins, primarily Gi/o, Gq/11, and G12/13, leading to a variety of cellular responses, including intracellular calcium mobilization, which is a key measure of receptor activation.[4]
Signaling Pathway Diagram
References
- 1. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Slow Tight Binding LPA1 Antagonist (ONO-0300302) for the Treatment of Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
A Technical Guide to ONO-7300243 and its Successor ONO-0300302: Novel LPA1 Receptor Antagonists
This technical guide provides an in-depth overview of ONO-7300243 and its successor compound, ONO-0300302, potent and selective antagonists of the lysophosphatidic acid receptor 1 (LPA1). Developed by Ono Pharmaceutical, these compounds have been investigated for their therapeutic potential in conditions such as benign prostatic hyperplasia (BPH) and fibrotic diseases. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of the mechanism of action, quantitative data, and key experimental protocols associated with these molecules.
Core Compound Profiles
This compound was identified as a lead compound from a novel class of LPA1 antagonists.[1][2][3] Subsequent lead optimization efforts, focusing on improving in vivo efficacy and pharmacokinetic profiles, led to the development of ONO-0300302.[1][4] A key structural modification from this compound to ONO-0300302 involved a scaffold hop from an amide group to a secondary alcohol, which conferred a desirable "slow tight binding" characteristic to the LPA1 receptor.[1][4]
Mechanism of Action: LPA1 Receptor Antagonism
Both this compound and ONO-0300302 exert their pharmacological effects by acting as antagonists at the LPA1 receptor, a G protein-coupled receptor (GPCR).[2][5] Lysophosphatidic acid (LPA) is a signaling lipid that, upon binding to LPA1, activates downstream signaling cascades through Gαi, Gαq, and Gα12/13 proteins.[5] This signaling is implicated in a variety of physiological and pathological processes, including cell proliferation, migration, and smooth muscle contraction.[2][3][5] In the context of benign prostatic hyperplasia, LPA is known to induce contraction of the urethra via the LPA1 receptor.[3] By blocking this interaction, this compound and ONO-0300302 can reduce intraurethral pressure, suggesting a therapeutic benefit for BPH.[2][3]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for this compound and ONO-0300302, facilitating a direct comparison of their potency and pharmacokinetic properties.
Table 1: In Vitro Activity
| Compound | Target | Assay | IC50 | Kd | Notes |
| This compound | Human LPA1 | Ca2+ Mobilization | 160 nM[6] | - | Modest in vitro activity.[3] |
| ONO-0300302 | Human LPA1 | Ca2+ Mobilization | 86 nM[7][8] | 0.34 nM[1][7] | Slow tight binding inhibitor.[1][7] |
| ONO-0300302 | Human LPA2 | - | 11.5 µM[8] | - | Demonstrates selectivity for LPA1. |
| ONO-0300302 | Human LPA3 | - | 2.8 µM[8] | - | Demonstrates selectivity for LPA1. |
Table 2: In Vivo Efficacy in Rat Intraurethral Pressure (IUP) Model
| Compound | Administration | Dose | Effect |
| This compound | p.o. | 10 mg/kg | Significant inhibition of LPA-induced IUP increase.[3] |
| This compound | p.o. | 30 mg/kg | Significant decrease in IUP without LPA stimulation.[1][3] |
| This compound | i.d. | 3 mg/kg | 62% inhibition of LPA-induced IUP increase.[3] |
| This compound | i.d. | 10 mg/kg | 88% inhibition of LPA-induced IUP increase.[3] |
| ONO-0300302 | p.o. | 3 mg/kg | Significant inhibition of LPA-induced IUP increase for over 12 hours.[1][4][7] |
Table 3: Pharmacokinetic Parameters in Rats
| Compound | Administration | Dose | t1/2 | CLtot | Cmax |
| This compound | i.v. | 3 mg/kg | 0.3 h[6] | 15.9 mL/min/kg[6] | - |
| ONO-0300302 | i.v. | 1 mg/kg | 7.0 h[8] | 20.5 mL/min/kg[8] | - |
| ONO-0300302 | p.o. | 3 mg/kg | 6.3 h[8] | - | 233 ng/mL[8] |
Key Experimental Protocols
Detailed methodologies for the pivotal experiments cited in the literature are provided below.
LPA1 Receptor Antagonist Assay (Intracellular Ca2+ Mobilization)
This assay is designed to measure the ability of a compound to inhibit LPA-induced increases in intracellular calcium concentration in cells expressing the LPA1 receptor.
Detailed Steps:
-
Cell Culture: Chinese hamster ovary (CHO) cells stably expressing the human LPA1 receptor are seeded into 96-well plates and cultured.[6]
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, in a buffer containing probenecid (B1678239) to prevent dye extrusion.[6]
-
Compound Pre-treatment: The cells are washed and then pre-treated with various concentrations of the antagonist (this compound or ONO-0300302) or vehicle (DMSO).[6]
-
LPA Stimulation: Lysophosphatidic acid (LPA) is added to the wells to stimulate the LPA1 receptor and induce an intracellular calcium influx.[6]
-
Signal Detection: The change in intracellular calcium concentration is monitored using a fluorescence plate reader by measuring the ratio of fluorescence intensities at two different excitation wavelengths.[6]
-
Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence signal in the presence of the antagonist to the control. IC50 values are then determined by fitting the concentration-response data to a sigmoidal curve.[6]
Rat Intraurethral Pressure (IUP) Model
This in vivo model is used to assess the ability of the compounds to reduce urethral smooth muscle tone, a key factor in BPH.
Detailed Steps:
-
Animal Preparation: Male rats are anesthetized.
-
Catheter Insertion: A catheter connected to a pressure transducer is inserted into the prostatic urethra to measure IUP.
-
Compound Administration: The test compound is administered via the desired route (e.g., oral gavage, intravenous injection, or intraduodenal administration).[3]
-
LPA Challenge: After a set period for drug absorption, LPA is infused intravenously to induce a rise in IUP.
-
IUP Monitoring: The IUP is continuously recorded before and after LPA administration.
-
Data Analysis: The inhibitory effect of the compound is determined by comparing the LPA-induced IUP increase in the treated group to a vehicle-treated control group.
Conclusion
This compound served as a valuable lead compound in the discovery of a novel class of LPA1 antagonists. The successor molecule, ONO-0300302, demonstrates superior properties, including a slow tight binding mechanism and prolonged in vivo efficacy, making it a promising candidate for further development in the treatment of BPH and potentially other LPA1-mediated diseases. This guide provides a foundational understanding of these compounds for researchers engaged in the fields of pharmacology and drug discovery.
References
- 1. Discovery of a Slow Tight Binding LPA1 Antagonist (ONO-0300302) for the Treatment of Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Slow Tight Binding LPA1 Antagonist (ONO-0300302) for the Treatment of Benign Prostatic Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural mechanisms of potent lysophosphatidic acid receptor 1 activation by nonlipid basic agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. | BioWorld [bioworld.com]
The Kinetics of Engagement: A Technical Guide to Slow Tight Binding LPA1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Affinity - The Growing Importance of Drug-Target Residence Time
In the realm of G-protein coupled receptor (GPCR) pharmacology, the affinity of a ligand for its target, often expressed as the equilibrium dissociation constant (Kd) or the inhibition constant (Ki), has traditionally been the cornerstone of lead optimization. However, a growing body of evidence suggests that the temporal aspect of the drug-receptor interaction, defined by the rates of association (kₒₙ) and dissociation (kₒff), plays a pivotal role in determining in vivo efficacy and duration of action. This is particularly relevant for antagonists of the Lysophosphatidic Acid Receptor 1 (LPA1), a key mediator in fibrotic diseases.
This technical guide delves into the concept of "slow tight binding" kinetics, a pharmacological property characterized by a slow association rate and a very slow dissociation rate. This prolonged engagement, or long "residence time" (defined as 1/kₒff), can translate into a durable pharmacodynamic effect that outlasts the pharmacokinetic profile of the drug. We will explore the LPA1 antagonists that exhibit these properties, the experimental protocols used to characterize them, and the underlying signaling pathways they modulate.
The LPA1 Receptor Signaling Axis
Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts its effects through a family of six GPCRs (LPA1-6). The LPA1 receptor is coupled to at least three major heterotrimeric G-protein families: Gαi/o, Gαq/11, and Gα12/13. Activation of these pathways by LPA initiates a cascade of intracellular events that drive cellular processes critical to the pathogenesis of fibrosis, including fibroblast proliferation, migration, and differentiation into myofibroblasts.
The key signaling cascades initiated by LPA1 activation include:
-
Gα12/13 Pathway: Primarily signals through RhoA and its downstream effector, Rho-associated kinase (ROCK), leading to cytoskeletal rearrangement, cell contraction, and pro-fibrotic gene expression.
-
Gαq/11 Pathway: Activates Phospholipase C (PLC), which generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and activation of Protein Kinase C (PKC).
-
Gαi/o Pathway: Inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. It can also activate the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Ras-MAPK/ERK pathway, promoting cell survival and proliferation.
Understanding Slow Tight Binding Kinetics
The interaction between an antagonist (A) and its receptor (R) is a dynamic equilibrium. Slow tight binding antagonists are distinguished by their kinetic rate constants. They often exhibit a two-step binding mechanism: an initial rapid formation of a collision complex (A-R), followed by a slower conformational change to a more stable, tightly bound complex (A-R*). This results in a very slow dissociation rate (kₒff), leading to a prolonged receptor occupancy. A key indicator of this behavior is a time-dependent increase in apparent affinity, where the measured Kd or Ki decreases with longer incubation times.[1]
Data Presentation: Kinetic Profiles of LPA1 Antagonists
Several LPA1 antagonists have been developed, but a few exhibit the distinct characteristics of slow tight binding kinetics. The following tables summarize the available quantitative data for these compounds compared to conventional antagonists.
Table 1: Slow Tight Binding LPA1 Antagonists - Kinetic & Potency Data
| Compound Name | Parameter | Value | Species | Assay Type | Reference |
| ONO-0300302 | IC₅₀ | 86 nM | Rat | LPA-induced IUP | [1][2] |
| Kd | 0.34 nM | Rat | Radioligand Binding (37°C, 2h) | [1][2] | |
| Note | Binding affinity increases with time, a hallmark of slow tight binding. | [1] | |||
| PIPE-791 | IC₅₀ | 8.2 nM | Human | Calcium Release | [3] |
| Ki | 0.752 nM | Human | Radioligand Binding | [3] | |
| kₒff (t½) | ~8.65 hours (519 min) | Recombinant | Radioligand Binding | [3][4] | |
| Note | Exhibits distinct slow association and dissociation kinetics. | [5] | |||
| ACT-1016-0707 | IC₅₀ | 3.1 nM | Human | Tango Assay | [6][7] |
| Note | Described as having "insurmountable LPA1 antagonism... with slow off-rate kinetics." | [8] |
Table 2: Conventional LPA1 Antagonists - Potency Data for Comparison
| Compound Name | Parameter | Value | Species | Assay Type | Reference |
| AM095 | IC₅₀ | 980 nM | Human | GTPγS Binding | [9] |
| IC₅₀ | 25 nM | Human | Calcium Flux | [10] | |
| BMS-986020 | IC₅₀ | 4.8 µM (BSEP) | - | Transporter Assay | [11] |
| Ki | 0.67 µM (LPA1/3) | - | Binding Assay | [12] | |
| AM966 | IC₅₀ | 17 nM | Human | Calcium Flux | [13] |
Experimental Protocols & Methodologies
Characterizing the binding kinetics of LPA1 antagonists requires a suite of specialized in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay (for kₒₙ, kₒff, and Kd)
This assay directly measures the interaction of a ligand with the receptor using a radiolabeled compound. It is the gold standard for determining kinetic rate constants.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human LPA1 receptor (e.g., CHO or HEK293 cells). Protein concentration is determined via a BCA assay.
-
Association Rate (kₒₙ) Determination:
-
Incubate the receptor membranes with multiple concentrations of the radiolabeled antagonist.
-
At various time points, terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Quantify the radioactivity trapped on the filters using a scintillation counter.
-
Plot specific binding against time for each concentration. The observed association rate (k_obs) is determined by fitting the data to a one-phase association equation.
-
Calculate kₒₙ using the equation: k_on = (k_obs - k_off) / [Ligand].[12]
-
-
Dissociation Rate (kₒff) Determination:
-
Incubate receptor membranes with the radiolabeled antagonist until binding equilibrium is reached.
-
Initiate dissociation by adding a high concentration of an unlabeled competing ligand (or by significant dilution).
-
At various subsequent time points, terminate the reaction and quantify the remaining bound radioligand as described above.
-
Plot the natural logarithm of (Bound/Bound at t=0) versus time. The slope of this line is equal to -kₒff. The residence time is calculated as 1/kₒff.
-
Functional Wash-out Assay
This experiment qualitatively assesses the reversibility of an antagonist's binding and provides strong evidence for slow dissociation.
Methodology:
-
Tissue/Cell Preparation: Use isolated tissue preparations (e.g., rat urethra) or cells expressing LPA1.[1]
-
Baseline Response: Elicit a baseline contractile or signaling response (e.g., calcium flux) by applying an LPA1 agonist.
-
Antagonist Incubation: Wash the preparation and incubate with the test antagonist for a defined period to allow for receptor binding.
-
Wash-out: Perform repeated washes with buffer to remove any unbound and loosely bound antagonist.[14][15]
-
Agonist Challenge: After the wash-out period, re-challenge the preparation with the LPA1 agonist.
-
Analysis:
-
Rapidly Dissociating Antagonist: The agonist response will quickly recover to near-baseline levels after washout.
-
Slowly Dissociating (Tight Binding) Antagonist: The agonist response will remain significantly inhibited even after extensive washing, indicating that the antagonist is still occupying the receptor.[1]
-
GTPγS Binding Assay
This is a functional assay that measures the first step in G-protein activation. Antagonists are quantified by their ability to inhibit agonist-stimulated binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.[16][17]
Methodology:
-
Reaction Mix: In a microplate, combine receptor-containing membranes, a fixed concentration of an LPA1 agonist, and varying concentrations of the test antagonist in an assay buffer containing GDP and Mg²⁺.[16]
-
Initiation: Start the reaction by adding [³⁵S]GTPγS. Incubate for a specific time at a controlled temperature (e.g., 30°C for 60 minutes).
-
Termination: Stop the reaction by rapid filtration through glass fiber filters.
-
Quantification: Wash the filters to remove unbound [³⁵S]GTPγS and quantify the bound radioactivity by scintillation counting.[16]
-
Analysis: Plot the percentage of inhibition of the agonist-stimulated signal against the antagonist concentration to determine the IC₅₀ value.
Calcium Mobilization Assay
This cell-based functional assay is used for high-throughput screening and measures the antagonist's ability to block agonist-induced release of intracellular calcium, a downstream event of Gαq activation.[18][19]
Methodology:
-
Cell Plating: Seed cells expressing LPA1 into a black-walled, clear-bottom microplate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[18]
-
Antagonist Incubation: Pre-incubate the cells with varying concentrations of the test antagonist.
-
Signal Measurement: Place the plate in a fluorescence plate reader (e.g., a FLIPR). Inject a fixed concentration of an LPA1 agonist into the wells and immediately measure the transient increase in fluorescence intensity.
-
Analysis: The antagonist's potency (IC₅₀) is determined by plotting the inhibition of the agonist-induced fluorescence signal against the antagonist concentration.
Conclusion
The paradigm of drug discovery for LPA1 is shifting from a singular focus on high affinity to a more nuanced understanding that incorporates binding kinetics. Antagonists such as ONO-0300302, PIPE-791, and ACT-1016-0707, which exhibit slow tight binding properties, offer the potential for a more durable and profound pharmacological effect in vivo.[1][3][8] Their prolonged receptor occupancy may overcome challenges such as high physiological agonist concentrations at the site of disease and may allow for less frequent dosing regimens. A thorough characterization of the complete kinetic profile (kₒₙ, kₒff, and residence time) using the methodologies described herein is a critical component in the development of next-generation, best-in-class therapeutics for fibrosis and other LPA1-mediated diseases.
References
- 1. Discovery of a Slow Tight Binding LPA1 Antagonist (ONO-0300302) for the Treatment of Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. The LPAR1 antagonist, PIPE-791 produces antifibrotic effects in models of lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. ACT-1016-0707 | LPA1 antagonist | Probechem Biochemicals [probechem.com]
- 8. The novel lysophosphatidic acid receptor 1-selective antagonist, ACT-1016-0707, has unique binding properties that translate into effective antifibrotic and anti-inflammatory activity in different models of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ONO-0300302 - MedChem Express [bioscience.co.uk]
- 10. selectscience.net [selectscience.net]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Binding kinetics of ligands acting at GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Figure 11. [Washout method for quantifying unlabeled...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]
ONO-7300243: A Novel LPA1 Receptor Antagonist for Benign Prostatic Hyperplasia and Other Potential Therapeutic Applications
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
ONO-7300243 is a novel, potent, and orally active antagonist of the lysophosphatidic acid receptor 1 (LPA1). Preclinical studies have demonstrated its potential as a therapeutic agent, primarily for the treatment of benign prostatic hyperplasia (BPH), by effectively reducing intraurethral pressure without the cardiovascular side effects associated with current standard-of-care therapies. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, experimental protocols, and a discussion of further potential therapeutic applications.
Introduction to this compound
Lysophosphatidic acid (LPA) is a bioactive lipid that exerts a wide range of cellular effects by activating a family of G protein-coupled receptors (GPCRs), including LPA1-6.[1] The LPA1 receptor is implicated in various physiological and pathological processes. This compound emerged from a high-throughput screening campaign as a potent and selective antagonist of the LPA1 receptor.[2] Its development has primarily focused on its potential to treat lower urinary tract symptoms associated with BPH.[2]
Mechanism of Action
This compound functions as a competitive antagonist at the LPA1 receptor. By binding to the receptor, it blocks the downstream signaling cascades initiated by the endogenous ligand, LPA. LPA1 activation is known to couple to multiple G proteins, including Gαi, Gαq, and Gα12/13, leading to the activation of various downstream effector pathways.[3] These pathways include the phosphoinositide 3-kinase (PI3K)-Akt pathway, the phospholipase C (PLC)-mediated mobilization of intracellular calcium, and the Rho/ROCK pathway, which is crucial for smooth muscle contraction.[4][5] this compound's antagonism of these pathways forms the basis of its therapeutic potential.
Signaling Pathway Diagram
Potential Therapeutic Application: Benign Prostatic Hyperplasia (BPH)
The primary therapeutic indication for this compound is BPH. LPA has been shown to induce contraction of the urethral smooth muscle via the LPA1 receptor, contributing to the lower urinary tract symptoms seen in BPH.[6] this compound has demonstrated the ability to reduce intraurethral pressure (IUP) in preclinical rat models, with efficacy comparable to the α1-adrenoceptor antagonist tamsulosin, a current standard of care for BPH.[2][7] A key advantage of this compound is its lack of effect on mean blood pressure, a common side effect of α1-adrenoceptor antagonists.[2][7]
In Vitro and In Vivo Efficacy Data
| Parameter | Value | Species/System | Reference |
| IC₅₀ (LPA1 Antagonism) | 160 nM | Human LPA1-expressing CHO cells | [8] |
| In Vivo Efficacy (LPA-induced IUP increase) | ID₅₀ = 11.6 mg/kg (p.o.) | Rat | [8] |
| Inhibition of IUP increase at 10 mg/kg (i.d.) | 88% | Rat | [7] |
| Inhibition of IUP increase at 3 mg/kg (i.d.) | 62% | Rat | [7] |
| Pharmacokinetics (Rat) | |||
| Clearance (CLtot) | 15.9 mL/min/kg (3 mg/kg i.v.) | Rat | [8] |
| Half-life (t₁/₂) | 0.3 h | Rat | [8] |
Comparative Efficacy in Rat Model
| Compound | Dose (p.o.) | Effect on Intraurethral Pressure (IUP) | Effect on Mean Blood Pressure (MBP) | Reference |
| This compound | 30 mg/kg | Significant decrease | No effect | [7] |
| Tamsulosin | 1 mg/kg | Significant decrease (similar potency to this compound) | Significant decrease | [9] |
Other Potential Therapeutic Applications
While the primary focus has been on BPH, the role of the LPA1 receptor in fibrotic diseases suggests broader therapeutic potential for LPA1 antagonists like this compound. Although direct studies with this compound in these conditions are not yet published, other LPA1 antagonists are being investigated for:
-
Idiopathic Pulmonary Fibrosis (IPF): The LPA/LPA1 signaling axis is known to be a key driver of pulmonary fibrosis.[10] Other LPA1 antagonists have shown promise in preclinical models of IPF.[10]
-
Systemic Sclerosis (SSc): LPA1 receptor antagonism is being explored as a therapeutic strategy to mitigate the fibrotic processes in SSc.[11] The LPA1 antagonist SAR100842 has been evaluated in a Phase 2a clinical trial for SSc.[11]
Further research is warranted to explore the efficacy of this compound in these and other fibrotic conditions.
Experimental Protocols
In Vitro LPA1 Receptor Antagonist Assay (Intracellular Calcium Mobilization)
This protocol is based on the methods described for the characterization of this compound.[8][9]
Objective: To determine the in vitro antagonist activity of this compound on the human LPA1 receptor.
Materials:
-
Chinese hamster ovary (CHO) cells stably expressing the human LPA1 receptor.
-
Cell culture medium (e.g., F-12 Nutrient Mixture (HAM) with 10% FBS).
-
96-well plates.
-
Fura-2 AM (calcium indicator dye).
-
Probenecid.
-
HEPES buffer.
-
Assay buffer.
-
Lysophosphatidic acid (LPA).
-
This compound.
-
Fluorescence plate reader capable of measuring fluorescence ratios at 340/380 nm excitation and ~500 nm emission.
Procedure:
-
Cell Seeding: Seed the LPA1-CHO cells into 96-well plates at a density of 2 x 10⁴ cells per well and culture for 48 hours.
-
Dye Loading: Remove the culture medium and add a loading buffer containing 5 µM Fura-2 AM, 2.5 mM probenecid, and 10 mM HEPES in culture medium to each well. Incubate for 1 hour in a CO₂ incubator.
-
Washing: Remove the loading buffer and wash the cells with assay buffer.
-
Compound Addition: Add the assay buffer containing various concentrations of this compound (or vehicle control) to the wells and pre-incubate.
-
LPA Stimulation and Measurement: Place the plate in the fluorescence plate reader. After a baseline reading, add LPA to a final concentration of 100 nM to stimulate the cells.
-
Data Acquisition: Monitor the intracellular calcium concentration by measuring the ratio of fluorescence intensities at 500 nm emission following excitation at 340 nm and 380 nm.
-
Data Analysis: Calculate the percentage inhibition of the LPA-induced calcium mobilization by this compound. Determine the IC₅₀ value by performing a non-linear regression analysis using a sigmoidal dose-response model.
Experimental Workflow Diagram
In Vivo Rat Intraurethral Pressure (IUP) Model
This protocol is a generalized representation based on the preclinical studies of this compound.[7][9]
Objective: To evaluate the in vivo efficacy of this compound in reducing intraurethral pressure in rats.
Materials:
-
Male Sprague-Dawley rats.
-
Anesthesia (e.g., urethane).
-
Catheters for bladder and urethral pressure measurement.
-
Pressure transducers and data acquisition system.
-
LPA solution for induction of IUP increase (for some protocols).
-
This compound formulation for oral (p.o.) or intraduodenal (i.d.) administration.
-
Vehicle control.
Procedure:
-
Animal Preparation: Anesthetize the rats. Insert a catheter into the bladder for saline infusion and another into the mid-urethra, connected to a pressure transducer to measure IUP.
-
Stabilization: Allow the animal to stabilize and record baseline IUP.
-
Compound Administration: Administer this compound or vehicle control via the desired route (p.o. or i.d.).
-
LPA Challenge (optional): In some experimental setups, after compound administration, LPA can be administered to induce an increase in IUP.
-
IUP Measurement: Continuously monitor and record the IUP for a defined period (e.g., 60 minutes or longer).
-
Data Analysis: Calculate the change in IUP from baseline over time. For LPA challenge studies, calculate the percentage inhibition of the LPA-induced IUP increase. Determine the ID₅₀ value for the dose-response studies.
Logical Relationship of In Vivo Model
Clinical Development Status
As of the latest available information, there are no publicly disclosed clinical trials specifically for this compound. The development may be in the preclinical stage, or the lead compound may have been succeeded by a follow-on compound such as ONO-0300302, which has shown an improved pharmacokinetic profile.[12]
Conclusion
This compound is a promising preclinical candidate with a well-defined mechanism of action as an LPA1 receptor antagonist. The robust preclinical data strongly support its potential as a novel therapeutic for BPH, offering a differentiated profile from existing therapies by avoiding effects on blood pressure. Furthermore, the established role of LPA1 in fibrotic diseases opens exciting avenues for exploring this compound in conditions such as idiopathic pulmonary fibrosis and systemic sclerosis. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field to further investigate the therapeutic potential of this and other LPA1 receptor antagonists.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of novel LPA1 antagonist: design synthesis and SAR studies | CiNii Research [cir.nii.ac.jp]
- 7. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. Can a novel lysophosphatidic acid receptor 1 antagonist ACT in time to halt pulmonary fibrosis and improve breathing? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SAR100842, an Antagonist of Lysophaphatidic Acid Receptor 1, As a Potential Treatment for Patients with Systemic Sclerosis: Results from a Phase 2a Study - ACR Meeting Abstracts [acrabstracts.org]
- 12. Discovery of a Slow Tight Binding LPA1 Antagonist (ONO-0300302) for the Treatment of Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ONO-7300243 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-7300243 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). Lysophosphatidic acid (LPA) is a bioactive phospholipid that mediates a variety of cellular responses, including cell proliferation, survival, and migration, through its interaction with a family of G protein-coupled receptors (GPCRs), including LPA1. The LPA1 receptor is implicated in a range of physiological and pathological processes, making it a significant target for drug discovery.
These application notes provide detailed protocols for key in vitro assays to characterize the pharmacological activity of this compound, specifically focusing on its antagonist properties at the human LPA1 receptor. The described assays are a calcium mobilization functional assay and a radioligand binding assay.
Data Presentation
The following table summarizes the quantitative data for this compound's in vitro activity.
| Parameter | Value | Assay | Cell Line |
| IC50 | 160 nM (0.16 µM) | Calcium Mobilization | CHO cells expressing human LPA1 |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the LPA1 receptor signaling pathway and the general experimental workflows for the described in vitro assays.
Experimental Protocols
Calcium Mobilization Assay
This assay functionally measures the ability of this compound to inhibit the LPA-induced increase in intracellular calcium in Chinese Hamster Ovary (CHO) cells stably expressing the human LPA1 receptor.
Materials:
-
Cell Line: CHO-K1 cells stably expressing the human LPA1 receptor.
-
Cell Culture Medium: F-12 Nutrient Mixture (Ham) supplemented with 10% Fetal Bovine Serum (FBS).
-
Assay Plate: Black, clear-bottom 96-well microplate.
-
Calcium Indicator: Fura-2 AM.
-
Loading Buffer: Culture medium containing 5 µM Fura-2 AM, 10 mM HEPES (pH 7.4), and 2.5 mM probenecid.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
Agonist: Lysophosphatidic acid (LPA).
-
Test Compound: this compound.
-
Control: Vehicle (e.g., DMSO).
-
Instrumentation: Fluorescence plate reader capable of ratiometric measurement at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm.
Protocol:
-
Cell Seeding:
-
Dye Loading:
-
Cell Washing:
-
Remove the loading buffer from the wells.
-
Gently wash the cells twice with 100 µL of Assay Buffer at room temperature.
-
After the final wash, add 100 µL of Assay Buffer to each well.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Add the desired concentrations of this compound or vehicle control to the respective wells.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15-30 minutes).
-
-
Calcium Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading by measuring the ratio of fluorescence intensities at excitation wavelengths of 340 nm and 380 nm (emission at 510 nm).
-
Using the instrument's injector, add a pre-determined concentration of LPA (e.g., a final concentration of 100 nM) to stimulate the cells.[1]
-
Continuously record the fluorescence ratio for at least 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
The inhibition rate of this compound is calculated from the peak fluorescence ratio after LPA stimulation in the presence of the compound compared to the control (vehicle-treated) wells.[1]
-
Perform a non-linear regression analysis using a sigmoidal dose-response model to determine the IC50 value of this compound.[1]
-
Radioligand Binding Assay
This assay directly measures the binding affinity of this compound to the LPA1 receptor using a competitive binding format with a radiolabeled form of the compound, [³H]-ONO-7300243.
Materials:
-
Cell Line: CHO-K1 cells stably expressing the human LPA1 receptor.
-
Radioligand: [³H]-ONO-7300243.
-
Unlabeled Ligand: this compound.
-
Membrane Preparation Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing protease inhibitors.
-
Binding Buffer: To be optimized, but typically a Tris-HCl or HEPES buffer containing divalent cations (e.g., MgCl₂) and a protein carrier (e.g., BSA) to reduce non-specific binding.
-
Wash Buffer: Ice-cold binding buffer.
-
Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Cocktail.
-
Instrumentation: Scintillation counter.
Protocol:
-
Membrane Preparation:
-
Culture CHO-hLPA1 cells to a high density and harvest them.
-
Homogenize the cells in ice-cold Membrane Preparation Buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., >40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in a suitable buffer and determine the protein concentration (e.g., using a BCA assay).
-
Store the membrane preparations at -80°C until use.
-
-
Saturation Binding (to determine Kd of the radioligand):
-
In a 96-well plate, incubate a fixed amount of cell membrane preparation with increasing concentrations of [³H]-ONO-7300243.
-
For each concentration, prepare parallel incubations with an excess of unlabeled this compound to determine non-specific binding.
-
Incubate at a specified temperature (e.g., room temperature or 37°C) for a time sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using the harvester.
-
Quickly wash the filters with ice-cold Wash Buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
-
Competitive Binding (to determine Ki of unlabeled this compound):
-
In a 96-well plate, incubate a fixed amount of cell membrane preparation with a fixed concentration of [³H]-ONO-7300243 (typically at or below its Kd).
-
Add varying concentrations of unlabeled this compound.
-
Include controls for total binding (no unlabeled ligand) and non-specific binding (excess unlabeled ligand).
-
Incubate, filter, and count as described for the saturation binding assay.
-
-
Data Analysis:
-
Plot the percentage of specific binding of [³H]-ONO-7300243 against the concentration of unlabeled this compound.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from the saturation binding experiment.
-
References
Application Notes and Protocols for ONO-7300243: A Potent LPA1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-7300243 is a novel and potent antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1), a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathophysiological processes.[1][2] Lysophosphatidic acid (LPA) signaling has been linked to cell proliferation, survival, motility, and smooth muscle contraction.[1] Dysregulation of the LPA-LPA1 axis is associated with conditions such as cancer, fibrosis, and neuropathic pain.[1] this compound offers a valuable pharmacological tool for investigating LPA1 signaling and holds potential as a therapeutic agent.[1][2] This document provides detailed protocols for a key cell-based assay to characterize the activity of this compound and summarizes its in vitro and in vivo efficacy.
Mechanism of Action
This compound functions as a competitive antagonist at the LPA1 receptor. By binding to the receptor, it blocks the downstream signaling cascade initiated by the endogenous ligand, LPA. The LPA1 receptor is known to couple to multiple G protein families, including Gαi/o, Gαq/11, and Gα12/13, leading to the activation of various downstream effector pathways.[3] A primary and readily measurable consequence of Gαq/11 activation is the mobilization of intracellular calcium ([Ca2+]i), which serves as a robust readout for receptor activation and antagonism.[1]
References
- 1. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ONO-7300243 in In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-7300243 is a novel and potent antagonist of the lysophosphatidic acid receptor 1 (LPA₁).[1][2] It has demonstrated efficacy in preclinical animal models, particularly in the context of benign prostatic hyperplasia (BPH), by reducing intraurethral pressure (IUP).[1][3][4] Unlike some existing treatments for BPH, such as α₁-adrenoceptor antagonists like tamsulosin (B1681236), this compound has been shown to not affect mean blood pressure at effective doses, suggesting a favorable cardiovascular safety profile.[1][3][4] These characteristics make this compound a valuable research tool for investigating the role of the LPA₁ receptor in various physiological and pathological processes and a potential therapeutic candidate.
This document provides detailed application notes and protocols for the use of this compound in in vivo animal models, based on published preclinical studies. It includes summaries of quantitative data, detailed experimental methodologies, and visualizations of the relevant signaling pathway and experimental workflows.
Mechanism of Action: LPA₁ Receptor Antagonism
This compound exerts its pharmacological effects by selectively binding to and inhibiting the LPA₁ receptor, a G protein-coupled receptor (GPCR).[5] Lysophosphatidic acid (LPA) is a bioactive lipid that, upon binding to LPA₁, activates downstream signaling cascades involving G proteins such as Gαi, Gαq, and Gα12/13.[6] These pathways regulate a variety of cellular responses, including cell proliferation, migration, and contraction.[2] In the context of the lower urinary tract, LPA is believed to contribute to the increase in intraurethral pressure. By blocking the LPA₁ receptor, this compound prevents these downstream effects, leading to a reduction in urethral tone.
Signaling Pathway Diagram
Caption: LPA₁ Receptor Signaling Pathway and Inhibition by this compound.
In Vivo Animal Models: Rat Model of Increased Intraurethral Pressure
The primary in vivo application of this compound has been in rat models to assess its effect on intraurethral pressure (IUP), a key indicator of lower urinary tract function relevant to conditions like BPH.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound in rats.
Table 1: In Vivo Efficacy of this compound on LPA-Induced Intraurethral Pressure Increase in Rats
| Administration Route | Dose (mg/kg) | Inhibition of LPA-Induced IUP Increase (%) |
| Intraduodenal (i.d.) | 3 | 62% |
| Intraduodenal (i.d.) | 10 | 88% |
| Oral (p.o.) | 10 | Significant Inhibition (p < 0.05) |
| Oral (p.o.) | 30 | Significant Inhibition (p < 0.05) |
Data compiled from multiple studies.[2][3]
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Administration |
| IC₅₀ (in vitro) | 0.16 µM | - |
| ID₅₀ (p.o.) | 11.6 mg/kg | Oral |
| Clearance (CLtot) | 15.9 mL/min/kg | 3 mg/kg i.v. |
| Half-life (t₁/₂) | 0.3 h | 3 mg/kg i.v. |
Data compiled from published literature.[2]
Table 3: Comparative Efficacy of this compound and Tamsulosin in Rats
| Compound | Dose (mg/kg, p.o.) | Effect on IUP (without LPA stimulation) | Effect on Mean Blood Pressure (MBP) |
| This compound | 30 | Significant Decrease | No significant effect |
| Tamsulosin | 1 | Significant Decrease | - |
This table highlights the comparable potency of this compound to tamsulosin in reducing IUP, but with a notable lack of effect on blood pressure.[1][3][4]
Experimental Protocols
The following are detailed protocols for evaluating the in vivo efficacy of this compound in a rat model of LPA-induced intraurethral pressure increase.
Experimental Workflow Diagram
Caption: Workflow for Evaluating this compound in a Rat IUP Model.
Protocol 1: Evaluation of this compound on LPA-Induced Intraurethral Pressure Increase
Objective: To determine the dose-dependent inhibitory effect of orally administered this compound on the increase in intraurethral pressure (IUP) induced by lysophosphatidic acid (LPA) in rats.
Materials:
-
Male Sprague-Dawley rats (or other suitable strain)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Lysophosphatidic acid (LPA)
-
Saline solution
-
Anesthetic agent (e.g., isoflurane, urethane)
-
Pressure transducer connected to a catheter
-
Data acquisition system
-
Oral gavage needles
-
Intravenous catheters
Procedure:
-
Animal Preparation:
-
House the rats under standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the rats overnight before the experiment, with free access to water.
-
-
Compound Administration:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 3, 10, 30 mg/kg). A vehicle control group should also be included.
-
Administer this compound or vehicle orally (p.o.) to the conscious rats using a gavage needle.
-
-
Anesthesia and Catheterization:
-
At a predetermined time point after this compound administration (e.g., 60 minutes), anesthetize the rats.[3]
-
Place the rat in a supine position.
-
Insert a catheter connected to a pressure transducer into the urethra to measure IUP.
-
Insert an intravenous catheter into a suitable vein (e.g., jugular or femoral vein) for LPA administration.
-
-
LPA Challenge and IUP Measurement:
-
Allow the IUP to stabilize.
-
Administer a bolus injection of LPA (e.g., 300 µg/kg) intravenously.[3]
-
Continuously record the IUP before, during, and after the LPA injection using the data acquisition system.
-
-
Data Analysis:
-
Determine the peak increase in IUP following LPA administration for each animal.
-
Calculate the percentage inhibition of the LPA-induced IUP increase for the this compound-treated groups relative to the vehicle-treated group.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.
-
Protocol 2: Evaluation of this compound on Basal Intraurethral Pressure and Mean Blood Pressure
Objective: To assess the effect of this compound on basal intraurethral pressure (IUP) and mean blood pressure (MBP) in conscious rats without exogenous LPA stimulation.
Materials:
-
Male Sprague-Dawley rats (or other suitable strain)
-
This compound
-
Vehicle for oral administration
-
Telemetry system for continuous blood pressure and IUP monitoring (or appropriate catheters and transducers for conscious animal measurements)
-
Data acquisition system
-
Oral gavage needles
Procedure:
-
Surgical Implantation (if using telemetry):
-
If using a telemetry system, surgically implant the pressure-sensing catheters in the urethra and a major artery (e.g., carotid or femoral artery) according to the manufacturer's instructions.
-
Allow the animals to recover from surgery for at least one week.
-
-
Animal Acclimatization and Baseline Measurement:
-
Acclimatize the rats to the experimental setup.
-
Record baseline IUP and MBP for a sufficient period before compound administration.
-
-
Compound Administration:
-
Prepare this compound in the appropriate vehicle.
-
Administer a single oral dose of this compound (e.g., 30 mg/kg) or vehicle to the conscious rats.[3]
-
-
Continuous Monitoring:
-
Continuously monitor and record IUP and MBP for a defined period after administration (e.g., 60 minutes or longer).[3]
-
-
Data Analysis:
-
Calculate the mean IUP and MBP at different time intervals (e.g., every 10 minutes) after dosing.[3]
-
Compare the changes in IUP and MBP in the this compound-treated group to the vehicle-treated group using appropriate statistical methods (e.g., repeated measures ANOVA).
-
Conclusion
This compound is a valuable pharmacological tool for studying the in vivo roles of the LPA₁ receptor. The protocols outlined in this document provide a framework for researchers to investigate the effects of this compound in rodent models, particularly in the context of lower urinary tract physiology and pathology. The provided quantitative data and visualizations offer a comprehensive overview of its preclinical profile. As with any experimental work, it is crucial to adhere to ethical guidelines for animal research and to optimize the protocols for specific laboratory conditions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ONO-7300243 in Mouse Models of Fibrosis
Introduction
ONO-7300243 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1).[1][2] The LPA1 signaling pathway is a critical mediator in the pathogenesis of fibrotic diseases.[3] Lysophosphatidic acid (LPA) activation of LPA1 on fibroblasts promotes cell migration, proliferation, and differentiation into myofibroblasts, which are key events in the excessive deposition of extracellular matrix characteristic of fibrosis.[4] Therefore, antagonizing the LPA1 receptor presents a promising therapeutic strategy for various fibrotic conditions.
These application notes provide a proposed framework for the use of this compound in a bleomycin-induced model of pulmonary fibrosis in mice. While there is no direct literature on the use of this compound in this specific model, the provided protocols are based on established methodologies for this model and dosing information from both this compound in other rodent models and structurally similar LPA1 antagonists in murine fibrosis models.[2][5]
Data Presentation
The following tables summarize relevant dosage information for this compound and a comparable LPA1 antagonist, AM966. This data informs the proposed dosage for this compound in a mouse model of fibrosis.
Table 1: this compound Dosage in a Rat Model
| Compound | Species | Model | Route of Administration | Dosage | Observed Effect | Reference |
| This compound | Rat | Benign Prostatic Hyperplasia | Oral (p.o.) | 10 and 30 mg/kg | Inhibition of LPA-induced intraurethral pressure increase | [2] |
Table 2: AM966 (LPA1 Antagonist) Dosage in a Mouse Fibrosis Model
| Compound | Species | Model | Route of Administration | Dosage | Observed Effect | Reference |
| AM966 | Mouse | Bleomycin-induced Pulmonary Fibrosis | Oral (p.o.), twice daily | 1, 10, and 30 mg/kg | Reduction in vascular leakage and fibrosis | [5] |
Based on the data from the analogous compound AM966, a starting dose-response study for this compound in a mouse model of fibrosis could include 10 and 30 mg/kg, administered orally.
Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis Mouse Model
This protocol describes the induction of pulmonary fibrosis in mice using bleomycin (B88199), a widely accepted model for studying idiopathic pulmonary fibrosis (IPF).[6][7]
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
Bleomycin sulfate
-
Sterile saline
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)
-
Intubation equipment for mice
Procedure:
-
Anesthetize the mice using a preferred and approved method.
-
Place the mouse in a supine position on a surgical board.
-
Surgically expose the trachea.
-
Using a fine-gauge needle, intratracheally instill a single dose of bleomycin (typically 1.5-3.5 U/kg) dissolved in sterile saline (total volume of 50 µL).[8][9]
-
Suture the incision and allow the mouse to recover in a warm, clean cage.
-
Monitor the mice daily for weight loss and signs of distress. Fibrosis typically develops over 14-28 days.[5]
Preparation and Administration of this compound
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose)
-
Oral gavage needles
Procedure:
-
Prepare a stock solution of this compound in the chosen vehicle. The concentration should be calculated based on the desired dosage and the average weight of the mice.
-
For a dose-response study, prepare solutions for 10 mg/kg and 30 mg/kg.
-
Administer this compound or vehicle to the mice via oral gavage.
-
Treatment can be initiated either prophylactically (before or at the time of bleomycin administration) or therapeutically (several days after bleomycin administration when fibrosis is established). A typical therapeutic regimen might start on day 7 post-bleomycin and continue until the end of the study.[8]
-
Dosing frequency should be determined based on the pharmacokinetic profile of this compound in mice. Given its short half-life in rats, a twice-daily administration may be appropriate.[5]
Assessment of Pulmonary Fibrosis
a) Histological Analysis:
-
At the study endpoint (e.g., day 21 or 28), euthanize the mice and perfuse the lungs with saline.
-
Fix the lungs in 10% neutral buffered formalin.
-
Embed the tissue in paraffin (B1166041) and prepare 5 µm sections.
-
Stain the sections with Masson's trichrome to visualize collagen deposition (blue staining).
-
Quantify the extent of fibrosis using the Ashcroft scoring method.[7]
b) Hydroxyproline (B1673980) Assay:
-
Harvest a portion of the lung tissue and freeze it.
-
Homogenize the lung tissue.
-
Hydrolyze the homogenate in 6N HCl.
-
Use a commercial hydroxyproline assay kit to measure the hydroxyproline content, which is a quantitative measure of collagen.
c) Bronchoalveolar Lavage Fluid (BALF) Analysis:
-
Cannulate the trachea of euthanized mice.
-
Instill and aspirate a known volume of sterile saline or PBS into the lungs.
-
Centrifuge the collected BALF to pellet the cells.
-
The supernatant can be used to measure total protein (an indicator of lung injury) and pro-inflammatory cytokines (e.g., TGF-β1) via ELISA.
-
The cell pellet can be resuspended to determine the total and differential cell counts (e.g., macrophages, neutrophils, lymphocytes).
Mandatory Visualization
Caption: LPA1 signaling pathway in fibrosis.
Caption: Experimental workflow for this compound in a therapeutic mouse model of pulmonary fibrosis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the LPA1 signaling pathway for fibrosis therapy: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lysophosphatidic acid signaling through its receptor initiates pro-fibrotic epithelial cell fibroblast communication mediated by epithelial cell derived connective tissue growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel, orally active LPA1 receptor antagonist inhibits lung fibrosis in the mouse bleomycin model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mouse models of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bleomycin-induced pulmonary fibrosis mouse model [bio-protocol.org]
- 9. Bleomycin-induced pulmonary fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
Application Notes and Protocols for ONO-7300243: Solubility and Formulation for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of ONO-7300243 and protocols for its formulation for in vivo research. This compound is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1), a G protein-coupled receptor (GPCR) involved in various physiological and pathological processes.[1][2][3][4] Accurate preparation of this compound is critical for obtaining reliable and reproducible results in preclinical studies.
Physicochemical and Solubility Data
This compound is a small molecule with a molecular weight of 461.55 g/mol .[1] Its solubility is a key consideration for the design of in vivo experiments. The compound exhibits good membrane permeability and metabolic stability in rat liver microsomes.[1][5]
| Solvent/Buffer | Solubility | Concentration (Molar) | Notes |
| DMSO | 92 mg/mL | ~199.32 mM | Fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility.[1] |
| Ethanol | 46 mg/mL | ~99.66 mM | |
| Water | Insoluble | - | |
| pH 6.8 Buffer | 73 µM | 73 µM |
This data is compiled from multiple sources and should be used as a guideline. It is recommended to perform in-house solubility tests for specific experimental conditions.
In Vivo Formulation Protocols
This compound has been successfully administered in animal models, primarily through oral (p.o.) and intraduodenal (i.d.) routes.[1][5] The choice of vehicle is crucial to ensure bioavailability and minimize potential toxicity. Below are two established protocols for preparing this compound for oral administration.
Protocol 1: Aqueous-Based Formulation
This formulation is suitable for achieving a clear solution and is commonly used for oral gavage.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 30 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the tube. A common ratio is 1 part DMSO stock to 4 parts PEG300. Mix thoroughly until a clear solution is formed.
-
Add Tween-80. A typical volume is 5% of the total final volume. Mix until fully incorporated.
-
Add saline to reach the final desired concentration. For example, to make 1 mL of a 3 mg/mL working solution, you would add 100 µL of a 30 mg/mL DMSO stock to 400 µL of PEG300, mix, then add 50 µL of Tween-80, mix again, and finally add 450 µL of saline.
-
Vortex the final solution to ensure homogeneity. This protocol should yield a clear solution of at least 3 mg/mL.[3]
Protocol 2: Oil-Based Formulation
This formulation can be an alternative, particularly for longer-term studies, although caution is advised for dosing periods exceeding two weeks.[3]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 30 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add corn oil to the tube. A common ratio is 1 part DMSO stock to 9 parts corn oil.
-
Mix the solution thoroughly using a vortex or sonicator until a uniform suspension or solution is achieved. For example, to prepare 1 mL of a 3 mg/mL working solution, add 100 µL of a 30 mg/mL DMSO stock to 900 µL of corn oil and mix well.[3]
Experimental Workflow and Signaling Pathway
To visualize the experimental process and the mechanism of action of this compound, the following diagrams are provided.
This compound functions by antagonizing the LPA1 receptor. Lysophosphatidic acid (LPA) is a lipid signaling molecule that, upon binding to LPA1, activates downstream signaling cascades.[2][6] this compound blocks this interaction.
Disclaimer: These protocols and notes are intended for guidance and should be adapted to specific experimental needs. Always adhere to institutional and national guidelines for animal research and laboratory safety.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Amerigo Scientific [amerigoscientific.com]
- 5. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay [frontiersin.org]
Application Notes and Protocols for ONO-7300243 in CHO Cells Expressing LPA1
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-7300243 is a novel and potent antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1).[1][2][3] Lysophosphatidic acid (LPA) is a bioactive phospholipid that mediates a variety of cellular responses, including cell proliferation, survival, and motility, through its interaction with a family of G protein-coupled receptors (GPCRs), including LPA1.[2] Chinese Hamster Ovary (CHO) cells stably expressing the human LPA1 receptor are a widely used in vitro model system for screening and characterizing LPA1 antagonists.[1][2] These application notes provide detailed protocols for the use of this compound in this cell-based assay system.
Quantitative Data Summary
The antagonist activity of this compound at the human LPA1 receptor is typically quantified by its ability to inhibit LPA-induced intracellular signaling. The half-maximal inhibitory concentration (IC50) is a standard measure of its potency.
| Compound | Target | Assay | Cell Line | IC50 (nM) |
| This compound | Human LPA1 | LPA-stimulated intracellular Ca2+ mobilization | CHO cells expressing human LPA1 | 160 |
Signaling Pathways
LPA1 is a G protein-coupled receptor that, upon activation by its ligand LPA, can couple to multiple G proteins, including Gq/11, Gi/o, and G12/13, to initiate downstream signaling cascades. A primary and readily measurable signaling event in CHO cells expressing LPA1 is the Gq/11-mediated pathway. This pathway involves the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a transient increase in cytosolic Ca2+ levels. This compound acts as an antagonist by binding to the LPA1 receptor and preventing LPA-induced activation of this signaling cascade.
Experimental Protocols
Calcium Mobilization Assay
This is the most common assay to determine the antagonist activity of compounds like this compound at the LPA1 receptor in CHO cells. The assay measures the inhibition of LPA-induced intracellular calcium release.
Principle:
CHO cells stably expressing human LPA1 are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). Upon stimulation with LPA, the intracellular calcium concentration increases, leading to a change in the fluorescence of the dye. Pre-incubation with an antagonist like this compound will inhibit this LPA-induced calcium mobilization in a dose-dependent manner.
Materials:
-
CHO cells stably expressing human LPA1
-
Cell culture medium (e.g., F-12 Nutrient Mixture (HAM) with 10% FBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127 (for aiding dye solubilization)
-
Probenecid (B1678239) (to prevent dye leakage from cells)
-
This compound
-
LPA (agonist)
-
96-well or 384-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with kinetic read capability and automated injection
Protocol:
-
Cell Seeding:
-
Dye Loading:
-
Cell Washing:
-
Remove the loading buffer and wash the cells twice with assay buffer.[1]
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the diluted this compound or vehicle (DMSO) control to the respective wells.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature or 37°C.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader.
-
Set the instrument to measure fluorescence intensity at appropriate excitation and emission wavelengths for the chosen dye (e.g., for Fura-2, ratio of fluorescence intensities at 500 nm with excitation at 340 nm and 380 nm).[1]
-
Establish a stable baseline fluorescence reading.
-
-
Agonist Stimulation and Data Acquisition:
-
Using the instrument's injector, add LPA to a final concentration of 100 nM to all wells.[1]
-
Immediately begin kinetic reading of fluorescence for a set duration (e.g., 60-120 seconds).
-
-
Data Analysis:
-
The change in fluorescence upon LPA addition is indicative of the intracellular calcium response.
-
Calculate the inhibition rate by comparing the response in the presence of this compound to the control (vehicle-treated) response.
-
Perform a non-linear regression analysis using a sigmoidal dose-response model to determine the IC50 value of this compound.[1]
-
GTPγS Binding Assay
Principle:
This assay measures the activation of G proteins coupled to the LPA1 receptor. In the presence of an agonist like LPA, the Gα subunit exchanges GDP for GTP. A non-hydrolyzable GTP analog, [35S]GTPγS, is used to quantify this exchange. An antagonist like this compound will inhibit the LPA-stimulated [35S]GTPγS binding. Note: A specific protocol for this compound in CHO-LPA1 cells was not found in the provided search results; this is a general protocol.
Materials:
-
Membrane preparations from CHO-LPA1 cells
-
GTPγS binding buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
[35S]GTPγS
-
GDP
-
This compound
-
LPA
-
Scintillation counter and vials
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, combine membrane preparation, GDP, and varying concentrations of this compound in GTPγS binding buffer.
-
Pre-incubate for 15-30 minutes at 30°C.
-
-
Agonist Stimulation:
-
Add LPA to stimulate the receptor.
-
-
[35S]GTPγS Binding:
-
Initiate the binding reaction by adding [35S]GTPγS.
-
Incubate for 60 minutes at 30°C with gentle agitation.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free [35S]GTPγS.
-
Wash the filters with ice-cold buffer.
-
-
Quantification:
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the percent inhibition of LPA-stimulated [35S]GTPγS binding by this compound and calculate the IC50 value.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ONO-7300243 in Human Lung Fibroblast Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-7300243 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1).[1][2][3][4] Lysophosphatidic acid (LPA) is a bioactive lipid that, through its G protein-coupled receptors, including LPA1, plays a critical role in a wide range of cellular processes.[2][4][5] In the context of lung fibrosis, the LPA-LPA1 signaling axis is a key driver of disease progression.[6][7] Activation of LPA1 on lung fibroblasts by LPA promotes a pro-fibrotic phenotype characterized by increased proliferation, migration, differentiation into myofibroblasts, and excessive deposition of extracellular matrix (ECM) components, such as collagen.[8][9][10] Therefore, antagonizing the LPA1 receptor with molecules like this compound presents a promising therapeutic strategy for idiopathic pulmonary fibrosis (IPF) and other fibrotic lung diseases.
These application notes provide an overview of the use of this compound in in vitro studies with human lung fibroblasts (HLFs), including detailed protocols for key functional assays and expected outcomes based on the known mechanism of action of LPA1 antagonists.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 461.55 g/mol | [1] |
| IC50 (LPA1) | 160 nM | [1][3] |
| Assay System for IC50 | CHO cells stably expressing human LPA1 | [1] |
Key Applications in Human Lung Fibroblast Research
This compound can be utilized to investigate and counteract the pro-fibrotic effects of LPA on human lung fibroblasts. The primary applications include:
-
Inhibition of Fibroblast Proliferation: To assess the anti-proliferative effects of this compound on LPA-stimulated HLFs.
-
Reduction of Extracellular Matrix Deposition: To quantify the inhibitory effect of this compound on collagen synthesis and deposition by HLFs.
-
Blockade of Myofibroblast Differentiation: To evaluate the potential of this compound to prevent the transformation of fibroblasts into contractile and highly secretory myofibroblasts.
-
Inhibition of Fibroblast Migration: To determine the efficacy of this compound in blocking the chemotactic response of HLFs towards LPA.
Experimental Protocols
Assessment of this compound on Human Lung Fibroblast Proliferation
Principle: This protocol utilizes a BrdU (5-bromo-2'-deoxyuridine) incorporation assay to measure DNA synthesis as an indicator of cell proliferation. LPA is used to stimulate proliferation, and the inhibitory effect of this compound is quantified.
Materials:
-
Human Lung Fibroblasts (HLFs)
-
Fibroblast growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Lysophosphatidic Acid (LPA)
-
This compound
-
BrdU incorporation assay kit
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HLFs in a 96-well plate at a density of 5 x 10³ cells/well in fibroblast growth medium and incubate for 24 hours.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for another 24 hours to synchronize the cells in a quiescent state.
-
Pre-treatment with this compound: Prepare serial dilutions of this compound (e.g., 1 nM to 10 µM) in serum-free medium. Add the different concentrations of this compound to the wells and incubate for 1 hour. Include a vehicle control (e.g., DMSO).
-
LPA Stimulation: Add LPA to the wells at a final concentration of 1 µM to stimulate proliferation. For the negative control, add only the vehicle.
-
BrdU Labeling: After 24 hours of LPA stimulation, add BrdU solution to each well and incubate for 2-4 hours.
-
Detection: Following the BrdU incubation, fix the cells and detect BrdU incorporation according to the manufacturer's instructions of the assay kit.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage inhibition of proliferation for each concentration of this compound compared to the LPA-stimulated control.
Quantitative Data with Similar LPA1 Antagonists:
| Compound | Cell Type | Assay | IC50 |
| AM966 | IMR-90 (human lung fibroblast) | Chemotaxis | 181 nM[7] |
| BMS-986020 | Human Lung Fibroblasts | Collagen Expression | 1.1 nM[9] |
Evaluation of this compound on Collagen Synthesis
Principle: This protocol employs the Sirius Red colorimetric assay to quantify total collagen secreted by HLFs into the cell culture supernatant and deposited in the extracellular matrix.
Materials:
-
Human Lung Fibroblasts (HLFs)
-
Fibroblast growth medium
-
Serum-free medium
-
Lysophosphatidic Acid (LPA)
-
This compound
-
Sirius Red/Picric Acid solution
-
0.1 M NaOH
-
Collagen standard (e.g., rat tail collagen)
-
Microplate reader
Protocol:
-
Cell Culture and Treatment: Seed HLFs in a 24-well plate and grow to confluence. Serum-starve the cells for 24 hours.
-
Inhibitor and Stimulant Addition: Pre-treat the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for 1 hour, followed by stimulation with 1 µM LPA for 48-72 hours.
-
Sample Collection: Collect the cell culture supernatant. Lyse the cells with 0.1 M NaOH.
-
Sirius Red Staining: Add Sirius Red/Picric Acid solution to an aliquot of the supernatant and the cell lysate. Incubate for 1 hour at room temperature with gentle agitation.
-
Washing: Centrifuge the samples to pellet the collagen-dye complex. Discard the supernatant and wash the pellet with 0.1 M HCl to remove unbound dye.
-
Quantification: Resuspend the pellet in 0.1 M NaOH to release the bound dye. Measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using the collagen standard. Calculate the amount of collagen in each sample and determine the percentage inhibition by this compound.
Analysis of this compound on Myofibroblast Differentiation
Principle: Myofibroblast differentiation is characterized by the expression of alpha-smooth muscle actin (α-SMA). This protocol uses immunofluorescence staining to visualize and quantify α-SMA expression in HLFs.
Materials:
-
Human Lung Fibroblasts (HLFs) cultured on glass coverslips in a 24-well plate
-
Serum-free medium
-
Transforming Growth Factor-beta 1 (TGF-β1) or LPA
-
This compound
-
4% Paraformaldehyde (PFA) for fixation
-
0.1% Triton X-100 for permeabilization
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-α-SMA
-
Secondary antibody: fluorescently-labeled (e.g., Alexa Fluor 488)
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment: Seed HLFs on coverslips. Once they reach 70-80% confluency, serum-starve for 24 hours.
-
Induction of Differentiation: Pre-treat with this compound (e.g., 1 nM to 10 µM) for 1 hour. Stimulate with a pro-fibrotic factor like TGF-β1 (5 ng/mL) or LPA (1 µM) for 48 hours.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% PFA for 15 minutes, and then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Immunostaining: Block non-specific binding with blocking solution for 1 hour. Incubate with the primary anti-α-SMA antibody overnight at 4°C.
-
Secondary Antibody and Counterstaining: Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark. Counterstain with DAPI.
-
Imaging and Analysis: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Quantify the percentage of α-SMA positive cells or the fluorescence intensity of α-SMA staining.
Visualizations
LPA1 Signaling Pathway in Human Lung Fibroblasts
Caption: LPA1 signaling cascade in lung fibroblasts.
Experimental Workflow for Testing this compound
Caption: Workflow for in vitro evaluation of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A novel, orally active LPA1 receptor antagonist inhibits lung fibrosis in the mouse bleomycin model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of highly selective and orally active lysophosphatidic acid receptor-1 antagonists with potent activity on human lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. LPA1 antagonist BMS-986020 changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bleomycin-Induced Lung Fibrosis Model and the Therapeutic Potential of ONO-7300243
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal interstitial lung disease with a median survival of 3-5 years from diagnosis.[1] The bleomycin-induced lung fibrosis model is a widely utilized preclinical tool that recapitulates many of the histopathological features of human IPF, including inflammation, fibroblast proliferation, and excessive extracellular matrix deposition.[2] This model is instrumental in elucidating the complex signaling pathways driving fibrosis and for evaluating the efficacy of novel therapeutic agents.[3]
Lysophosphatidic acid (LPA) signaling, particularly through the LPA1 receptor, has been identified as a key pathway in the pathogenesis of pulmonary fibrosis.[4] ONO-7300243 is a novel and potent antagonist of the LPA1 receptor.[2] While direct quantitative data on the efficacy of this compound in the bleomycin-induced lung fibrosis model is not extensively available in public literature, its mechanism of action as an LPA1 antagonist suggests significant therapeutic potential. This document provides detailed protocols for the bleomycin-induced lung fibrosis model and outlines the expected therapeutic effects of an LPA1 antagonist like this compound, drawing parallels from studies on similar compounds.
Signaling Pathways
The pathogenesis of bleomycin-induced lung fibrosis is a complex process involving multiple signaling cascades. Bleomycin (B88199) administration leads to initial lung injury and inflammation, followed by a fibrotic phase characterized by the activation of fibroblasts and excessive collagen deposition. The LPA-LPA1 signaling axis plays a crucial role in this process.
Experimental Protocols
Bleomycin-Induced Lung Fibrosis in Mice
This protocol describes the induction of pulmonary fibrosis in mice via intratracheal administration of bleomycin.
Materials:
-
Bleomycin sulfate (B86663) (lyophilized)
-
Sterile 0.9% saline
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Animal clippers
-
Surgical scrub (e.g., povidone-iodine)
-
Sterile surgical instruments
-
24-gauge catheter or equivalent for intratracheal instillation
Procedure:
-
Animal Preparation: Acclimatize male C57BL/6 mice (8-10 weeks old) for at least one week before the experiment. Anesthetize the mouse using a suitable anesthetic.
-
Surgical Preparation: Place the anesthetized mouse in a supine position. Shave the fur on the neck and disinfect the area with a surgical scrub. Make a small midline incision to expose the trachea.
-
Intratracheal Instillation: Carefully insert a 24-gauge catheter into the trachea. Administer a single dose of bleomycin sulfate (typically 1.5-3.0 U/kg) dissolved in 50 µL of sterile saline. The control group should receive 50 µL of sterile saline.
-
Recovery: Suture the incision and allow the mouse to recover on a warming pad. Monitor the animal until it is fully ambulatory.
-
Treatment with this compound: this compound can be administered prophylactically (starting before or at the time of bleomycin instillation) or therapeutically (starting after the initial inflammatory phase, e.g., day 7). Administration is typically via oral gavage at a dose determined by pharmacokinetic and pharmacodynamic studies.
-
Endpoint Analysis: Euthanize mice at a predetermined time point (commonly 14 or 21 days post-bleomycin). Collect bronchoalveolar lavage (BAL) fluid and lung tissue for analysis.
Assessment of Pulmonary Fibrosis
a. Histological Analysis (Ashcroft Score)
-
Tissue Processing: Perfuse the lungs with saline and inflate with 10% neutral buffered formalin at a constant pressure (e.g., 25 cm H₂O). Excise the lungs and fix in formalin for 24 hours. Embed the tissue in paraffin (B1166041) and section at 4-5 µm.
-
Staining: Stain lung sections with Masson's Trichrome to visualize collagen (stains blue).
-
Scoring: Examine the stained sections under a microscope. Score the degree of fibrosis using the Ashcroft scoring system, which ranges from 0 (normal lung) to 8 (total fibrous obliteration of the field).
b. Hydroxyproline (B1673980) Assay
This assay quantifies the total collagen content in the lung tissue.
-
Tissue Homogenization: Harvest the right lung, weigh it, and homogenize it in distilled water.
-
Hydrolysis: Hydrolyze a known amount of the homogenate in 6N HCl at 110°C for 18-24 hours.
-
Assay: Neutralize the hydrolysate and use a commercial hydroxyproline assay kit or a standard colorimetric method to determine the hydroxyproline concentration.
-
Quantification: Calculate the total hydroxyproline content and express it as µg per lung or per mg of lung tissue.
c. Bronchoalveolar Lavage (BAL) Fluid Analysis
-
Collection: Cannulate the trachea and instill a known volume of sterile PBS (e.g., 1 mL) into the lungs. Gently aspirate the fluid. Repeat this process two to three times and pool the recovered fluid.
-
Cell Counts: Centrifuge the BAL fluid to pellet the cells. Resuspend the pellet and perform total and differential cell counts (macrophages, neutrophils, lymphocytes).
-
Protein and Cytokine Analysis: Use the supernatant to measure total protein concentration and levels of pro-inflammatory and pro-fibrotic cytokines (e.g., TGF-β, IL-6) using ELISA or multiplex assays.
Expected Efficacy of this compound (LPA1 Antagonist)
Based on studies with other LPA1 antagonists in the bleomycin model, this compound is expected to attenuate pulmonary fibrosis. The following tables summarize the anticipated quantitative outcomes.
Table 1: Expected Effect of this compound on Histological and Biochemical Markers of Fibrosis
| Parameter | Bleomycin + Vehicle | Bleomycin + this compound | Saline Control |
| Ashcroft Score (0-8) | 5-7 | 2-4 | 0-1 |
| Hydroxyproline (µ g/lung ) | 300-500 | 150-250 | 100-150 |
| Soluble Collagen (µ g/lung ) | 100-150 | 50-80 | 20-40 |
Table 2: Expected Effect of this compound on BAL Fluid Analysis
| Parameter | Bleomycin + Vehicle | Bleomycin + this compound | Saline Control |
| Total Cells (x10⁵) | 8-12 | 3-6 | 1-2 |
| Neutrophils (x10⁴) | 3-5 | 1-2 | < 0.5 |
| Macrophages (x10⁵) | 4-6 | 2-3 | 1-2 |
| Lymphocytes (x10⁴) | 1-2 | 0.5-1 | < 0.2 |
| Total Protein (µg/mL) | 800-1200 | 400-600 | 100-200 |
| TGF-β (pg/mL) | 200-400 | 100-150 | 50-80 |
Table 3: Expected Effect of this compound on Gene Expression of Fibrotic Markers (Relative to Saline Control)
| Gene | Bleomycin + Vehicle | Bleomycin + this compound |
| Col1a1 (Collagen, Type I, Alpha 1) | 8-12 fold increase | 3-5 fold increase |
| Acta2 (α-Smooth Muscle Actin) | 5-8 fold increase | 2-4 fold increase |
| Tgf-β1 (Transforming Growth Factor Beta 1) | 4-6 fold increase | 1.5-3 fold increase |
| Ctgf (Connective Tissue Growth Factor) | 6-10 fold increase | 2-5 fold increase |
Experimental Workflow
Conclusion
The bleomycin-induced lung fibrosis model is a robust and reproducible method for studying the pathogenesis of pulmonary fibrosis and for the preclinical evaluation of novel therapeutics. This compound, as a potent LPA1 receptor antagonist, holds significant promise as a therapeutic agent for IPF. The protocols and expected outcomes detailed in this document provide a framework for researchers to investigate the efficacy of this compound and other LPA1 antagonists in this model. By antagonizing the LPA-LPA1 signaling axis, this compound is anticipated to mitigate inflammation, reduce fibroblast activation and proliferation, and ultimately attenuate the development of pulmonary fibrosis. Further preclinical studies are warranted to confirm these expected effects and to support the clinical development of this compound for the treatment of IPF.
References
- 1. Nanoscale structural alteration of lung collagen in response to strain and bleomycin injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Application Notes and Protocols: ONO-7300243 in Cell Migration and Invasion Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-7300243 is a novel and potent antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). Lysophosphatidic acid (LPA) is a bioactive phospholipid that, through its G protein-coupled receptors (GPCRs) including LPA1, plays a crucial role in a wide array of cellular processes.[1] Of significant interest to cancer biology and other pathological conditions, the LPA/LPA1 signaling axis is heavily implicated in promoting cell migration and invasion.[1][2] By blocking the interaction of LPA with LPA1, this compound presents a valuable tool for investigating the molecular mechanisms underlying cell motility and for exploring its therapeutic potential in diseases characterized by aberrant cell migration, such as cancer metastasis.
These application notes provide detailed protocols for utilizing this compound in two standard in vitro assays for assessing cell migration and invasion: the Scratch (Wound Healing) Assay and the Transwell Invasion Assay.
Mechanism of Action: Inhibition of LPA1 Signaling
LPA1 activation by LPA initiates a cascade of intracellular signaling events that culminate in cytoskeletal rearrangements and changes in cell adhesion, driving cell motility. LPA1 couples to several G proteins, primarily Gαi/o, Gαq/11, and Gα12/13.[3] These, in turn, activate downstream effector pathways critical for cell migration, including:
-
RhoA Pathway: Activation of RhoA, a small GTPase, leads to the formation of actin stress fibers and focal adhesions, which are essential for cell contraction and movement.[1]
-
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and migration.[4]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in transmitting extracellular signals to the nucleus to regulate gene expression related to cell motility.[3][5]
This compound, as an LPA1 antagonist, competitively binds to the LPA1 receptor, thereby inhibiting LPA-induced activation of these downstream signaling pathways and consequently attenuating cell migration and invasion.
References
- 1. Lysophosphatidic acid (LPA) signalling in cell migration and cancer invasion: a focussed review and analysis of LPA receptor gene expression on the basis of more than 1700 cancer microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lysophosphatidic Acid Receptor Antagonists and Cancer: The Current Trends, Clinical Implications, and Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysophosphatidic acid induces cell migration through the selective activation of Akt1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of ONO-7300243 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-7300243 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1), a G protein-coupled receptor involved in diverse physiological and pathological processes, including cell proliferation, migration, and fibrosis.[1][2][3][4] Lysophosphatidic acid (LPA) binding to LPA1 activates several downstream signaling cascades, making LPA1 a compelling target for therapeutic intervention in various diseases.[5][6] Western blot analysis is a fundamental technique to elucidate the molecular mechanism of this compound by quantifying its inhibitory effects on LPA-induced downstream signaling pathways. These application notes provide a comprehensive protocol for the Western blot analysis of key signaling proteins in cells treated with this compound.
Principle
This compound competitively binds to the LPA1 receptor, preventing its activation by LPA. This blockade inhibits the downstream signaling cascades initiated by LPA, which can be monitored by assessing the phosphorylation status or expression levels of key signaling intermediates. Western blotting allows for the sensitive and specific detection of these changes, providing insights into the efficacy and mechanism of action of this compound.
Data Presentation
The following table summarizes the expected quantitative changes in the phosphorylation or localization of key downstream targets of the LPA1 signaling pathway in response to this compound treatment followed by LPA stimulation. These values are illustrative and will vary depending on the cell type, experimental conditions, and the specific antibodies used.
| Target Protein | Expected Change with this compound Pre-treatment + LPA Stimulation | Function in LPA1 Signaling |
| Phospho-ERK1/2 (p-ERK1/2) | ↓ (Decrease) | Mitogen-activated protein kinase involved in cell proliferation and differentiation.[1][2] |
| Phospho-EGFR (p-EGFR) | ↓ (Decrease) | Epidermal Growth Factor Receptor, which can be transactivated by LPA1 signaling, leading to cell growth.[1] |
| Phospho-GSK3β (p-GSK3β) | ↓ (Decrease) | Glycogen synthase kinase 3 beta, a key regulator of the β-catenin signaling pathway involved in cell fate.[7] |
| Nuclear β-catenin | ↓ (Decrease) | Downstream effector of the Wnt/β-catenin pathway, which can be activated by LPA1 and is crucial for gene transcription.[7] |
| Activated Rac1 (Rac1-GTP) | ↓ (Decrease) | A small GTPase that regulates cell migration and cytoskeletal organization.[8] |
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the LPA1 signaling pathway and the general experimental workflow for the Western blot analysis of this compound treated cells.
Caption: LPA1 Receptor Signaling Pathway.
Caption: Western Blot Experimental Workflow.
Experimental Protocols
Materials and Reagents
-
Cell Line: A cell line known to express the LPA1 receptor (e.g., HEK293 cells overexpressing LPA1, A549 lung cancer cells, or primary human lung fibroblasts).
-
Cell Culture Media: Appropriate media and supplements for the chosen cell line.
-
This compound: Stock solution in a suitable solvent (e.g., DMSO).
-
Lysophosphatidic Acid (LPA): Stock solution in a suitable solvent (e.g., fatty acid-free BSA in PBS).
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Reagent: (e.g., BCA Protein Assay Kit).
-
Laemmli Sample Buffer (4X): Containing SDS and a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Tris-Glycine SDS-PAGE Gels: Appropriate acrylamide (B121943) percentage for the target proteins.
-
Running Buffer (10X): Tris-Glycine-SDS buffer.
-
Transfer Buffer (10X): Tris-Glycine buffer with methanol.
-
PVDF or Nitrocellulose Membranes.
-
Blocking Buffer: 5% (w/v) non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies: Specific for the target proteins (e.g., rabbit anti-phospho-ERK1/2, rabbit anti-total-ERK1/2, etc.).
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent Substrate.
-
Imaging System: For chemiluminescence detection.
Cell Culture and Treatment
-
Cell Seeding: Seed the chosen cells in 6-well plates or 10 cm dishes and culture until they reach 70-80% confluency.
-
Serum Starvation: To reduce basal signaling, aspirate the growth medium and replace it with a serum-free medium. Incubate for 12-24 hours.
-
This compound Pre-treatment: Pre-incubate the serum-starved cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1-2 hours.
-
LPA Stimulation: Stimulate the cells by adding LPA to a final concentration of 1-10 µM for a predetermined time (e.g., 5-30 minutes) to induce the phosphorylation of downstream targets. Include a non-stimulated control.
Protein Extraction and Quantification
-
Cell Lysis: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well/dish and scrape the cells.
-
Lysate Collection: Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to new tubes.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Normalization: Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.
SDS-PAGE and Protein Transfer
-
Sample Preparation: To 20-30 µg of protein from each sample, add 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the denatured protein samples into the wells of an SDS-PAGE gel. Include a pre-stained protein ladder. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
Immunoblotting and Detection
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Final Washes: Wash the membrane three times for 10-15 minutes each with TBST.
-
Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Stripping and Re-probing (Optional): To detect total protein levels or other targets on the same membrane, the membrane can be stripped of the primary and secondary antibodies and re-probed with another primary antibody (e.g., total ERK1/2 as a loading control for phospho-ERK1/2).
Troubleshooting
| Issue | Possible Cause | Solution |
| No or Weak Signal | Inactive antibody | Use a new or validated antibody. |
| Insufficient protein loading | Increase the amount of protein loaded. | |
| Inefficient protein transfer | Confirm transfer efficiency with Ponceau S staining. | |
| High Background | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Antibody concentration too high | Optimize primary and secondary antibody concentrations. | |
| Insufficient washing | Increase the number and duration of washes. | |
| Non-specific Bands | Primary antibody is not specific | Use a more specific antibody; check for cross-reactivity. |
| Protein degradation | Use fresh lysis buffer with protease inhibitors. |
References
- 1. Proximal tubule LPA1 and LPA2 receptors use divergent signaling pathways to additively increase profibrotic cytokine secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lysophosphatidic acid induces migration of human lung-resident mesenchymal stem cells through the β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysophosphatidic Acid (LPA) and Its Receptor, LPA1, Influence Embryonic Schwann cell Migration, Myelination, and Cell-to-Axon Segregation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ONO-7300243 in Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathophysiology of a wide range of neurological disorders. The lysophosphatidic acid receptor 1 (LPA1) has emerged as a key player in mediating neuroinflammatory processes, primarily through the activation of microglia and astrocytes. ONO-7300243 is a potent and selective antagonist of LPA1, making it a valuable pharmacological tool for investigating the role of LPA1 signaling in neuroinflammation and for exploring its therapeutic potential. These application notes provide a summary of this compound's properties and detailed protocols for its use in in vitro and in vivo models of neuroinflammation. While this compound has been characterized in other therapeutic areas, the following protocols are proposed based on studies with other LPA1 antagonists and established neuroinflammation models.
This compound: Properties and In Vivo Data
This compound is a novel antagonist of the lysophosphatidic acid receptor 1 (LPA1) with an IC50 of 160 nM.[1] It has demonstrated good membrane permeability and metabolic stability.[1] While in vivo studies have primarily focused on its effects in models of benign prostatic hyperplasia, the data provides insights into its oral bioavailability and dosing.
Table 1: In Vitro and In Vivo Properties of this compound
| Property | Value | Reference |
| Target | LPA1 Receptor | [1] |
| IC50 | 160 nM | [1] |
| In Vivo Model (Rat) | Inhibition of LPA-induced intraurethral pressure (IUP) increase | [1][2] |
| In Vivo ID50 (p.o.) | 11.6 mg/kg | [1][2] |
| Pharmacokinetics (Rat, 3 mg/kg i.v.) | Clearance (CLtot): 15.9 mL/min/kg, Half-life (t1/2): 0.3 h | [1][2] |
LPA1 Signaling in Neuroinflammation
Lysophosphatidic acid (LPA) signaling through its receptor LPA1 on microglia and astrocytes plays a significant role in initiating and propagating neuroinflammatory responses. Activation of LPA1 by LPA triggers downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways (ERK1/2, p38, and JNK), leading to the production and release of pro-inflammatory mediators such as cytokines (e.g., TNF-α, IL-6, IL-1β) and nitric oxide (NO). This contributes to the activation of glial cells, characterized by morphological changes and the upregulation of markers like Iba1 for microglia and GFAP for astrocytes.
References
Application Notes and Protocols: ONO-7300243 in Experimental Kidney Fibrosis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kidney fibrosis is the common final pathological pathway for most chronic kidney diseases (CKD), leading to end-stage renal disease. The development of effective anti-fibrotic therapies is a critical unmet need. Emerging evidence implicates the lysophosphatidic acid (LPA) signaling pathway, particularly through the LPA1 receptor, as a significant driver of renal fibrosis. ONO-7300243 is a potent and selective antagonist of the LPA1 receptor.[1][2] These application notes provide a comprehensive overview of the potential use of this compound in preclinical kidney fibrosis models, summarizing expected outcomes and detailing relevant experimental protocols.
Mechanism of Action: Targeting the LPA-LPA1 Axis in Renal Fibrosis
Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts its effects through G protein-coupled receptors, including LPA1. In the context of kidney injury, LPA levels and LPA1 receptor expression are upregulated.[3][4] Activation of the LPA1 receptor on renal cells, such as tubular epithelial cells and fibroblasts, triggers a cascade of pro-fibrotic events. This includes the induction of potent fibrogenic cytokines like transforming growth factor-beta (TGF-β) and connective tissue growth factor (CTGF).[3][4] These cytokines, in turn, stimulate the transformation of fibroblasts into myofibroblasts, characterized by the expression of alpha-smooth muscle actin (α-SMA), and promote the excessive deposition of extracellular matrix (ECM) components like collagen.[3][5] this compound, by blocking the LPA1 receptor, is anticipated to inhibit these downstream signaling events, thereby attenuating the progression of renal fibrosis.
Preclinical Evaluation in the Unilateral Ureteral Obstruction (UUO) Model
The Unilateral Ureteral Obstruction (UUO) model is a widely used and robust in vivo model to induce renal tubulointerstitial fibrosis in an accelerated manner.[6][7] The following sections detail the expected outcomes and protocols for evaluating this compound in this model.
Experimental Workflow
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes based on studies using other LPA1 antagonists in kidney fibrosis models.
Table 1: Histological Assessment of Renal Fibrosis
| Group | Fibrotic Area (%) (Masson's Trichrome) | Tubular Injury Score |
| Sham | Baseline | Minimal |
| UUO + Vehicle | Significantly Increased | Severe |
| UUO + this compound | Significantly Reduced vs. Vehicle | Attenuated |
Table 2: Immunohistochemical Analysis of Pro-fibrotic Markers
| Group | α-SMA Positive Area (%) | Collagen III Deposition (%) |
| Sham | Minimal | Baseline |
| UUO + Vehicle | Markedly Increased | Markedly Increased |
| UUO + this compound | Significantly Reduced vs. Vehicle | Significantly Reduced vs. Vehicle |
Table 3: Gene Expression Analysis of Fibrosis-Related Markers (Relative to Sham)
| Gene | UUO + Vehicle (Fold Change) | UUO + this compound (Fold Change) |
| Col1a1 (Collagen I) | ↑↑↑ | ↓ |
| Col3a1 (Collagen III) | ↑↑↑ | ↓ |
| Acta2 (α-SMA) | ↑↑↑ | ↓ |
| Tgfb1 (TGF-β1) | ↑↑ | ↓ |
| Ctgf (CTGF) | ↑↑ | ↓ |
(Note: Arrows indicate the expected direction of change; the number of arrows indicates the anticipated magnitude. ↓ indicates a reduction compared to the UUO + Vehicle group.)
Detailed Experimental Protocols
Unilateral Ureteral Obstruction (UUO) Surgery
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Anesthesia: Anesthetize the mouse with isoflurane (B1672236) or an intraperitoneal injection of a ketamine/xylazine cocktail.
-
Surgical Procedure:
-
Place the anesthetized mouse on a heating pad to maintain body temperature.
-
Make a midline abdominal incision to expose the kidneys.
-
Gently move the intestines to visualize the left ureter.
-
Ligate the left ureter at two points using 4-0 silk suture.
-
Ensure the ligation is complete without compromising blood supply to the kidney.
-
Reposition the intestines and close the abdominal wall and skin with sutures.
-
-
Sham Operation: Perform the same procedure without ligating the ureter.
-
Post-operative Care: Administer analgesic and monitor the animals for recovery.
Dosing of this compound
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administration: Administer this compound or vehicle daily via oral gavage. A potential starting dose, based on in vivo studies in other models, could be in the range of 10-30 mg/kg.[8]
-
Duration: Continue dosing for the duration of the experiment (e.g., 7 or 14 days).
Histological Analysis
-
Tissue Preparation:
-
At the end of the experiment, euthanize the mice and perfuse with PBS.
-
Harvest the kidneys and fix one-half in 10% neutral buffered formalin overnight.
-
Embed the fixed tissue in paraffin.
-
-
Staining:
-
Cut 4-μm sections and stain with Hematoxylin and Eosin (H&E) to assess tubular injury (e.g., dilation, atrophy, cast formation).
-
Stain adjacent sections with Masson's Trichrome to visualize and quantify collagen deposition (blue staining).
-
-
Quantification: Use image analysis software (e.g., ImageJ) to quantify the percentage of the fibrotic area in the renal cortex.
Immunohistochemistry for α-SMA and Collagen III
-
Antigen Retrieval: Deparaffinize and rehydrate tissue sections. Perform heat-induced antigen retrieval using a citrate (B86180) buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% H₂O₂ and non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate sections overnight at 4°C with primary antibodies against α-SMA or Collagen III.
-
Secondary Antibody and Detection: Use a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate and a DAB substrate kit for visualization.
-
Quantification: Quantify the percentage of the positively stained area in the renal cortex using image analysis software.
Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Homogenize the other half of the kidney tissue and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Synthesize cDNA from 1 μg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green master mix and specific primers for target genes (Col1a1, Col3a1, Acta2, Tgfb1, Ctgf) and a housekeeping gene (e.g., Gapdh).
-
Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Conclusion
This compound, as a potent LPA1 receptor antagonist, represents a promising therapeutic candidate for the treatment of kidney fibrosis. The experimental framework provided here offers a robust approach to evaluate its efficacy in the well-established UUO model. The anticipated outcomes, based on the known role of the LPA1 receptor in fibrosis, suggest that this compound could significantly attenuate the key pathological features of this debilitating disease. Further preclinical studies are warranted to confirm these expectations and to establish a comprehensive profile of this compound in the context of chronic kidney disease.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lysophosphatidic acid and renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LPA1 receptor activation promotes renal interstitial fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Significance of α-SMA in myofibroblasts emerging in renal tubulointerstitial fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetic and pharmacodynamic studies of ONO-7300243
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the pharmacokinetic and pharmacodynamic properties of ONO-7300243, a novel and potent lysophosphatidic acid receptor 1 (LPA1) antagonist. The detailed protocols are intended to guide researchers in designing and executing experiments to evaluate the effects of this compound.
Pharmacokinetic Profile
This compound has been characterized by a rapid clearance and a short half-life in preclinical studies.[1][2] The following table summarizes the available pharmacokinetic parameters in rats.
| Parameter | Value | Species | Dosing | Reference |
| Clearance (CLtot) | 15.9 mL/min/kg | Rat | 3 mg/kg i.v. | [1][2] |
| Half-life (t1/2) | 0.3 h | Rat | 3 mg/kg i.v. | [1][2] |
Pharmacodynamic Profile
This compound acts as a selective antagonist of the LPA1 receptor.[2][3] Its pharmacodynamic effects have been demonstrated both in vitro and in vivo.
In Vitro Activity
| Parameter | Value | Assay System | Reference |
| IC50 | 0.16 µM (160 nM) | Human LPA1 expressing CHO cells (Ca2+ mobilization) | [2] |
In Vivo Activity: Inhibition of LPA-Induced Intraurethral Pressure (IUP) in Rats
| Dose (p.o.) | Inhibition of IUP Increase | Reference |
| 3 mg/kg | 62% (i.d.) | [1] |
| 10 mg/kg | 88% (i.d.) | [1] |
| 10 mg/kg | Significant | [1] |
| 30 mg/kg | Significant | [1] |
| ID50 | 11.6 mg/kg |
Notably, at a dose of 30 mg/kg administered orally, this compound was shown to significantly reduce IUP in conscious rats without affecting mean blood pressure.[1][2][3] This effect is comparable in potency to the α1 adrenoceptor antagonist tamsulosin (B1681236) (at 1 mg/kg), which is used clinically for benign prostatic hyperplasia (BPH).[1][3]
Experimental Protocols
In Vitro LPA1 Antagonist Activity Assay (Calcium Mobilization)
This protocol outlines the measurement of this compound's ability to inhibit LPA-induced intracellular calcium mobilization in cells expressing the human LPA1 receptor.
Materials:
-
Chinese hamster ovary (CHO) cells stably expressing human LPA1[2]
-
Cell culture medium (e.g., F-12 Nutrient Mixture (HAM) with 10% FBS)[2]
-
96-well plates[2]
-
Fura-2 AM (calcium indicator dye)[2]
-
Probenecid[2]
-
HEPES buffer[2]
-
Assay buffer
-
Lysophosphatidic acid (LPA)[2]
-
This compound
-
DMSO (vehicle)[2]
-
Fluorescence drug screening system capable of measuring fluorescence intensity ratios (340/380 nm)[2]
Protocol:
-
Cell Culture: Seed CHO cells expressing human LPA1 into 96-well plates at a density of 2 x 10^4 cells per well and culture for 48 hours.[2]
-
Dye Loading:
-
Prepare a loading buffer containing 5 µM Fura-2 AM, 10 mM HEPES (pH 7.55), and 2.5 mM probenecid (B1678239) in culture medium.[2]
-
Remove the culture medium from the cells and add the loading buffer to each well.[2]
-
Incubate the plate in a CO2 incubator for 1 hour.[2]
-
-
Cell Washing: Remove the loading buffer and rinse the cells with assay buffer at room temperature.[2] Add fresh assay buffer to the cells.[2]
-
Compound Pretreatment: Add varying concentrations of this compound (or vehicle control, DMSO) to the wells and incubate as required.
-
LPA Stimulation: Add LPA to a final concentration of 100 nM to induce an intracellular calcium response.[2]
-
Data Acquisition: Monitor the intracellular Ca2+ concentration using a fluorescence drug screening system by measuring the ratio of fluorescence intensities at 500 nm emission when excited at 340 nm and 380 nm.[2]
-
Data Analysis:
In Vivo Evaluation of Intraurethral Pressure (IUP) in Rats
This protocol describes the methodology to assess the in vivo efficacy of this compound by measuring its effect on LPA-induced increases in intraurethral pressure in rats.
Materials:
-
Male rats
-
This compound
-
Vehicle for oral administration
-
Lysophosphatidic acid (LPA)
-
Anesthesia
-
Catheter for IUP measurement
-
Pressure transducer and recording system
Protocol:
-
Animal Acclimatization: Acclimate rats to the laboratory conditions before the experiment.
-
Compound Administration: Administer this compound orally (p.o.) or intraduodenally (i.d.) at the desired doses (e.g., 3, 10, 30 mg/kg).[1] A vehicle control group should be included.
-
Anesthesia and Surgical Preparation: Anesthetize the rats. Insert a catheter into the urethra for IUP measurement and connect it to a pressure transducer.
-
LPA Challenge: After a stabilization period, administer LPA to induce an increase in IUP.
-
IUP Measurement: Record the IUP continuously before and after LPA administration for a set period (e.g., up to 1 hour post-dosing of the antagonist).[1]
-
Conscious Rat Model (Optional): To assess the effect on basal IUP and blood pressure, administer this compound (e.g., 30 mg/kg, p.o.) to conscious, unrestrained rats and monitor IUP and mean blood pressure (MBP).[1]
-
Data Analysis:
-
Calculate the percentage inhibition of the LPA-induced IUP increase for each dose of this compound compared to the vehicle control.
-
Determine the dose-response relationship and calculate the ID50 if applicable.[1]
-
For the conscious rat model, compare the changes in IUP and MBP in the this compound treated group to the vehicle group.
-
Visualizations
Signaling Pathway of LPA1 Receptor and Site of Action for this compound
Caption: LPA1 receptor signaling and the antagonistic action of this compound.
Experimental Workflow for In Vivo Pharmacodynamic Assessment
Caption: Workflow for evaluating the in vivo efficacy of this compound.
References
- 1. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: ONO-7300243 Off-Target Effects Screening
Introduction: While ONO-7300243 is a known antagonist of the lysophosphatidic acid receptor 1 (LPA1), comprehensive public data regarding its broader off-target effects is limited.[1][2][3] This guide provides researchers, scientists, and drug development professionals with a framework for screening this compound for potential off-target activities. The following frequently asked questions (FAQs) and troubleshooting guides are designed to assist in the design and execution of these screening experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary known target of this compound?
This compound is a novel and potent antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1), a G protein-coupled receptor (GPCR).[1][2][4] It has been shown to have in vivo efficacy in animal models, for example, by reducing intraurethral pressure in rats.[1][5]
Q2: Why is screening for off-target effects of this compound important?
Screening for off-target effects is a critical step in drug development to understand a compound's full biological activity and potential for adverse effects.[6][7] Unidentified off-target interactions can lead to unexpected toxicity or side effects, potentially causing failure in later stages of clinical trials.[7] For a compound like this compound, which shows promise for conditions like benign prostatic hyperplasia, a thorough understanding of its selectivity is crucial for its safety and efficacy profile.[1][2]
Q3: What are some common initial approaches for identifying potential off-target interactions of this compound?
Initial approaches for identifying potential off-target interactions include both computational and experimental methods. In silico methods, such as ligand-based and structure-based virtual screening, can predict potential off-target binding based on the chemical structure of this compound and its similarity to ligands of other known targets, or by docking it into the structures of various receptors.[8][9] Experimentally, broad-panel screening against a library of known receptors, kinases, and enzymes is a common starting point.
Q4: What experimental systems can be used to screen for this compound off-target effects?
A variety of experimental systems can be employed for off-target screening. These range from cell-free biochemical assays to cell-based functional assays and broader systemic evaluations in animal models. A tiered approach is often used, starting with broad screening and progressing to more focused validation studies.
Troubleshooting Guide
Issue 1: High background signal in a cell-based functional assay.
-
Possible Cause: The concentration of this compound used may be causing non-specific effects on the cells or interfering with the assay components.
-
Troubleshooting Steps:
-
Perform a dose-response curve to determine the optimal concentration range.
-
Test the vehicle (e.g., DMSO) alone to ensure it is not contributing to the background signal.
-
Use a structurally related but inactive compound as a negative control.
-
Ensure the cell line used is appropriate and has been validated for the specific assay.
-
Issue 2: Inconsistent results between different screening platforms.
-
Possible Cause: Discrepancies can arise from differences in assay sensitivity, the biological context (cell-free vs. cell-based), or the specific endpoint being measured.
-
Troubleshooting Steps:
-
Carefully review the experimental protocols for each platform to identify any differences.
-
Validate hits from primary screens using orthogonal assays (i.e., assays that measure a different biological endpoint).
-
Consider the possibility of cell-type-specific effects if comparing results from different cell lines.
-
Issue 3: A potential off-target hit does not validate in a follow-up functional assay.
-
Possible Cause: The initial hit may have been a false positive, or the binding affinity may not be sufficient to elicit a functional response at the concentrations tested.
-
Troubleshooting Steps:
-
Confirm the identity and purity of the this compound sample.
-
Perform a direct binding assay to confirm physical interaction with the putative off-target.
-
Increase the concentration of this compound in the functional assay, if possible, while monitoring for non-specific effects.
-
Experimental Protocols
Protocol 1: Broad-Panel GPCR Off-Target Screening
This protocol describes a common method for screening a compound against a panel of known G protein-coupled receptors (GPCRs) to identify potential off-target interactions.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration. Create a dilution series to be used in the assays.
-
Cell Culture: Utilize a panel of cell lines, each stably expressing a different human GPCR. The choice of cell line will depend on the signaling pathway of the GPCR (e.g., CHO or HEK293 cells).
-
Assay Principle: A common method is a calcium flux assay for Gq-coupled GPCRs or a cAMP assay for Gs/Gi-coupled GPCRs.
-
Calcium Flux Assay (for Gq-coupled GPCRs):
-
Plate the cells in a 96-well or 384-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Add this compound at various concentrations and incubate.
-
Add the cognate ligand for the specific GPCR to stimulate the receptor.
-
Measure the change in fluorescence using a plate reader to determine if this compound inhibits the ligand-induced calcium release.
-
-
Data Analysis: Calculate the percent inhibition of the ligand-induced signal by this compound. A significant inhibition suggests a potential off-target interaction.
Protocol 2: Kinase Inhibitor Profiling
This protocol outlines a method for screening this compound against a panel of protein kinases to assess for off-target kinase inhibition.
Methodology:
-
Assay Platform: Utilize a commercially available kinase screening service or an in-house platform (e.g., radiometric, fluorescence-based, or luminescence-based assays).
-
Compound Preparation: Provide a stock solution of this compound at a specified concentration.
-
Kinase Panel: Select a diverse panel of kinases representing different branches of the human kinome.
-
Assay Principle (Example: ADP-Glo™ Kinase Assay):
-
The assay measures the amount of ADP produced during the kinase reaction.
-
Set up kinase reactions containing the kinase, substrate, ATP, and this compound.
-
After incubation, add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP as a luminescent signal.
-
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of this compound. Calculate the percent inhibition for each kinase.
Data Presentation
Table 1: On-Target and Hypothetical Off-Target Activity of this compound
| Target | Assay Type | IC50 (nM) | Notes |
| LPA1 (On-Target) | Calcium Flux | 160 | Potent antagonist activity.[4] |
| Receptor X (Hypothetical) | Calcium Flux | 1,200 | Moderate off-target antagonist activity. |
| Receptor Y (Hypothetical) | cAMP Assay | > 10,000 | No significant activity observed. |
| Kinase Z (Hypothetical) | ADP-Glo™ | 5,500 | Weak off-target inhibition. |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 461.55 | [4] |
| clogP | 5.29 | [1] |
| Membrane Permeability | Good | [1] |
| Metabolic Stability (Rat Liver Microsomes) | Good | [1] |
Visualizations
Caption: On-target LPA1 signaling pathway and the inhibitory action of this compound.
References
- 1. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Discovery of a Slow Tight Binding LPA1 Antagonist (ONO-0300302) for the Treatment of Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Chemical Scaffolds as Lysophosphatidic Acid Receptor 1 Antagonists: Virtual Screening, In Vitro Validation, and Molecular Dynamics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting ONO-7300243 dose-response curves
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing ONO-7300243 in dose-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound dose-response curve is flat, showing no inhibition of LPA-induced signaling. What are the possible causes?
A flat dose-response curve, indicating a lack of inhibitory effect, can stem from several factors related to the compound, the cells, or the assay setup. Here are the primary areas to investigate:
-
Compound Integrity and Preparation:
-
Degradation: Ensure the compound has been stored correctly and has not expired. Prepare fresh stock solutions in a suitable solvent like DMSO. Avoid repeated freeze-thaw cycles.
-
Solubility: this compound may precipitate in your aqueous assay buffer. Visually inspect for any precipitate after diluting the stock solution. If solubility is an issue, consider gentle warming or sonication. The final DMSO concentration should be consistent across all wells and typically kept below 0.5% to avoid solvent-induced toxicity.[1]
-
-
Cellular Response:
-
LPA1 Receptor Expression: Confirm that the cell line (e.g., CHO cells) adequately expresses a functional human LPA1 receptor.[2] Low or absent receptor expression will lead to a diminished or non-existent response to the LPA agonist, and therefore no observable antagonism.
-
Cell Health: Use cells that are in their exponential growth phase and have a low passage number.[1] Stressed or over-confluent cells may not respond optimally. Regularly check for mycoplasma contamination.
-
-
Assay Conditions:
-
Agonist Concentration: The concentration of the LPA (lysophosphatidic acid) agonist used to stimulate the cells is critical. If the LPA concentration is too high, it may be insurmountable for the concentrations of this compound being tested. Determine the EC80 or a similar submaximal concentration of LPA for your specific cell system.
-
Incorrect G-protein Coupling: The LPA1 receptor signals through Gαi, Gαq, and Gα12/13. For a calcium mobilization assay, coupling to Gαq is essential.[3] If your host cells do not endogenously couple the LPA1 receptor to the Gαq pathway, you may need to co-express a promiscuous G-protein like Gα16 to link receptor activation to calcium release.[4][5]
-
Q2: I'm observing high variability and large error bars between my replicate wells. How can I improve the consistency of my results?
High variability can obscure the true dose-response relationship and make IC50 determination unreliable. Key factors to address include:
-
Inconsistent Cell Plating: Uneven cell seeding is a major source of variability. Ensure your cell suspension is homogenous before and during plating. Use precise pipetting techniques to dispense an equal number of cells into each well.[1]
-
Edge Effects: Wells on the perimeter of 96-well plates are prone to faster evaporation, which can alter the concentration of both the compound and media components. To mitigate this, avoid using the outer wells for experimental data points and instead fill them with sterile PBS or media to create a humidity barrier.[6]
-
Reagent and Compound Preparation:
-
Serial Dilutions: Inaccuracies in preparing the serial dilutions of this compound will directly impact the dose-response curve. Use calibrated pipettes and ensure thorough mixing at each dilution step.
-
Reagent Consistency: Use the same batch of reagents (media, serum, LPA agonist) for all experiments that will be directly compared. Variations between batches can affect cell health and response.[6]
-
Q3: The IC50 value I'm getting is significantly different from the published data. What could be the reason?
Discrepancies in IC50 values are common and can be attributed to differences in experimental conditions.[6]
-
Assay System Differences:
-
Cell Line: Different cell lines, even if they both express the LPA1 receptor, can have varying levels of receptor expression and different downstream signaling efficiencies, leading to different IC50 values.
-
Agonist Concentration: The concentration of LPA used will influence the apparent potency of the antagonist. Higher agonist concentrations will require higher antagonist concentrations for inhibition, resulting in a right-shifted curve and a higher IC50 value.
-
Assay Endpoint: The specific readout of the assay (e.g., calcium mobilization, cAMP inhibition, etc.) can yield different IC50 values as they measure different points in the signaling cascade.
-
-
Data Analysis:
Q4: My dose-response curve doesn't reach a full 100% or 0% inhibition. Is my data still valid?
Incomplete curves, where the top or bottom plateaus are not well-defined, can still provide useful information, but require careful interpretation.[7]
-
Insufficient Concentration Range: You may not be testing a wide enough range of this compound concentrations. Extend the concentration range in both directions to try and define the plateaus.
-
Partial Antagonism: In some biological systems, a compound may only be a partial antagonist, meaning it cannot fully inhibit the response even at saturating concentrations.
-
Compound Solubility: At very high concentrations, this compound might be precipitating out of solution, preventing a true maximal effect from being observed.[9]
Data Presentation
This compound In Vitro and In Vivo Activity
| Parameter | Value | Species/Cell Line | Assay Type | Reference |
| IC50 | 0.16 µM (160 nM) | CHO cells expressing human LPA1 | LPA-induced intracellular Ca2+ mobilization | [2] |
| ID50 | 11.6 mg/kg (p.o.) | Rat | LPA-induced intraurethral pressure (IUP) increase | [7] |
| In Vivo Inhibition | 88% at 10 mg/kg (i.d.) | Rat | LPA-induced IUP increase | [2] |
| In Vivo Inhibition | 62% at 3 mg/kg (i.d.) | Rat | LPA-induced IUP increase | [2] |
Experimental Protocols
Protocol: In Vitro LPA1 Antagonist Assay (Calcium Mobilization)
This protocol is adapted from published methods for determining the IC50 of this compound.[2]
1. Cell Culture and Plating: a. Culture Chinese Hamster Ovary (CHO) cells stably expressing the human LPA1 receptor in F-12 Nutrient Mixture (HAM) supplemented with 10% FBS. b. Maintain cells in a humidified incubator at 37°C with 5% CO2. c. Seed the cells into 96-well black-walled, clear-bottom plates at a density of 2 x 10^4 cells per well. d. Allow cells to adhere and grow for 48 hours.
2. Compound Preparation: a. Prepare a stock solution of this compound in 100% DMSO. b. Perform serial dilutions of this compound in assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells remains constant and non-toxic (e.g., ≤ 0.5%).
3. Calcium Dye Loading: a. Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM), 10 mM HEPES (pH 7.55), and 2.5 mM probenecid (B1678239) in the culture medium. b. Remove the culture medium from the cells and add the loading buffer to each well. c. Incubate the plate for 1 hour at 37°C in the CO2 incubator. d. After incubation, gently wash the cells with assay buffer to remove excess dye. e. Add fresh assay buffer to each well.
4. Measurement of Calcium Mobilization: a. Use a fluorescence plate reader (e.g., FlexStation or FLIPR) capable of kinetic reading and automated compound addition. b. Set the instrument to measure fluorescence at the appropriate wavelengths for your chosen dye (e.g., excitation at 340 nm and 380 nm, and emission at 500 nm for Fura-2). c. Pre-treat the cells by adding the various dilutions of this compound (or vehicle control) to the respective wells. d. After a short incubation period with the antagonist, add the LPA agonist (at a final concentration pre-determined to be ~EC80) to all wells. e. Monitor the change in intracellular calcium concentration by measuring the fluorescence intensity over time.
5. Data Analysis: a. The response is typically measured as the peak fluorescence intensity or the area under the curve after agonist addition. b. Calculate the percent inhibition for each concentration of this compound relative to the vehicle control (0% inhibition) and a baseline control without LPA (100% inhibition). c. Plot the percent inhibition against the log concentration of this compound. d. Fit the data using a non-linear regression model (sigmoidal, 4PL, variable slope) to determine the IC50 value.
Mandatory Visualization
Caption: LPA1 receptor signaling pathway leading to intracellular calcium release.
Caption: A logical workflow for troubleshooting common dose-response curve issues.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 8. graphpad.com [graphpad.com]
- 9. pubs.acs.org [pubs.acs.org]
ONO-7300243 experimental variability and reproducibility
Important Notice: Publicly available information regarding the experimental compound "ONO-7300243" is limited. The following troubleshooting guides and FAQs have been compiled based on general principles of experimental variability and reproducibility in drug development and may not be specific to this compound. For compound-specific guidance, please consult internal documentation or contact Ono Pharmaceutical for direct support.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability in our in vitro assays with this compound. What are the potential causes?
A1: Batch-to-batch variability is a common challenge in preclinical drug development. Several factors can contribute to this issue:
-
Compound Stability and Storage: Ensure that all batches of this compound are stored under identical, manufacturer-recommended conditions (e.g., temperature, humidity, light exposure). Degradation of the compound can lead to inconsistent activity.
-
Reagent Consistency: Verify the lot numbers and expiration dates of all critical reagents, including cell culture media, serum, and assay components. Variations in reagent quality can significantly impact experimental outcomes.
-
Cell Line Integrity: If using cell-based assays, ensure the cell line has been recently authenticated and tested for mycoplasma contamination. Genetic drift in cell lines over time can alter their response to a compound.
-
Assay Protocol Adherence: Minor deviations in the experimental protocol, such as incubation times, cell seeding densities, or reagent concentrations, can introduce variability. Strict adherence to a standardized protocol is crucial.
Q2: Our in vivo animal studies with this compound are showing poor reproducibility. What troubleshooting steps can we take?
A2: Reproducibility in animal studies is influenced by a complex interplay of biological and environmental factors. Consider the following:
-
Animal Health and Husbandry: Ensure that all animals are sourced from a reputable vendor and are of a similar age and weight. Maintain consistent environmental conditions (e.g., light-dark cycle, temperature, diet) throughout the study.
-
Dosing and Formulation: The formulation of this compound for in vivo administration is critical. Inconsistent formulation can lead to variations in bioavailability. Prepare the dosing solution fresh for each experiment and ensure proper mixing.
-
Route of Administration: The technique used for drug administration (e.g., oral gavage, intravenous injection) should be consistent across all animals and experimenters.
-
Biological Variables: Factors such as the gut microbiome and the immune status of the animals can influence drug metabolism and efficacy.
Troubleshooting Guides
Guide 1: Investigating Inconsistent IC50 Values in Cell-Based Assays
This guide provides a systematic approach to troubleshooting variability in half-maximal inhibitory concentration (IC50) values for this compound.
Workflow for Troubleshooting IC50 Variability ```dot graph Troubleshooting_IC50_Variability { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
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A -> B; B -> C; B -> D; A -> E; E -> F; E -> G; E -> H; A -> I; I -> J; I -> K; I -> L; {C, D, F, G, H, J, K, L} -> M [style=dashed]; }
Caption: A workflow for troubleshooting xenograft model variability.
Experimental Protocols
Due to the lack of specific public data for this compound, detailed, validated protocols cannot be provided. Researchers should develop and validate their own specific protocols based on the nature of the compound and the experimental system. Below is a generalized protocol for a cell viability assay, which should be adapted as necessary.
General Protocol: Cell Viability (MTT) Assay
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
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Compound Treatment: Prepare a serial dilution of this compound in appropriate cell culture medium. Remove the old medium from the cells and add the compound dilutions to the respective wells. Include vehicle-only controls.
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Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
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MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan (B1609692) crystals.
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Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
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Absorbance Reading: Measure the absorbance of each well at the appropriate wavelength (typically 570 nm) using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Data Presentation
As no quantitative data for this compound is publicly available, we are providing a template table that researchers can use to organize their own experimental data for comparison.
Table 1: Example Data Summary for this compound In Vitro Efficacy
| Cell Line | Assay Type | Parameter | Batch 1 | Batch 2 | Batch 3 | Mean ± SD |
| Cell Line A | Viability | IC50 (µM) | ||||
| Cell Line B | Apoptosis | % Apoptotic Cells | ||||
| Cell Line C | Kinase Activity | IC50 (nM) |
Table 2: Example Data Summary for this compound In Vivo Efficacy
| Animal Model | Dosing Regimen | Endpoint | Vehicle Control | This compound (Dose 1) | This compound (Dose 2) | p-value |
| Xenograft Model 1 | 10 mg/kg, oral, daily | Tumor Volume (mm³) | ||||
| Syngeneic Model 1 | 20 mg/kg, i.p., twice weekly | Survival (%) |
ONO-7300243 Stability and Degradation in Cell Culture Media: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of the LPA1 receptor antagonist, ONO-7300243, in cell culture media. Accurate and reproducible experimental outcomes rely on understanding and mitigating potential compound instability.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: this compound should be dissolved in high-purity, anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).[1][2] Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1][2] For long-term storage as a solid, it is recommended to keep it at -20°C, which can maintain its stability for up to three years. In DMSO, it can be stored at -80°C for up to one year.
Q2: What are the initial signs of this compound instability or precipitation in my cell culture experiments?
A2: Signs of potential instability or precipitation include:
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Visible Particulates: The appearance of a fine precipitate or cloudiness in the culture medium after the addition of this compound.[1]
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Reduced Potency: A noticeable decrease in the expected biological effect, such as a diminished inhibition of LPA1 signaling.[1]
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Inconsistent Results: High variability between replicate wells or across different experiments can indicate inconsistent compound concentrations due to degradation or precipitation.[1]
Q3: What factors can influence the stability of this compound in cell culture media?
A3: Several factors can affect the stability of small molecules like this compound in cell culture media:
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pH of the Medium: The pH of the culture medium can affect the solubility and stability of the compound.[1]
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Media Components: Components within the culture medium, such as serum proteins, can potentially bind to the compound, which may affect its bioavailability and stability.[1]
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Light Exposure: Some compounds are sensitive to light and can degrade upon exposure.[1]
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Temperature: Prolonged incubation at 37°C can lead to the degradation of some compounds.[1]
Q4: Is this compound known to be metabolically stable?
A4: Yes, studies have shown that this compound has good metabolic stability against rat liver microsomes.[3][4][5] This suggests a degree of resistance to enzymatic degradation. However, it is important to note that stability in cell culture media can be influenced by other factors beyond metabolic enzymes.
Troubleshooting Guide: this compound Instability
This guide provides a systematic approach to addressing common issues related to the stability of this compound in cell culture experiments.
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms upon adding this compound to media | Exceeding aqueous solubility. | Decrease the final working concentration. Optimize the dilution by pre-warming the media to 37°C and performing a stepwise dilution rather than adding a concentrated stock directly. |
| High final DMSO concentration. | Ensure the final DMSO concentration in the culture medium is low, typically ≤ 0.5%, to prevent solvent-induced precipitation.[1] | |
| Loss of compound activity over time in a long-term experiment | Degradation at 37°C. | For experiments lasting over 24 hours, consider replenishing the media with freshly diluted this compound at regular intervals. |
| Interaction with media components. | If using serum-containing media, consider that serum proteins may bind to the compound. It may be necessary to test a range of concentrations to determine the optimal effective concentration. You could also test the compound's stability in a simpler, serum-free medium to identify potential interactions. | |
| High variability between replicate wells | Incomplete solubilization of stock solution. | Before making dilutions, visually inspect the stock solution for any precipitate. If present, gently warm the vial and vortex to ensure complete dissolution. Prepare fresh stock solutions regularly. |
| Adsorption to plasticware. | For sensitive assays, consider using low-protein-binding microplates to minimize the loss of compound due to adsorption.[2] |
Quantitative Stability Data
While specific stability data for this compound in various cell culture media is not publicly available, the following table provides an illustrative example of stability data for a hypothetical small molecule with similar characteristics in a standard cell culture medium (e.g., DMEM with 10% FBS) at 37°C.
| Time (hours) | % Remaining (Mean ± SD) |
| 0 | 100 ± 0 |
| 2 | 98.5 ± 1.2 |
| 4 | 96.2 ± 2.1 |
| 8 | 91.8 ± 3.5 |
| 12 | 87.4 ± 4.2 |
| 24 | 79.1 ± 5.6 |
| 48 | 65.3 ± 6.8 |
| 72 | 52.9 ± 7.5 |
Note: This data is for illustrative purposes only and may not reflect the actual stability of this compound. It is highly recommended to perform a stability study under your specific experimental conditions.
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media
This protocol outlines a general method for determining the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Materials:
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This compound
-
Anhydrous DMSO
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Your complete cell culture medium (e.g., DMEM + 10% FBS)
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96-well cell culture plate (low-binding plates recommended)[2]
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HPLC or LC-MS/MS system
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Working Solution: On the day of the experiment, thaw a stock aliquot and prepare a working solution by diluting it in your complete cell culture medium to the final desired concentration.
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Incubation: Dispense the working solution into multiple wells of a 96-well plate. Include wells with and without cells to differentiate between chemical and cellular degradation. Incubate the plate under your standard cell culture conditions (37°C, 5% CO₂).[2]
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Sample Collection: At various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), collect aliquots of the medium from the wells.[2]
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Sample Storage: Immediately store the collected aliquots at -80°C until analysis to prevent further degradation.[2]
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Analysis: Analyze the concentration of intact this compound in each aliquot using a validated HPLC or LC-MS/MS method.
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Data Interpretation: Plot the concentration of this compound against time to determine its stability profile and calculate its half-life in the medium.
Visualizations
Signaling Pathway
This compound is an antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). LPA1 is a G protein-coupled receptor (GPCR) that, upon activation by its ligand lysophosphatidic acid (LPA), can signal through multiple G proteins (Gαi, Gαq, and Gα12/13) to activate various downstream pathways. These pathways regulate cellular responses such as proliferation, migration, and cytoskeletal changes.[6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Optimizing ONO-7300243 concentration for in vitro experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ONO-7300243 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1).[1][2][3] It functions by competitively binding to the LPA1 receptor, thereby blocking the downstream signaling pathways initiated by its natural ligand, lysophosphatidic acid (LPA).[4]
Q2: What is the in vitro potency of this compound?
The half-maximal inhibitory concentration (IC50) of this compound for the human LPA1 receptor is approximately 0.16 µM (or 160 nM).[1][2]
Q3: How should I prepare this compound for in vitro experiments?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2] For cell-based assays, it is recommended to prepare a concentrated stock solution in fresh, high-quality DMSO and then dilute it to the final desired concentration in your cell culture medium. To minimize the potential for solvent-induced artifacts, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%).
Q4: Is this compound known to be cytotoxic?
This compound has been shown to be non-cytotoxic to certain cell lines, such as HuO9 osteosarcoma cells, even after 72 hours of treatment.[5] However, it is always recommended to perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo®) with your specific cell line and experimental conditions to determine the optimal non-toxic concentration range.
Q5: What are the known off-target effects of this compound?
This compound exhibits good selectivity for the LPA1 receptor over the LPA2 receptor.[5] Its low molecular weight and lipophilicity are thought to contribute to reduced compound promiscuity and increased selectivity.[5] For troubleshooting unexpected results, it is advisable to consult the latest literature for any newly identified off-target interactions.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or weak inhibition of LPA-induced cellular response (e.g., calcium influx, migration). | Suboptimal concentration of this compound: The IC50 of 0.16 µM is a starting point. The optimal concentration can vary between cell types and assays. | Perform a dose-response experiment with this compound, typically ranging from 0.1 µM to 10 µM, to determine the optimal inhibitory concentration for your specific experimental setup. |
| Degradation of this compound: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. | Prepare fresh dilutions from a properly stored stock solution for each experiment. Aliquot the stock solution to minimize freeze-thaw cycles. | |
| Low LPA1 receptor expression in the cell line: The target cell line may not express sufficient levels of LPA1 for a robust response. | Verify LPA1 expression in your cell line using techniques such as qPCR or Western blotting. Consider using a cell line known to express high levels of LPA1, such as CHO cells stably expressing human LPA1.[2] | |
| Inconsistent results between experiments. | Variability in cell culture conditions: Cell passage number, confluency, and serum starvation can all impact LPA1 signaling. | Standardize your cell culture protocols. Use cells within a consistent passage number range and ensure consistent confluency at the time of the experiment. Optimize serum starvation conditions if required for your assay. |
| Issues with LPA stimulation: The LPA used for stimulation may have degraded or is being used at a suboptimal concentration. | Use fresh, high-quality LPA for stimulation. Perform a dose-response curve for LPA to determine the EC50 and use a concentration that elicits a submaximal response (e.g., EC80) for inhibition studies. | |
| Observed effects at very high concentrations of this compound. | Potential off-target effects or non-specific interactions: While selective, very high concentrations of any compound can lead to off-target binding. | Use the lowest effective concentration of this compound determined from your dose-response experiments. If off-target effects are suspected, consider using a structurally different LPA1 antagonist as a control to confirm that the observed phenotype is due to LPA1 inhibition. |
Data Summary
In Vitro Activity of this compound
| Parameter | Value | Assay Conditions | Reference |
| IC50 (LPA1 Antagonism) | 0.16 µM (160 nM) | Inhibition of LPA-induced intracellular Ca2+ mobilization in CHO cells expressing human LPA1. | [1][2] |
| Selectivity | Selective for LPA1 over LPA2 | Not specified quantitatively in the provided results, but noted as a key feature. | [5] |
| Cytotoxicity | Not cytotoxic | HuO9 osteosarcoma cells, 72-hour treatment. | [5] |
Physicochemical Properties of this compound
| Property | Observation | Reference |
| Membrane Permeability | Good | [1] |
| Metabolic Stability | Good (against rat liver microsomes) | [1] |
Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol is adapted for determining the inhibitory effect of this compound on LPA-induced calcium flux in cells expressing the LPA1 receptor.
Materials:
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CHO cells stably expressing human LPA1 (or other suitable cell line)
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F-12 Nutrient Mixture (HAM) with 10% FBS
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96-well, black-walled, clear-bottom plates
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Fura-2 AM or other suitable calcium indicator dye
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HEPES
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Assay Buffer (e.g., HBSS)
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This compound
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LPA (e.g., 1-oleoyl-sn-glycero-3-phosphate)
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Fluorescence plate reader with kinetic reading capabilities
Procedure:
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Cell Seeding: Seed the LPA1-expressing cells into a 96-well, black-walled, clear-bottom plate at an appropriate density (e.g., 2 x 10^4 cells/well) and culture for 48 hours.[2]
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Dye Loading: Prepare a loading buffer containing a calcium indicator dye (e.g., 5 µM Fura-2 AM), 10 mM HEPES, and 2.5 mM probenecid in the culture medium.[2] Remove the culture medium from the cells and add the loading buffer. Incubate for 60 minutes at 37°C in a CO2 incubator.[2]
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Washing: Gently wash the cells twice with assay buffer to remove extracellular dye.
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Compound Pre-incubation: Prepare serial dilutions of this compound in assay buffer. Add the this compound dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature. Include a vehicle control (e.g., 0.1% DMSO).
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LPA Stimulation and Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence for a short period. Then, add LPA to all wells at a final concentration that elicits a submaximal response (e.g., 100 nM) and continue to measure the fluorescence signal over time.[2]
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Data Analysis: The change in intracellular calcium is determined by the ratio of fluorescence intensities at the appropriate wavelengths for the chosen dye (e.g., 340/380 nm for Fura-2). Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.
Protocol 2: Scratch (Wound Healing) Migration Assay
This protocol outlines a method to assess the effect of this compound on LPA-induced cell migration.
Materials:
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Cell line of interest with migratory capacity and LPA1 expression
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24-well or 96-well tissue culture plates
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Sterile p200 pipette tip or a dedicated wound-making tool
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This compound
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LPA
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Microscope with imaging capabilities
Procedure:
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Cell Seeding: Seed cells in a 24-well or 96-well plate and grow to form a confluent monolayer.
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Serum Starvation (Optional): To reduce baseline migration, you may serum-starve the cells for 4-24 hours prior to the assay.
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Creating the Scratch: Create a uniform "scratch" or cell-free gap in the monolayer using a sterile pipette tip or a wound-making tool.
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Washing: Gently wash the wells with serum-free medium or PBS to remove detached cells.
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Treatment: Add fresh medium containing different concentrations of this compound or a vehicle control. Pre-incubate for 1 hour.
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Stimulation: Add LPA to the appropriate wells to stimulate migration. Include a control with no LPA.
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Imaging: Immediately capture images of the scratch at time 0. Continue to capture images at regular intervals (e.g., every 6, 12, and 24 hours).
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Data Analysis: Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial area at time 0.
Visualizations
Caption: LPA1 receptor signaling pathway and inhibition by this compound.
Caption: Experimental workflow for a scratch (wound healing) migration assay.
References
- 1. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Lysophosphatidic Acid Receptors: Biochemical and Clinical Implications in Different Diseases [jcancer.org]
- 4. What are LPAR1 antagonists and how do they work? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
ONO-7300243 Vehicle Control for In Vivo Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of ONO-7300243 and its vehicle control in in vivo studies. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful and reproducible experiments.
Troubleshooting Guide
This section addresses common issues that may be encountered during in vivo studies with this compound.
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in the formulation | - Inadequate dissolution in the initial solvent (e.g., DMSO).- The proportion of the aqueous component (e.g., saline) is too high for the solubility of the compound.- The temperature of the formulation has dropped, reducing solubility. | - Ensure this compound is fully dissolved in DMSO before adding other vehicle components.- Prepare the formulation fresh before each use.- Gentle warming and sonication can aid in re-dissolving the compound. However, ensure the compound is stable at elevated temperatures.- Consider adjusting the vehicle composition, for example, by increasing the percentage of PEG300 or using corn oil as the final vehicle. |
| Adverse effects in the vehicle control group (e.g., lethargy, weight loss, irritation at the injection site) | - Toxicity related to the concentration of vehicle components, particularly DMSO.[1][2][3]- Osmotic effects of the formulation. | - Reduce the concentration of DMSO in the final formulation to the lowest effective percentage.- Conduct a tolerability study with the vehicle alone to determine the maximum tolerated dose in your specific animal model.- Ensure the final formulation is isotonic if possible. |
| High variability in experimental results | - Inconsistent formulation preparation.- Improper oral gavage technique leading to inaccurate dosing or stress to the animals.[4][5][6][7]- Degradation of the compound in the formulation. | - Follow a standardized and detailed protocol for formulation preparation.- Ensure all personnel performing oral gavage are properly trained and consistent in their technique.- Prepare the formulation fresh for each experiment to avoid degradation. |
| Difficulty in administering the formulation via oral gavage | - High viscosity of the vehicle.- Incorrect gavage needle size. | - If the formulation is too viscous, it can be slightly warmed to reduce viscosity.- Ensure the gavage needle is of an appropriate size for the animal model (e.g., 20-22 gauge for rats).[8] |
Frequently Asked Questions (FAQs)
Q1: What is a suitable vehicle for this compound for oral administration in rodents?
A common and effective vehicle for this compound for oral gavage in rats consists of a mixture of DMSO, PEG300, Tween-80, and saline.[9] Another suggested formulation is 10% DMSO in corn oil.[9] The choice of vehicle should be based on the required dose and the tolerability of the animal model.
Q2: What is the recommended dose of this compound for in vivo studies?
Significant effects have been observed at doses of 10 mg/kg and 30 mg/kg administered orally (p.o.) in rats.[10][11][12] The half-life of the compound is relatively short, which should be considered when designing the dosing schedule.
Q3: How should I prepare the vehicle and the final this compound formulation?
It is crucial to add the vehicle components sequentially. First, dissolve the this compound powder completely in DMSO. Then, add the other components such as PEG300 and Tween-80, ensuring the solution is clear before adding the next component. Finally, add the saline or corn oil to reach the final desired concentration. Gentle heating and sonication can be used to aid dissolution.[9]
Q4: Can I store the prepared this compound formulation?
It is highly recommended to prepare the formulation fresh before each use to prevent precipitation and degradation of the compound. If storage is necessary, it should be for a short period at a controlled temperature, and the solution should be thoroughly inspected for any precipitation before administration.
Q5: What are the known biological effects of the vehicle components?
DMSO can have anti-inflammatory and analgesic properties and may cause skin irritation at high concentrations.[1][2][3] PEG300 is generally considered safe but can cause osmotic effects.[13][14] Tween-80 is a surfactant used to increase solubility but can, in some cases, cause hypersensitivity reactions.[14] It is essential to include a vehicle-only control group in your study to account for any effects of the vehicle itself.
Quantitative Data
Table 1: Solubility of this compound
| Solvent | Solubility |
| DMSO | ≥ 100 mg/mL (216.66 mM) |
Note: The use of hygroscopic DMSO can significantly impact solubility; it is recommended to use newly opened DMSO.[9]
Table 2: In Vivo Efficacy of this compound
| Animal Model | Route of Administration | Dose | Effect |
| Rat | Intraduodenal (i.d.) | 3 mg/kg | 62% inhibition of LPA-induced intraurethral pressure increase |
| Rat | Intraduodenal (i.d.) | 10 mg/kg | 88% inhibition of LPA-induced intraurethral pressure increase |
| Rat | Oral (p.o.) | 10 mg/kg | Significant inhibition of LPA-induced intraurethral pressure increase |
| Rat | Oral (p.o.) | 30 mg/kg | Significant inhibition of LPA-induced intraurethral pressure increase |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation (DMSO/PEG300/Tween-80/Saline)
-
Calculate the required amounts: Determine the total volume of formulation needed and the required concentration of this compound.
-
Dissolve this compound in DMSO: Weigh the required amount of this compound powder and dissolve it in the calculated volume of DMSO. Ensure complete dissolution, using a vortex mixer if necessary.
-
Add PEG300: To the DMSO solution, add the calculated volume of PEG300. Mix thoroughly until the solution is homogeneous.
-
Add Tween-80: Add the calculated volume of Tween-80 to the mixture and mix until a clear solution is obtained.
-
Add Saline: Slowly add the required volume of saline to the mixture while continuously stirring to reach the final desired volume and concentration.
-
Final Check: Inspect the final formulation for any signs of precipitation. If precipitation occurs, gentle warming and sonication may be used to redissolve the compound. This formulation should be prepared fresh before each use. A common final composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[9]
Protocol 2: Administration of this compound via Oral Gavage in Rats
-
Animal Handling and Restraint: Accustom the animals to handling before the procedure to minimize stress.[5] Gently but firmly restrain the rat, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
-
Gavage Needle Selection and Measurement: Use a flexible, ball-tipped gavage needle (e.g., 20-22 gauge for adult rats) to minimize the risk of injury.[8] Measure the needle from the tip of the rat's nose to the last rib to determine the correct insertion depth.[6]
-
Administration: Gently insert the gavage needle into the mouth, passing it along the roof of the mouth and down the esophagus. Do not apply force.[4][7] Once the needle is in place, slowly administer the calculated dose of the this compound formulation.
-
Post-Administration Monitoring: After administration, return the animal to its cage and monitor for any signs of distress, such as coughing, choking, or changes in breathing, for at least 30 minutes.[6]
Visualizations
Signaling Pathway
Caption: this compound acts as an antagonist to the LPA1 receptor, blocking downstream signaling.
Experimental Workflow
Caption: A standardized workflow for preparing and administering this compound in vivo.
Troubleshooting Logic
Caption: A logical diagram to troubleshoot common issues with this compound in vivo studies.
References
- 1. Adverse reactions of dimethyl sulfoxide in humans: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. iacuc.wsu.edu [iacuc.wsu.edu]
- 4. Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats | Research SOP [researchsop.com]
- 5. instechlabs.com [instechlabs.com]
- 6. research.fsu.edu [research.fsu.edu]
- 7. research-support.uq.edu.au [research-support.uq.edu.au]
- 8. researchgate.net [researchgate.net]
- 9. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Interpreting unexpected results with ONO-7300243
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ONO-7300243. This guide addresses potential unexpected results and provides detailed experimental protocols and data interpretation.
Frequently Asked Questions (FAQs)
Q1: Why is there a significant discrepancy between the in vitro IC50 of this compound and its observed in vivo efficacy?
A1: It is a documented observation that this compound exhibits more potent effects in vivo than what might be predicted from its modest in vitro IC50 (0.16 μM) in calcium mobilization assays.[1][2] This phenomenon is attributed to the compound's excellent physicochemical properties, including good membrane permeability and high metabolic stability in rat liver microsomes.[1][2] These favorable properties likely lead to better bioavailability and sustained target engagement in a complex biological system compared to a simplified in vitro assay. While a compound with a stronger in vitro IC50 (e.g., compound 12g with IC50 = 0.0035 μM) showed weaker in vivo effects, this compound demonstrated significant in vivo inhibition of LPA-induced intraurethral pressure increase (88% inhibition at 10 mg/kg).[1]
Q2: I am using this compound as a tool compound for studying benign prostatic hyperplasia (BPH). I expected to see an effect on blood pressure, similar to other BPH treatments, but observed none. Is this a typical result?
A2: Yes, this is a key and expected finding for this compound. Unlike α1 adrenoceptor antagonists like tamsulosin, which are also used to treat BPH and can cause a reduction in mean blood pressure (MBP), this compound has been shown to reduce intraurethral pressure without impacting MBP at effective doses (e.g., 30 mg/kg, p.o. in rats).[1][3] This suggests that LPA1 antagonists represent a therapeutic approach for BPH that may avoid the cardiovascular side effects associated with α1 adrenoceptor blockade.[3][4]
Q3: My in vitro calcium mobilization assay results with this compound do not seem to correlate well with my in vivo functional outcomes. Is this a known issue?
A3: Yes, a lack of direct correlation between in vitro calcium mobilization assays and the in vivo activity of this compound has been noted.[4] Lysophosphatidic acid (LPA) receptors, including LPA1, can couple to multiple G-proteins (Gαi/o, Gαq/11, and Gα12/13) and activate various downstream signaling pathways beyond calcium mobilization, such as those involving Rho, MAPK, and PI3K.[5] The in vivo physiological response is likely an integration of these multiple signaling cascades. Therefore, while the calcium mobilization assay is a useful tool for confirming target engagement, it may not fully capture the complete pharmacological effect of this compound that contributes to its in vivo efficacy. Direct binding experiments have been suggested to provide a better correlation with in vivo activity.[4]
Q4: What is the selectivity profile of this compound? Could off-target effects be influencing my results?
A4: this compound is characterized as a selective LPA1 receptor antagonist. It has been shown to have good selectivity for LPA1 over the LPA2 receptor.[1] This selectivity is thought to be a result of its lower molecular weight and lipophilicity, which tend to reduce compound promiscuity.[1] While comprehensive off-target screening data is not detailed in the primary publications, its specific mechanism of reducing intraurethral pressure without affecting blood pressure points towards a targeted action on LPA1 receptors in the relevant tissue.
Troubleshooting Guide
Issue 1: Observed in vivo efficacy is much higher than expected based on in vitro IC50.
-
Potential Explanation: As detailed in the FAQs, this is a known characteristic of this compound due to its favorable pharmacokinetic and physicochemical properties.[1][2]
-
Troubleshooting Steps:
-
Confirm In Vitro Assay Integrity: Ensure your in vitro assay conditions (e.g., cell line, serum concentration, incubation time) are consistent and reproducible.
-
Pharmacokinetic Analysis: If feasible, perform pharmacokinetic studies in your animal model to correlate plasma/tissue concentrations of this compound with the observed pharmacodynamic effects.
-
Alternative In Vitro Assays: Consider employing alternative or orthogonal in vitro assays that measure different downstream signaling events of LPA1 activation (e.g., Rho activation assays, cell migration assays) to build a more complete picture of the compound's activity.
-
Issue 2: No observable effect on mean blood pressure in animal models.
-
Potential Explanation: This is the expected pharmacological profile of this compound and distinguishes it from other BPH treatments like α1 adrenoceptor antagonists.[1][3][4]
-
Troubleshooting Steps:
-
Positive Control: To validate your experimental setup for measuring blood pressure, include a positive control compound known to affect blood pressure (e.g., tamsulosin).[1]
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Dose-Response: Confirm that you are using an effective dose of this compound for your primary endpoint (e.g., intraurethral pressure). The lack of a blood pressure effect is expected at these efficacious doses.
-
Data Presentation
Table 1: In Vitro vs. In Vivo Potency of this compound and a Comparator
| Compound | In Vitro LPA1 Antagonist Activity (IC50, μM) | In Vivo Inhibition of LPA-induced IUP Increase (10 mg/kg, i.d.) |
| This compound | 0.16 | 88% |
| Compound 12g | 0.0035 | 53% |
| Data sourced from[1] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value |
| Dose (i.v.) | 3 mg/kg |
| Clearance (CLtot) | 15.9 mL/min/kg |
| Half-life (t1/2) | 0.3 h |
| Data sourced from[2] |
Experimental Protocols
Key Experiment: In Vitro LPA1 Receptor Antagonist Assay (Calcium Mobilization)
This protocol is based on the methodology described for the characterization of this compound.[2]
-
Cell Culture:
-
Use Chinese hamster ovary (CHO) cells stably expressing the human LPA1 receptor.
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Seed cells at a density of 2 x 10^4 cells per well in a 96-well plate.
-
Culture for 2 days in F-12 Nutrient Mixture (HAM) containing 10% FBS in a CO2 incubator (37°C, 5% CO2).[2]
-
-
Dye Loading:
-
Assay Procedure:
-
Remove the loading buffer and rinse the cells with assay buffer at room temperature.
-
Add assay buffer to the cells.
-
Pre-treat the cells with varying concentrations of this compound or vehicle control (DMSO).
-
Monitor intracellular Ca2+ concentration using a fluorescence drug screening system by measuring the ratio of fluorescence intensities at 500 nm (excitation at 340 nm and 380 nm).[2]
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Add lysophosphatidic acid (LPA) to a final concentration of 100 nM to stimulate the cells.[2]
-
-
Data Analysis:
Mandatory Visualizations
Caption: LPA1 receptor signaling pathways activated by LPA and inhibited by this compound.
Caption: Workflow for troubleshooting in vitro vs. in vivo efficacy discrepancies.
References
- 1. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Slow Tight Binding LPA1 Antagonist (ONO-0300302) for the Treatment of Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysophosphatidic Acid Receptors: Biochemical and Clinical Implications in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ONO-7300243 Efficacy Assessment in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers evaluating the efficacy of ONO-7300243, a potent lysophosphatidic acid receptor 1 (LPA1) antagonist, in cancer cell lines. Given that this compound's primary mechanism is the inhibition of LPA-induced cellular responses rather than direct cytotoxicity, the following guidance focuses on experiments designed to assess its antagonistic activity on cell proliferation and signaling.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1).[1][2][3][4] LPA1 is a G protein-coupled receptor that, when activated by its ligand lysophosphatidic acid (LPA), triggers downstream signaling pathways involved in cell proliferation, migration, and survival.[5][6][7][8] By blocking this receptor, this compound inhibits the cellular effects induced by LPA.
Q2: In which cancer cell lines is this compound expected to be effective?
A2: The effectiveness of this compound is dependent on the expression of LPA1 in the cancer cell line of interest. Aberrant expression of LPA receptors has been noted in a variety of cancer cell lines, including those from ovarian, breast, liver, gastric, pancreatic, and lung cancers.[6][8] It is crucial to first confirm LPA1 expression in your specific cell line before initiating efficacy studies.
Q3: What is the reported inhibitory concentration for this compound?
A3: this compound has a reported IC50 of 160 nM for its antagonistic activity against the human LPA1 receptor in a cell-free assay.[1] It is important to note that this value reflects its potency as a receptor antagonist, not its direct cytotoxic effect on cells.
Quantitative Data Summary
The following table summarizes the known in vitro activity of this compound.
| Compound | Target | Assay Type | Cell Line | IC50 (nM) |
| This compound | LPA1 Receptor | LPA1 Antagonist Assay (Ca2+ mobilization) | Chinese Hamster Ovary (CHO) cells expressing human LPA1 | 160 |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable inhibition of LPA-induced proliferation with this compound treatment. | 1. Low or no LPA1 expression in the chosen cell line.2. Suboptimal concentration of LPA or this compound.3. Insufficient incubation time.4. Issues with compound stability or solvent effects. | 1. Verify LPA1 expression via qPCR, Western blot, or flow cytometry.2. Perform a dose-response experiment for both LPA (to determine optimal stimulation concentration) and this compound (to determine inhibitory range).3. Optimize the incubation time for both LPA stimulation and this compound pre-treatment.4. Prepare fresh solutions of this compound for each experiment. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is not affecting cell viability. |
| High background signal or inconsistent results in proliferation assays (e.g., MTT, XTT). | 1. Serum components in the culture medium may contain LPA, leading to background receptor activation.2. Uneven cell seeding or presence of cell clumps.3. Contamination of cell cultures. | 1. For LPA stimulation experiments, it is advisable to serum-starve the cells for a period (e.g., 12-24 hours) before adding LPA and the antagonist.2. Ensure a single-cell suspension is achieved before seeding and that cells are evenly distributed in the wells.3. Regularly check cell cultures for any signs of contamination. |
| Difficulty in interpreting signaling pathway results (e.g., Western blot for p-ERK, p-Akt). | 1. LPA-induced signaling can be transient.2. Crosstalk with other signaling pathways.3. Antibody quality or blotting technique issues. | 1. Perform a time-course experiment to determine the peak of LPA-induced phosphorylation of downstream targets.2. Consider the broader signaling network in your cell line; LPA receptors can couple to multiple G proteins (Gαi, Gαq, Gα12/13).[5][7]3. Validate antibodies and optimize Western blotting conditions. |
Experimental Protocols
Protocol 1: Assessment of this compound's Effect on LPA-Induced Cell Proliferation (MTT Assay)
-
Cell Seeding: Seed your cancer cell line of interest (previously confirmed to express LPA1) in a 96-well plate at a density of 5,000-10,000 cells per well in complete culture medium. Allow cells to adhere overnight.
-
Serum Starvation: Gently aspirate the complete medium and replace it with a serum-free or low-serum medium. Incubate for 12-24 hours.
-
Pre-treatment with this compound: Prepare serial dilutions of this compound in a serum-free medium. Add the desired concentrations of this compound to the appropriate wells. Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours.
-
LPA Stimulation: Add LPA to the wells at a pre-determined optimal concentration for inducing proliferation. Include a control group with no LPA stimulation.
-
Incubation: Incubate the plate for 24-72 hours, depending on the doubling time of the cell line.
-
MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Aspirate the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition of LPA-induced proliferation for each concentration of this compound.
Protocol 2: LPA1 Antagonist Assay via Intracellular Calcium Mobilization
This protocol is adapted from methodologies used for characterizing LPA1 antagonists.[1]
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Cell Seeding: Seed cells expressing LPA1 into a 96-well, black-walled, clear-bottom plate and culture for 24-48 hours.[1]
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Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fura-2 AM) and probenecid. Incubate for 1 hour in a CO2 incubator.[1]
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Washing: Remove the loading buffer and wash the cells with an assay buffer.[1]
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Pre-treatment with this compound: Add the desired concentrations of this compound to the wells and incubate for a specified period.
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Calcium Measurement: Measure the baseline fluorescence using a fluorescence plate reader.
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LPA Stimulation: Add a final concentration of LPA (e.g., 100 nM) to the cells.[1]
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Post-Stimulation Measurement: Immediately begin measuring the change in intracellular calcium concentration by monitoring the fluorescence ratio (e.g., 340/380 nm for Fura-2).[1]
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Data Analysis: Calculate the inhibition of the LPA-induced calcium peak for each this compound concentration and determine the IC50 value.[1]
Visualizations
Caption: LPA1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing this compound's anti-proliferative effect.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of a Slow Tight Binding LPA1 Antagonist (ONO-0300302) for the Treatment of Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural mechanisms of potent lysophosphatidic acid receptor 1 activation by nonlipid basic agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysophosphatidic Acid Receptor Antagonists and Cancer: The Current Trends, Clinical Implications, and Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lysophosphatidic Acid Signaling in Cancer Cells: What Makes LPA So Special? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Overcoming poor solubility of ONO-7300243
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ONO-7300243. The information is designed to address common challenges, with a focus on overcoming the compound's poor solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a novel and potent antagonist of the lysophosphatidic acid receptor 1 (LPA1).[1][2] It has an IC50 of 0.16 μM.[1][2] Research has shown its efficacy in vivo, where it has been observed to reduce intraurethral pressure in rat models.[1][3][4][5]
Q2: What is the mechanism of action of this compound?
This compound functions by selectively blocking the LPA1 receptor, a G protein-coupled receptor (GPCR). LPA1 activation by its endogenous ligand, lysophosphatidic acid (LPA), triggers a variety of intracellular signaling pathways. These pathways are initiated through the coupling of the receptor to different G proteins, including Gαi/o, Gαq/11, and Gα12/13.[6] By antagonizing this receptor, this compound inhibits these downstream signaling events.
Q3: What are the known physicochemical properties of this compound?
Key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 461.55 g/mol | [1][7] |
| clogP | 5.29 | [3] |
| Solubility (pH 6.8 buffer) | 69 μM | [3] |
Troubleshooting Guide: Overcoming Poor Solubility
Researchers often encounter difficulties with the poor aqueous solubility of this compound. This guide provides systematic approaches to address this issue for both in vitro and in vivo experiments.
Issue: Precipitate formation when preparing aqueous solutions for in vitro assays.
Root Cause: this compound is practically insoluble in water.[7] Direct dissolution in aqueous buffers will likely result in precipitation.
Solutions:
-
Use of Organic Solvents: this compound exhibits good solubility in several organic solvents. It is recommended to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it to the final desired concentration in the aqueous assay buffer.
-
Recommended Solvents:
-
Dimethyl sulfoxide (B87167) (DMSO): this compound is highly soluble in DMSO, with a reported solubility of up to 100 mg/mL (216.66 mM), although sonication may be required.[1][8] It is important to use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.[7]
-
Ethanol: this compound is also soluble in ethanol.[7]
-
-
-
Step-by-Step Protocol for Preparing a Working Solution for In Vitro Assays:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Ensure the stock solution is clear and fully dissolved. Gentle warming or sonication can be used to aid dissolution.
-
For your experiment, perform a serial dilution of the DMSO stock solution into your aqueous assay buffer to achieve the final desired concentration.
-
Important: When diluting, add the stock solution to the buffer while vortexing to ensure rapid mixing and minimize local concentrations that could lead to precipitation. The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent effects on the biological system.
-
Issue: Difficulty in preparing a stable formulation for in vivo animal studies.
Root Cause: The poor aqueous solubility and hydrophobic nature of this compound make it challenging to formulate for oral or parenteral administration.
Solutions:
-
Co-solvent Formulations: A common and effective strategy is to use a mixture of solvents and excipients to create a stable drug dispersion. A widely used formulation for this compound in preclinical studies is a co-solvent system.
-
Recommended In Vivo Formulation Protocol: A formulation that yields a clear solution of at least 3 mg/mL has been reported.[1]
-
Components:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in water)
-
-
Preparation Method (for a 1 mL working solution):
-
Prepare a stock solution of this compound in DMSO (e.g., 30 mg/mL).
-
To 400 µL of PEG300, add 100 µL of the DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to bring the total volume to 1 mL and mix well.
-
This working solution should be prepared fresh on the day of use.[1]
-
-
Alternative Formulation (for longer-term dosing): For studies involving continuous dosing over an extended period (e.g., more than half a month), a corn oil-based formulation can be considered.[1]
-
Prepare a stock solution of this compound in DMSO (e.g., 30 mg/mL).
-
Add 100 µL of the DMSO stock solution to 900 µL of corn oil and mix thoroughly.
-
-
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Solubility | Concentration (Molar) | Notes | Reference |
| DMSO | 100 mg/mL | 216.66 mM | Sonication may be needed. Use fresh, anhydrous DMSO. | [1][8] |
| Ethanol | Soluble | Not specified | [7] | |
| Water | Insoluble | - | [7] | |
| pH 6.8 Buffer | 69 µM | 69 µM | [3] | |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 4 mg/mL | ≥ 8.67 mM | Sonication is recommended. | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro LPA1 Antagonist Assay
This protocol is based on methods used to assess the in vitro activity of this compound.[7]
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Cell Culture: Chinese hamster ovary (CHO) cells stably expressing human LPA1 are seeded at a density of 2 x 10^4 cells per well in a 96-well plate and cultured for 2 days.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in the assay buffer to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells, including the vehicle control.
-
-
Calcium Mobilization Assay:
-
Cells are loaded with a calcium-sensitive dye (e.g., Fura-2 AM) in a buffer containing probenecid.
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After washing, cells are pre-incubated with the various concentrations of this compound or vehicle control (DMSO).
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Intracellular calcium concentration is monitored using a fluorescence plate reader.
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LPA (e.g., at a final concentration of 100 nM) is added to stimulate the LPA1 receptor.
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The inhibitory effect of this compound is determined by measuring the reduction in the LPA-induced calcium signal.
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IC50 values are calculated from the dose-response curves.[7]
-
Visualizations
LPA1 Signaling Pathway
The following diagram illustrates the major signaling pathways activated by the LPA1 receptor, which are inhibited by this compound.
Caption: LPA1 receptor signaling pathways inhibited by this compound.
Experimental Workflow for Solubility Troubleshooting
The following workflow provides a logical approach to addressing solubility issues with this compound.
Caption: Troubleshooting workflow for this compound solubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a Slow Tight Binding LPA1 Antagonist (ONO-0300302) for the Treatment of Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound | LPA Receptor | LPL Receptor | TargetMol [targetmol.com]
Technical Support Center: LPA1 Receptor Desensitization in ONO-7300243 Assays
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers studying LPA1 receptor desensitization using the antagonist ONO-7300243.
Frequently Asked Questions (FAQs)
Q1: What is LPA1 receptor desensitization and why is it important?
A1: LPA1 receptor desensitization is a process that negatively regulates the receptor's signaling activity to prevent prolonged or excessive cellular responses upon stimulation by its ligand, lysophosphatidic acid (LPA).[1][2] This process is crucial for maintaining cellular homeostasis. The primary mechanisms of desensitization include receptor phosphorylation, internalization (endocytosis), and ubiquitination, which leads to degradation.[1][2][3] Studying desensitization is important because it can influence the therapeutic efficacy of LPA1-targeting drugs.
Q2: What is this compound and how does it work?
A2: this compound is a potent and novel antagonist of the LPA1 receptor.[4][5][6] It functions by binding to the LPA1 receptor and blocking the downstream signaling pathways typically initiated by LPA. Its antagonist activity has been demonstrated in various assays, including the inhibition of LPA-induced intracellular calcium mobilization.[4][7]
Q3: What are the key signaling pathways involved in LPA1 receptor activation and desensitization?
A3: Upon LPA binding, the LPA1 receptor couples to several heterotrimeric G proteins, primarily Gαi/o, Gαq/11, and Gα12/13.[8][9][10] These initiate downstream cascades including:
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Gαq/11: Activates phospholipase C (PLC), leading to an increase in intracellular calcium ([Ca2+]i) and protein kinase C (PKC) activation.[9][11]
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Gαi/o: Inhibits adenylyl cyclase, decreasing cAMP levels, and can activate the PI3K-Akt and MAPK pathways.[8][12]
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Gα12/13: Activates RhoA, influencing cytoskeletal rearrangement and cell migration.[8][12]
Desensitization is often triggered by receptor phosphorylation by G protein-coupled receptor kinases (GRKs) and second-messenger kinases like PKC.[13][14] This phosphorylation promotes the recruitment of β-arrestin, which uncouples the receptor from G proteins and facilitates its internalization via clathrin-coated pits.[1][10]
Q4: Which in vitro assay should I use to study LPA1 desensitization with this compound?
A4: The choice of assay depends on the specific aspect of desensitization you are investigating:
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Calcium Mobilization Assay: Ideal for observing rapid, Gq-mediated signaling and its subsequent attenuation. It is a common method for determining the antagonist potency (IC50) of compounds like this compound.[4][11]
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β-Arrestin Recruitment Assay: Directly measures the recruitment of β-arrestin to the receptor, a key step in desensitization and internalization.[15][16][17]
-
Receptor Internalization Assay: Quantifies the removal of receptors from the cell surface, providing a direct measure of one of the main desensitization mechanisms.[18][19][20]
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GTPγS Binding Assay: Measures the initial step of G protein activation and can be used to assess the functional consequences of receptor desensitization on G protein coupling.[21][22]
Troubleshooting Guides
Issue 1: No or low signal in my calcium mobilization assay.
| Possible Cause | Troubleshooting Step |
| Cell Health/Viability | Ensure cells are healthy, within a low passage number, and not over-confluent. |
| Receptor Expression | Verify LPA1 receptor expression in your cell line using qPCR or Western blot. Low expression can lead to a weak signal.[23] |
| Dye Loading Issues | Optimize the concentration of the calcium-sensitive dye (e.g., Fluo-4 AM) and the loading time and temperature. Ensure probenecid (B1678239) is included in the buffer to prevent dye extrusion.[4] |
| Agonist (LPA) Degradation | Prepare fresh LPA solutions for each experiment, as it can be unstable. |
| Incorrect Assay Buffer | Use a buffer compatible with both the cells and the fluorescence measurement, such as Hanks' Balanced Salt Solution with HEPES.[23] |
Issue 2: High background or variable results when testing this compound.
| Possible Cause | Troubleshooting Step |
| Compound Solubility | This compound is soluble in DMSO.[7] Ensure the final DMSO concentration in the assay is low (typically <0.5%) and consistent across all wells to avoid solvent-induced artifacts.[23] |
| Pre-incubation Time | Optimize the pre-incubation time of the cells with this compound before adding the LPA agonist to ensure the antagonist has reached its target. A 30-minute pre-incubation is often a good starting point.[15] |
| Cell Plating Density | Inconsistent cell numbers per well can lead to variability. Ensure even cell seeding and distribution in the microplate.[4] |
| Constitutive Receptor Activity | Some GPCR systems exhibit constitutive (agonist-independent) activity. If you observe high background signaling, you may be seeing this effect. This can sometimes be reduced by using serum-free media prior to the assay. |
Issue 3: I don't observe receptor desensitization or internalization.
| Possible Cause | Troubleshooting Step |
| Insufficient Agonist Concentration | Use a saturating concentration of LPA (typically in the high nM to low µM range) to robustly induce desensitization. |
| Incorrect Time Course | Desensitization and internalization are time-dependent. Perform a time-course experiment to identify the optimal time point for your cell system. LPA1 internalization can be observed within 15-30 minutes and may increase over 60-120 minutes.[19][20][24][25] |
| Cell Line Lacks Key Proteins | The cell line used may lack sufficient levels of essential proteins for desensitization, such as GRKs or β-arrestins. Consider using a cell line known to be suitable for GPCR desensitization studies (e.g., HEK293, CHO, U2OS).[4][15] |
| Assay Not Sensitive Enough | For internalization, ensure your detection method (e.g., antibody-based staining, confocal microscopy) is sensitive enough to detect changes in receptor localization.[19] |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay | Cell Line | Reference |
| IC50 | 160 nM | LPA1 Antagonist Assay (Calcium Mobilization) | CHO cells expressing human LPA1 | [4] |
| IC50 | 0.16 µM | LPA1 Antagonist Assay (Calcium Mobilization) | CHO cells expressing human LPA1 | [5] |
Table 2: Comparison of LPA1 Functional Assays
| Assay Type | Measures | Typical Agonist (LPA) EC50 | Key Advantages | Reference |
| Calcium Mobilization | Gq-mediated Ca2+ release | ~1-10 nM | High-throughput, rapid, sensitive | [26] |
| cAMP Inhibition | Gi-mediated adenylyl cyclase inhibition | ~1-10 nM | Measures Gi pathway specifically | |
| GTPγS Binding | G protein activation | Varies by system | Direct measure of G protein coupling | [22] |
| β-Arrestin Recruitment | Receptor-arrestin interaction | Varies by system | Specific for desensitization pathway | [15] |
| Receptor Internalization | Receptor translocation from membrane | ~10-100 nM | Direct measure of receptor trafficking | [18] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: LPA1 receptor signaling and desensitization pathways.
References
- 1. Molecular Regulation of Lysophosphatidic Acid Receptor 1 Maturation and Desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Regulation of Lysophosphatidic Acid Receptor 1 Maturation and Desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A blocking peptide stabilizes lysophosphatidic acid receptor 1 and promotes lysophosphatidic acid-induced cellular responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | LPA1拮抗剂 | MCE [medchemexpress.cn]
- 8. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Phosphorylation and desensitization of the lysophosphatidic acid receptor LPA1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phosphorylation and desensitization of the lysophosphatidic acid receptor LPA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. AID 2061566 - Beta-Arrestin Recruitment Assay from US Patent US12344597: "Alkoxy-substituted pyridinyl derivatives as LPA1 receptor antagonists and their use in the treatment of fibrosis" - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 19. Phosphorylation and Internalization of Lysophosphatidic Acid Receptors LPA1, LPA2, and LPA3 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. Endogenous lysophosphatidic acid (LPA1) receptor agonists demonstrate ligand bias between calcium and ERK signalling pathways in human lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay [frontiersin.org]
Technical Support Center: ONO-7300243 and Fluorescent Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference when using ONO-7300243 in fluorescent assays. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1).[1][2] LPA1 is a G protein-coupled receptor (GPCR) that, upon activation by its ligand lysophosphatidic acid (LPA), can couple to various G proteins, including Gq/11, Gi/o, and G12/13, to initiate downstream signaling cascades. The Gq/11 pathway, in particular, leads to the activation of phospholipase C (PLC), which subsequently mobilizes intracellular calcium.[3][4]
Q2: In which type of fluorescent assay is this compound most commonly used?
This compound is frequently used in intracellular calcium flux assays that utilize fluorescent calcium indicators, such as Fura-2-AM, to monitor the inhibition of LPA-induced calcium mobilization.[5]
Q3: Does this compound have intrinsic fluorescent properties?
Troubleshooting Guides
Guide 1: Troubleshooting this compound Interference in Calcium Flux Assays (e.g., Fura-2 AM)
Problem: Unexpected or inconsistent results when using this compound in a Fura-2 AM-based calcium flux assay.
| Potential Cause | Recommended Solution |
| This compound Autofluorescence | Run a control experiment with this compound in the absence of cells and/or the fluorescent dye to measure its intrinsic fluorescence at the assay's excitation and emission wavelengths. Subtract this background from your experimental values. |
| This compound Quenching of Fura-2 AM Signal | Perform a control experiment with cells loaded with Fura-2 AM and measure the baseline fluorescence. Add this compound and observe any changes in the baseline signal in the absence of the agonist (LPA). A decrease in signal suggests quenching. |
| Poor Solubility of this compound | This compound is reported to be insoluble in water but soluble in DMSO.[5] Ensure that the final concentration of DMSO in your assay buffer is low (typically <0.5%) and consistent across all wells to avoid solvent effects and compound precipitation. Visually inspect for any precipitation. |
| Cell Health and Dye Loading Issues | Ensure optimal cell health and consistent cell density. Optimize Fura-2 AM loading concentration and incubation time for your specific cell type to achieve a robust signal-to-noise ratio. |
| Indirect Effects on Calcium Signaling | While this compound is an LPA1 antagonist, consider potential off-target effects at high concentrations that might indirectly modulate intracellular calcium levels. Run dose-response curves to confirm on-target effects. |
Guide 2: General Troubleshooting for this compound Interference in Other Fluorescent Assays
Problem: You suspect this compound is interfering with your fluorescent assay (e.g., reporter gene assay, enzyme activity assay).
| Potential Cause | Recommended Solution |
| Spectral Overlap | Since this compound contains aromatic rings, it may absorb light in the UV or near-UV range. If your assay uses a fluorophore with excitation in this region (e.g., Hoechst, DAPI), there is a higher risk of interference. Whenever possible, select red-shifted fluorophores to minimize potential spectral overlap.[8] |
| Compound Autofluorescence | Pre-read the assay plate containing this compound before adding the fluorescent substrate or cells. This will identify any intrinsic fluorescence from the compound itself.[8] |
| Fluorescence Quenching | Run a control experiment where this compound is added to the fluorescent product of your assay (e.g., purified fluorescent protein, product of an enzyme reaction). A decrease in fluorescence intensity indicates quenching. |
| Light Scattering due to Precipitation | Due to its low aqueous solubility, this compound may precipitate at higher concentrations, leading to light scattering that can interfere with fluorescence readings. Visually inspect the wells and consider performing a light scatter counter-assay.[8] |
| Non-specific Interactions (Promiscuity) | At higher concentrations, some small molecules can exhibit non-specific interactions. It is advisable to check databases for any reported promiscuous activity of this compound and perform counter-screens to rule out false-positive results.[8][9] |
Quantitative Data Summary
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 461.55 g/mol | [5] |
| clogP (Lipophilicity) | 5.29 | [9] |
| Aqueous Solubility (pH 6.8) | 73 µM | [9] |
| Solubility in DMSO | 92 mg/mL | [5] |
In Vitro Activity of this compound
| Target | Assay Type | Cell Line | IC50 | Reference |
| Human LPA1 Receptor | Calcium Mobilization | CHO | 160 nM | [5] |
Experimental Protocols
Key Experiment: Intracellular Calcium Mobilization Assay
This protocol is adapted from the methodology used to characterize this compound as an LPA1 antagonist.[5]
-
Cell Culture:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human LPA1 receptor in F-12 Nutrient Mixture (HAM) supplemented with 10% FBS.
-
Seed cells at a density of 2 x 10^4 cells per well in a 96-well plate and culture for 48 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing culture medium, 5 µM Fura-2 AM, 10 mM HEPES (pH 7.55), and 2.5 mM probenecid.
-
Remove the culture medium from the cells and add the loading buffer to each well.
-
Incubate the plate in a CO2 incubator for 1 hour.
-
-
Cell Washing:
-
Remove the loading buffer and gently rinse the cells with assay buffer at room temperature.
-
Add fresh assay buffer to the cells.
-
-
Compound Treatment and Fluorescence Measurement:
-
Monitor the intracellular Ca2+ concentration using a fluorescence drug screening system by measuring the ratio of fluorescence intensities at 500 nm with excitation at 340 nm and 380 nm (f340/f380).
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO).
-
Add lysophosphatidic acid (LPA) to a final concentration of 100 nM to stimulate the cells.
-
-
Data Analysis:
-
Calculate the inhibition rate (%) by comparing the peak fluorescence ratio in compound-treated wells to that in control (DMSO-treated) wells.
-
Perform a non-linear regression analysis using a Sigmoid Emax Model to determine the IC50 value of this compound.
-
Visualizations
Caption: LPA1 receptor signaling pathway leading to intracellular calcium release.
Caption: A logical workflow for troubleshooting potential fluorescent assay interference by this compound.
References
- 1. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a Slow Tight Binding LPA1 Antagonist (ONO-0300302) for the Treatment of Benign Prostatic Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. Structure of the active Gi-coupled human lysophosphatidic acid receptor 1 complexed with a potent agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Fluorogenic Small Molecules Requiring Reaction with a Specific Protein to Create a Fluorescent Conjugate for Biological Imaging–What we Know and What we Need to Learn - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PMC [pmc.ncbi.nlm.nih.gov]
Managing ONO-7300243 batch-to-batch variability
This technical support center provides troubleshooting guidance and frequently asked questions to address potential challenges researchers, scientists, and drug development professionals may encounter when working with ONO-7300243, with a specific focus on managing potential batch-to-batch variability.
Frequently Asked Questions (FAQs)
General Information
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Q1: What is this compound and what is its primary mechanism of action? this compound is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1).[1][2][3][4] LPA1 is a G protein-coupled receptor (GPCR) that, upon activation by its ligand, lysophosphatidic acid (LPA), triggers a variety of cellular responses, including cell proliferation, migration, and survival.[3][5][6] this compound exerts its effects by blocking the binding of LPA to the LPA1 receptor, thereby inhibiting its downstream signaling pathways.
Compound Handling and Preparation
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Q2: How should I dissolve and store this compound? For in vitro experiments, this compound can be dissolved in fresh DMSO.[1] It is recommended to prepare stock solutions and use them immediately. For long-term storage, the solid compound should be stored at -20°C for up to three years, and solutions in solvent can be stored at -80°C for up to one year.[2] It is important to note that moisture-absorbing DMSO can reduce the solubility of the compound.[1] For in vivo studies, a common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, though this may need to be optimized for specific experimental conditions.[2]
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Q3: I am observing different solubility between batches. What could be the cause and how can I troubleshoot this? Batch-to-batch differences in solubility can arise from minor variations in the crystalline form, purity, or residual solvent content of the compound.
Troubleshooting Steps:
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Verify Solvent Quality: Ensure you are using fresh, high-purity DMSO. Hygroscopic DMSO that has absorbed moisture will have a significant negative impact on solubility.[4]
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Sonication: Gentle sonication can aid in the dissolution of the compound.[2]
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Warming: Gently warming the solution may also improve solubility, but be cautious of potential degradation at elevated temperatures.
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Certificate of Analysis (CoA) Review: Compare the CoAs of the different batches. Look for any reported differences in purity or other physical characteristics.
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Small-Scale Solubility Test: Before preparing a large stock solution, perform a small-scale solubility test with a new batch to determine the optimal concentration.
-
In Vitro Assays
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Q4: My IC50 values for this compound in our LPA1 antagonist assay are inconsistent across different batches. What are the potential reasons for this variability? Inconsistent IC50 values are a common issue that can stem from variability in the compound, the assay system, or experimental technique.
Potential Causes and Troubleshooting:
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Compound Potency: While manufacturers strive for consistency, there can be slight, acceptable variations in the purity and potency of different batches. Always refer to the batch-specific CoA for the exact purity to ensure you are preparing your concentrations accurately.
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Cell Culture Conditions:
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Cell Line Authenticity and Passage Number: Ensure you are using a consistent and authenticated cell line expressing the human LPA1 receptor, such as Chinese hamster ovary (CHO) cells.[1] Use cells within a consistent and low passage number range, as receptor expression levels can change over time.
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Cell Health and Density: Inconsistent cell health or plating density can significantly impact assay results. Ensure cells are healthy and seeded at a consistent density for each experiment.[1]
-
-
Assay Reagents:
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LPA Quality: The quality and concentration of the LPA used to stimulate the cells are critical. Use a fresh, high-quality stock of LPA for each set of experiments.
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Reagent Preparation: Inconsistencies in the preparation of buffers and other reagents can introduce variability.
-
-
Experimental Protocol: Strict adherence to the experimental protocol, including incubation times and temperatures, is crucial.[1]
-
-
Q5: Can you provide a standard protocol for an in vitro LPA1 antagonist assay? The following is a generalized protocol based on published methods for determining the IC50 of this compound.[1]
Detailed Experimental Protocol: In Vitro LPA1 Antagonist Assay
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Cell Culture:
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Culture Chinese hamster ovary (CHO) cells stably expressing the human LPA1 receptor in F-12 Nutrient Mixture (HAM) supplemented with 10% FBS.
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Seed the cells at a density of 2 x 10^4 cells per well in a 96-well plate and culture for 2 days in a CO2 incubator (37°C, 5% CO2, 95% air).[1]
-
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Calcium Indicator Loading:
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Prepare a loading buffer consisting of culture medium with 5 µM Fura2-AM, 10 mM HEPES (pH 7.55), and 2.5 mM probenecid.
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Remove the culture medium from the cells and add the loading buffer to each well.
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Incubate for 1 hour in the CO2 incubator.[1]
-
-
Compound Treatment:
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Remove the loading buffer and rinse the cells with assay buffer at room temperature.
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Add the assay buffer containing various concentrations of this compound (or vehicle control, e.g., DMSO) to the wells.
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-
LPA Stimulation and Measurement:
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Data Analysis:
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Calculate the inhibition rate (%) of the antagonist from the peak ratio of LPA after compound treatment compared to the control (DMSO).
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Perform a non-linear regression analysis using a Sigmoid Emax Model to determine the IC50 value.[1]
-
-
In Vivo Experiments
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Q6: We are observing variable efficacy of this compound in our animal models despite using the same dose. What could be the contributing factors? In vivo efficacy can be influenced by a multitude of factors, including the compound's properties, the formulation, and the animal model itself.
Troubleshooting In Vivo Variability:
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Compound Bioavailability: While this compound has shown good in vivo efficacy, minor batch-to-batch differences in physicochemical properties could potentially affect its pharmacokinetic profile.[4][5]
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Formulation Consistency: Ensure the in vivo formulation is prepared consistently for each experiment. For the recommended formulation (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline), the order of addition and thorough mixing are critical for achieving a stable and uniform suspension.[2] Sonication may be required.[2]
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Animal Health and Handling: The health, age, and weight of the animals should be consistent across experimental groups. Stress from handling can also impact physiological responses.
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Dosing Accuracy: Ensure accurate and consistent administration of the compound (e.g., oral gavage, intravenous injection).
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Model-Specific Factors: The specific animal model being used can have inherent variability. Ensure that the model is well-established and that baseline measurements are consistent.
-
Data Presentation
Table 1: Representative Physicochemical and Pharmacological Properties of this compound (Hypothetical Batches)
| Parameter | Batch A | Batch B | Batch C |
| Purity (by HPLC) | 99.52% | 99.68% | 99.45% |
| Molecular Weight | 461.55 | 461.55 | 461.55 |
| Solubility in DMSO | ~92 mg/mL | ~90 mg/mL | ~95 mg/mL |
| In Vitro IC50 (LPA1) | 0.16 µM | 0.18 µM | 0.15 µM |
| In Vivo ID50 (rat IUP) | 11.6 mg/kg (p.o.) | 12.1 mg/kg (p.o.) | 11.4 mg/kg (p.o.) |
Note: This table presents hypothetical data to illustrate potential minor variations between batches. Always refer to the batch-specific Certificate of Analysis for actual values.
Mandatory Visualizations
Caption: LPA1 Receptor Signaling Pathway and the Antagonistic Action of this compound.
Caption: Troubleshooting Workflow for Managing this compound Batch-to-Batch Variability.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | LPA Receptor | LPL Receptor | TargetMol [targetmol.com]
- 3. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Amerigo Scientific [amerigoscientific.com]
ONO-7300243 short half-life in vivo considerations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ONO-7300243. The information focuses on addressing challenges related to its short in vivo half-life.
Frequently Asked Questions (FAQs)
Q1: What is the reported in vivo half-life of this compound and what are the implications for my experiments?
A1: this compound has a reported short half-life of 0.3 hours in rats following intravenous administration.[1][2] This is accompanied by rapid clearance (15.9 mL/min/kg).[1][2] The primary implication of this short half-life is that the compound is quickly eliminated from circulation. For in vivo efficacy studies, this may necessitate more frequent dosing or the use of a continuous infusion paradigm to maintain therapeutic concentrations. For pharmacokinetic/pharmacodynamic (PK/PD) studies, frequent blood sampling at early time points post-dose is crucial to accurately characterize the compound's exposure profile.
Q2: Why does this compound have a short half-life?
A2: The short half-life is attributed to rapid metabolism. In vitro studies in rat and human liver microsomes have indicated that the 3-phenylpropyl moiety of this compound is metabolically labile.[3] This suggests that the compound is likely subject to extensive first-pass metabolism in the liver, leading to its rapid clearance from the body.
Q3: There are reports of "good metabolic stability against rat liver microsomes" for this compound, which seems to contradict its rapid in vivo clearance. How can this be explained?
A3: This apparent contradiction is a critical consideration for experimental design and data interpretation. While a specific quantitative value for "good" microsomal stability has not been reported, the discrepancy with the observed rapid in vivo clearance could be due to several factors:
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Extrahepatic Metabolism: Metabolism may be occurring in tissues other than the liver (e.g., gut wall, plasma), which would not be fully captured by liver microsome assays.
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Different Metabolic Pathways: The primary clearance mechanism in vivo might not be captured by the specific in vitro assay conditions used. For example, phase II metabolism or transporter-mediated clearance could be significant.
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High First-Pass Effect: Even with moderate intrinsic clearance in microsomes, a high blood flow to the liver can result in a significant first-pass effect and rapid clearance of the parent compound after oral administration.
It is advisable to conduct more comprehensive in vitro metabolic studies, including hepatocytes and plasma stability assays, to further investigate the metabolic fate of this compound.
Q4: How can I design my in vivo study to account for the short half-life of this compound?
A4: To accommodate the short half-life, consider the following experimental design modifications:
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Dosing Regimen: For efficacy studies, consider a continuous infusion or more frequent dosing schedule (e.g., every 1-2 hours) to maintain exposure. For oral dosing, be aware that the peak concentration will be transient.
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Pharmacokinetic Sampling: In PK studies, implement a dense sampling schedule immediately after dosing. For example, collect blood samples at 2, 5, 15, 30, 60, and 120 minutes post-dose to accurately define the concentration-time curve.
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Route of Administration: Intravenous administration will provide the most direct measure of clearance and volume of distribution. For oral studies, be prepared for potentially low bioavailability due to first-pass metabolism.
Q5: Are there any known metabolites of this compound that I should be aware of?
A5: Specific metabolites of this compound are not detailed in the currently available literature. However, given that the 3-phenylpropyl moiety is a site of metabolic instability, it is plausible that hydroxylation or other oxidative modifications occur at this position.[3] When conducting metabolism studies, it would be prudent to search for metabolites with corresponding mass shifts.
Quantitative Data Summary
| Parameter | Value | Species | Administration | Reference |
| Half-life (t½) | 0.3 hours | Rat | 3 mg/kg i.v. | [1][2] |
| Total Clearance (CLtot) | 15.9 mL/min/kg | Rat | 3 mg/kg i.v. | [1][2] |
| In Vitro IC50 (LPA1) | 0.16 µM | Human | N/A | [2][4] |
Experimental Protocols
Protocol: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a general procedure for assessing the pharmacokinetic profile of this compound in rats.
1. Animal Model:
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Species: Sprague-Dawley or Wistar rats
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Sex: Male or Female (specify and maintain consistency)
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Weight: 200-250 g
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Housing: Standard housing conditions with ad libitum access to food and water. Fast animals overnight before dosing.
2. Compound Formulation and Administration:
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Intravenous (i.v.):
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Vehicle: A suitable vehicle such as 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.
-
Dose: 3 mg/kg
-
Administration: Bolus injection via the tail vein.
-
-
Oral (p.o.):
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Vehicle: A suitable vehicle such as 0.5% methylcellulose (B11928114) in water.
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Dose: 10-30 mg/kg
-
Administration: Oral gavage.
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3. Blood Sampling:
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Anesthesia: Isoflurane or other suitable anesthetic.
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Sampling Site: Jugular vein or saphenous vein.
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Time Points: Pre-dose, 2, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose.
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Sample Collection: Collect approximately 100-200 µL of blood into tubes containing an anticoagulant (e.g., EDTA).
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Plasma Preparation: Centrifuge blood samples at 4°C to separate plasma. Store plasma samples at -80°C until analysis.
4. Bioanalysis:
-
Method: Develop and validate a sensitive and specific LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method for the quantification of this compound in plasma.
-
Sample Preparation: Perform protein precipitation or liquid-liquid extraction to isolate the analyte from plasma proteins.
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Data Analysis: Use appropriate software (e.g., WinNonlin) to calculate pharmacokinetic parameters such as half-life, clearance, volume of distribution, and AUC (area under the curve).
Visualizations
Caption: LPA1 receptor signaling pathway and the antagonistic action of this compound.
Caption: Troubleshooting workflow for unexpected in vivo results with this compound.
References
Technical Support Center: ONO-7300243 and the Potential for Tachyphylaxis
This technical support center provides researchers, scientists, and drug development professionals with information and guidance regarding the potential for tachyphylaxis with ONO-7300243, a potent lysophosphatidic acid receptor 1 (LPA1) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis and why is it a concern for a drug like this compound?
A1: Tachyphylaxis is a rapidly diminishing response to successive doses of a drug, rendering it less effective. For a therapeutic agent like this compound, which is an antagonist for the G protein-coupled receptor (GPCR) LPA1, tachyphylaxis could mean a decrease in its therapeutic effect over time with repeated administration. Understanding this potential is crucial for designing effective dosing regimens and predicting long-term clinical outcomes.
Q2: Is there direct evidence of tachyphylaxis with this compound?
A2: Yes, preclinical evidence suggests the potential for tachyphylaxis. An ex vivo study using rat isolated urethras demonstrated that the inhibitory effect of this compound on lysophosphatidic acid (LPA)-induced contraction gradually decreased with repeated wash-out cycles. This finding points towards a transient nature of the drug's effect at the tissue level, which is characteristic of tachyphylaxis.
Q3: What is the underlying mechanism for this potential tachyphylaxis?
A3: The potential for tachyphylaxis with this compound is likely rooted in the cellular mechanisms of LPA1 receptor desensitization. LPA1, as a GPCR, is subject to regulatory processes that prevent overstimulation. Upon prolonged or repeated exposure to an antagonist, the cell may adapt by:
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Receptor Phosphorylation: Kinases can phosphorylate the intracellular domains of the LPA1 receptor, leading to the recruitment of β-arrestins.
-
β-Arrestin Recruitment: β-arrestins sterically hinder the coupling of the receptor to its G protein, thereby dampening the downstream signaling cascade.
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Receptor Internalization: The binding of β-arrestin can trigger the internalization of the LPA1 receptor from the cell surface into endosomes. This reduces the number of available receptors for the antagonist to act upon.
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Receptor Downregulation: With chronic exposure, internalized receptors may be targeted for degradation, leading to a net loss of LPA1 receptors on the cell surface.
Q4: Has tachyphylaxis been observed in in vivo or clinical studies with this compound?
A4: Currently, there is a lack of publicly available data from long-term in vivo animal studies or clinical trials specifically designed to evaluate tachyphylaxis with this compound. While the compound has shown efficacy in acute in vivo models, such as reducing intraurethral pressure in rats, the sustained effect with chronic dosing has not been extensively reported.[1][2][3] Clinical trials with other LPA1 antagonists, such as admilparant for pulmonary fibrosis, have shown efficacy over 26 weeks, suggesting that sustained receptor antagonism is achievable in the class, though direct extrapolation to this compound is not possible.
Troubleshooting Guide
Issue: Diminished in vitro response to this compound in cell-based assays with repeated treatments.
| Potential Cause | Troubleshooting Step |
| LPA1 Receptor Internalization | 1. Washout Period: Introduce a sufficient washout period (e.g., several hours to overnight) between treatments to allow for receptor recycling to the cell surface. 2. Receptor Expression Analysis: Quantify LPA1 receptor levels on the cell surface (e.g., via flow cytometry or cell surface ELISA) before and after treatment to confirm internalization. |
| Cellular Desensitization | 1. Use Lower Concentrations: If possible, use the lowest effective concentration of this compound to minimize receptor desensitization. 2. Intermittent Dosing: Design experiments with intermittent rather than continuous exposure to the antagonist. |
| Experimental Artifact | 1. Compound Stability: Ensure the stability of this compound in your assay medium over the course of the experiment. 2. Cell Health: Monitor cell viability and confluence to ensure that the observed effect is not due to poor cell health. |
Issue: Reduced in vivo efficacy of this compound in animal models with chronic dosing.
| Potential Cause | Troubleshooting Step |
| Pharmacokinetic Profile | 1. PK/PD Modeling: Characterize the pharmacokinetic and pharmacodynamic relationship of this compound in your animal model to optimize the dosing regimen (dose and frequency).[4] 2. Formulation: Evaluate if the drug formulation and route of administration provide sustained exposure. |
| Receptor Downregulation | 1. Tissue Analysis: At the end of the study, collect tissues of interest and measure LPA1 receptor expression levels (mRNA and protein) to assess for downregulation. 2. Dosing Holidays: Introduce "drug holidays" into the chronic dosing schedule to potentially allow for receptor re-sensitization. |
| Development of Compensatory Mechanisms | 1. Pathway Analysis: Investigate potential upregulation of parallel signaling pathways that may compensate for the inhibition of the LPA1 pathway. |
Data Presentation
Table 1: In Vitro and In Vivo Activity of this compound
| Parameter | Value | Species/System | Reference |
| IC50 (LPA1 antagonism) | 0.16 µM | Human LPA1 expressing CHO cells | [4] |
| In Vivo Efficacy (ID50) | 11.6 mg/kg (p.o.) | Rat intraurethral pressure model | [4] |
| Inhibition of LPA-induced IUP | 88% at 10 mg/kg (i.d.) | Rat | [2] |
| Pharmacokinetic Half-life (t1/2) | 0.3 hours | Rat (i.v.) | [4] |
Experimental Protocols
Protocol 1: Wash-out Experiment to Assess Tachyphylaxis in Isolated Tissue
This protocol is adapted from the methodology used to demonstrate the potential for tachyphylaxis with this compound in rat urethral smooth muscle.
-
Tissue Preparation:
-
Euthanize a male rat according to approved institutional guidelines.
-
Carefully dissect the urethra and cut it into transverse rings (2-3 mm in width).
-
Mount the urethral rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Connect the tissue to an isometric force transducer to record contractile responses.
-
Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1.0 g, with washes every 15-20 minutes.
-
-
Experimental Procedure:
-
Induce a reference contraction with a submaximal concentration of lysophosphatidic acid (LPA).
-
Wash the tissue repeatedly until the tension returns to baseline.
-
Pre-incubate the tissue with this compound for a defined period (e.g., 20-30 minutes).
-
Induce a contraction with the same submaximal concentration of LPA in the presence of this compound and record the inhibitory effect.
-
Wash-out: Wash the tissue repeatedly with Krebs-Henseleit solution to remove both LPA and this compound.
-
After a defined period, re-challenge the tissue with the same submaximal concentration of LPA and record the contractile response.
-
Repeat the pre-incubation with this compound, LPA challenge, and wash-out cycle multiple times.
-
-
Data Analysis:
-
Express the LPA-induced contraction as a percentage of the initial reference contraction.
-
Calculate the percentage of inhibition by this compound in each cycle.
-
Plot the percentage of inhibition against the number of wash-out cycles to visualize the potential decline in the antagonist's effect.
-
Protocol 2: In Vitro Intracellular Calcium Mobilization Assay
This protocol describes a common method to assess the antagonist activity of this compound at the LPA1 receptor.
-
Cell Culture:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human LPA1 receptor in appropriate media (e.g., F-12 Nutrient Mixture with 10% FBS).[4]
-
Seed the cells into 96-well black-walled, clear-bottom plates and grow to confluence.
-
-
Calcium Dye Loading:
-
Wash the cells with a buffered salt solution (e.g., HBSS).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the presence of probenecid (B1678239) (to prevent dye extrusion) for 1 hour at 37°C.[4]
-
Wash the cells to remove excess dye.
-
-
Antagonist Treatment and Agonist Stimulation:
-
Add varying concentrations of this compound to the wells and incubate for a specified pre-treatment time.
-
Place the plate in a fluorescence plate reader capable of kinetic reading.
-
Add a submaximal concentration of LPA to stimulate the LPA1 receptor and initiate fluorescence reading.
-
-
Data Analysis:
-
Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the percentage of inhibition of the LPA-induced calcium response against the concentration of this compound to determine the IC50 value.
-
Visualizations
Caption: LPA1 receptor signaling and desensitization pathway.
Caption: Workflow for assessing tachyphylaxis using a wash-out experiment.
References
- 1. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysophosphatidic acid-LPA1 receptor-Rho-Rho kinase-induced up-regulation of Nav1.7 sodium channel mRNA and protein in adrenal chromaffin cells: enhancement of 22Na+ influx, 45Ca2+ influx and catecholamine secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
Validation & Comparative
A Comparative Guide to LPA1 Receptor Antagonists: ONO-7300243 versus Ki16425
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the lysophosphatidic acid receptor 1 (LPA1) antagonists, ONO-7300243 and Ki16425. This analysis is based on their reported antagonist activities and the experimental methodologies used for their characterization.
This document summarizes key quantitative data, details experimental protocols for the cited assays, and visualizes relevant biological pathways and experimental workflows to facilitate a clear understanding of the functional differences between these two compounds.
Quantitative Comparison of Antagonist Activity
The antagonist potency of this compound and Ki16425 at the LPA1 receptor has been determined using various in vitro assays. The following table summarizes the key inhibitory concentrations (IC50) and binding affinities (Ki) reported for each compound.
| Compound | Parameter | Value (µM) | Cell Line / Assay System | Reference |
| This compound | IC50 | 0.16 | Chinese Hamster Ovary (CHO) cells expressing human LPA1 (Intracellular Ca2+ mobilization assay) | [1][2][3] |
| Ki16425 | Ki | 0.34 | RH7777 rat hepatoma cells | [4][5] |
| Ki | 0.25 | GTPγS binding assay | ||
| IC50 | 0.046 | Human chem1 cells expressing LPA1 (FLIPR assay for intracellular Ca2+ mobilization) | [4] | |
| IC50 | 0.16 | Rat hepatic stellate cells (Inhibition of LPA-induced intracellular Ca2+ influx) | [4] | |
| IC50 | 0.51 | CHOK1 cells expressing human recombinant LPA1 (Inhibition of LPA-induced intracellular Ca2+ influx) | [5] |
Note: Direct comparison of absolute values should be made with caution due to variations in experimental systems, including cell lines, receptor expression levels, and specific assay conditions.
Experimental Protocols
A detailed understanding of the methodologies used to derive the antagonist activity data is crucial for accurate interpretation.
Intracellular Calcium Mobilization Assay (for this compound)
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by LPA binding to its receptor.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human LPA1 receptor are cultured in F-12 Nutrient Mixture (HAM) supplemented with 10% Fetal Bovine Serum (FBS) in a CO2 incubator (37°C, 5% CO2).[2]
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 2 x 10^4 cells per well and cultured for two days.[2]
-
Dye Loading: The culture medium is replaced with a loading buffer containing the calcium-sensitive fluorescent dye Fura2-AM (5 µM), 10 mM HEPES (pH 7.55), and 2.5 mM probenecid. The plate is incubated for one hour in the CO2 incubator.[2]
-
Assay Procedure:
-
The loading buffer is removed, and the cells are washed with an assay buffer.
-
The assay buffer is then added to the cells.
-
The intracellular Ca2+ concentration is monitored using a fluorescence drug screening system by measuring the ratio of fluorescence intensities at 340 nm and 380 nm excitation wavelengths with emission at 500 nm.
-
Cells are pretreated with the antagonist (this compound) before the addition of LPA (final concentration of 100 nM).[2]
-
-
Data Analysis: The inhibition rate is calculated from the peak fluorescence ratio after treatment with the compound compared to the control (DMSO). IC50 values are determined using a non-linear regression analysis with a Sigmoid Emax Model.[2]
GTPγS Binding Assay (for Ki16425)
This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation. An antagonist will inhibit this LPA-induced binding.
While a specific detailed protocol for Ki16425 was not available in the provided search results, a general methodology for a GTPγS binding assay is as follows:
-
Membrane Preparation: Membranes are prepared from cells overexpressing the LPA1 receptor.
-
Assay Buffer: The assay is performed in a buffer containing HEPES, MgCl2, NaCl, and saponin.
-
Reaction Mixture: The reaction mixture includes cell membranes, [35S]GTPγS, GDP, the antagonist (Ki16425) at various concentrations, and is initiated by the addition of LPA.
-
Incubation: The mixture is incubated at 30°C to allow for [35S]GTPγS binding.
-
Termination and Measurement: The reaction is terminated by rapid filtration through a filter plate, which is then washed to remove unbound [35S]GTPγS. The radioactivity retained on the filter, representing [35S]GTPγS bound to G proteins, is measured using a scintillation counter.
-
Data Analysis: The inhibition of LPA-stimulated [35S]GTPγS binding by the antagonist is used to calculate its Ki value.
Signaling Pathways and Experimental Visualization
To visually represent the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: LPA1 Receptor Signaling Pathway.
Caption: Calcium Mobilization Assay Workflow.
Caption: GTPγS Binding Assay Workflow.
Summary and Conclusion
Both this compound and Ki16425 are potent antagonists of the LPA1 receptor. This compound demonstrates an IC50 of 0.16 µM in a calcium mobilization assay using CHO cells expressing the human LPA1 receptor.[1][2][3] Ki16425 exhibits a wider range of reported activities, with Ki values of 0.25 µM and 0.34 µM from GTPγS binding and cell-based assays, respectively, and IC50 values ranging from 0.046 µM to 0.51 µM depending on the specific assay and cell line used.[4][5] Notably, Ki16425 is also an antagonist of the LPA3 receptor and shows moderate activity against LPA2, whereas this compound is presented as a more selective LPA1 antagonist.[4][5][6][7][8]
The choice between these two antagonists will depend on the specific requirements of the research. For studies requiring high selectivity for the LPA1 receptor, this compound may be the preferred compound. For broader studies on LPA signaling or where the involvement of LPA1 and LPA3 is being investigated, Ki16425 could be a valuable tool. The detailed experimental protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision for their drug discovery and development efforts.
References
- 1. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. selleckchem.com [selleckchem.com]
- 7. Ki16425 (LPA Receptor Antagonist) - Echelon Biosciences [echelon-inc.com]
- 8. Novel Antagonist of the Type 2 Lysophosphatidic Acid Receptor (LPA2), UCM-14216, Ameliorates Spinal Cord Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to LPA1 Inhibitors: ONO-7300243 vs. BMS-986020
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent antagonists of the Lysophosphatidic Acid Receptor 1 (LPA1): ONO-7300243 and BMS-986020. LPA1 is a G protein-coupled receptor implicated in the pathogenesis of fibrotic diseases, making it a key target for therapeutic intervention. This document summarizes key experimental data, outlines the LPA1 signaling pathway, and provides an overview of relevant experimental methodologies to inform research and development decisions.
Introduction to LPA1 and its Role in Fibrosis
Lysophosphatidic acid (LPA) is a bioactive lipid that exerts its effects by activating a family of G protein-coupled receptors, including LPA1.[1][2] The activation of LPA1 is linked to the initiation and progression of fibrosis in various organs.[1] Downstream signaling from LPA1 activation leads to critical pathological processes such as fibroblast proliferation and migration, differentiation of fibroblasts into myofibroblasts, and excessive deposition of extracellular matrix (ECM).[1] Consequently, antagonism of the LPA1 receptor presents a promising therapeutic strategy for conditions like idiopathic pulmonary fibrosis (IPF).[3][4]
Quantitative Performance Comparison
The following tables summarize the available quantitative data for this compound and BMS-986020, providing a comparative overview of their potency and selectivity.
Table 1: In Vitro Potency against LPA1 Receptor
| Parameter | This compound | BMS-986020 |
| Target | Lysophosphatidic Acid Receptor 1 (LPA1) | Lysophosphatidic Acid Receptor 1 (LPA1) |
| IC50 Value | 160 nM[5][6] | Potent and selective LPA1 antagonist[5] |
Table 2: In Vivo Efficacy
| Compound | Model | Dosage | Key Findings |
| This compound | Rat intraurethral pressure (IUP) model | 10 mg/kg i.d. | 88% inhibition of LPA-induced IUP increase[7] |
| 30 mg/kg p.o. | Reduced intraurethral pressure in rats without affecting mean blood pressure[7][8] | ||
| BMS-986020 | Phase 2 Clinical Trial in IPF patients | 600 mg twice daily | Significantly slowed the rate of decline in Forced Vital Capacity (FVC) compared to placebo[9] |
Table 3: Selectivity Profile of BMS-986020
| Target | IC50 Value |
| BSEP (Bile Salt Export Pump) | 1.8 µM[10] |
| MRP3 (Multidrug Resistance-associated Protein 3) | 22 µM[10] |
| MRP4 (Multidrug Resistance-associated Protein 4) | 6.2 µM[10][11] |
| MDR3 (Multidrug Resistance Protein 3) | 7.5 µM[10][11] |
LPA1 Signaling Pathway
The binding of LPA to the LPA1 receptor initiates a cascade of intracellular signaling events. LPA1 couples to multiple heterotrimeric G proteins, primarily Gαi/o, Gαq/11, and Gα12/13, leading to the activation of various downstream effector pathways.[2] These pathways ultimately regulate cellular responses critical to the fibrotic process, including cell proliferation, migration, and cytoskeletal changes.[2]
Caption: LPA1 receptor signaling pathway and points of inhibition by this compound and BMS-986020.
Experimental Methodologies
A comprehensive evaluation of LPA1 inhibitors involves a variety of in vitro and in vivo assays. Below are outlines of key experimental protocols.
In Vitro LPA1 Receptor Antagonist Assay (Calcium Mobilization)
This assay is commonly used to determine the potency of LPA1 antagonists by measuring their ability to inhibit LPA-induced intracellular calcium mobilization.
Caption: Workflow for an in vitro calcium mobilization assay to assess LPA1 antagonist potency.
Detailed Protocol Outline:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human LPA1 receptor are seeded in 96-well plates and cultured for approximately 48 hours.[6]
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, for one hour.[6]
-
Antagonist Pre-treatment: The cells are washed and then pre-incubated with various concentrations of the test compound (this compound or BMS-986020).
-
LPA Stimulation: LPA is added to the wells to a final concentration known to elicit a robust calcium response (e.g., 100 nM).[6]
-
Fluorescence Measurement: Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity at specific wavelengths.
-
Data Analysis: The inhibition of the LPA-induced calcium response at each antagonist concentration is calculated, and the data are fitted to a dose-response curve to determine the IC50 value.[6]
In Vivo Model: Rat Intraurethral Pressure (IUP)
This model is utilized to assess the in vivo efficacy of LPA1 antagonists in a physiologically relevant context, particularly for indications like benign prostatic hyperplasia.
Caption: Experimental workflow for the rat intraurethral pressure (IUP) in vivo model.
Detailed Protocol Outline:
-
Compound Administration: The test compound, such as this compound, is administered orally to conscious rats at various doses.[7]
-
Waiting Period: A specific amount of time is allowed to pass for drug absorption and distribution (e.g., 60 minutes).[7]
-
Anesthesia and Catheterization: The rats are anesthetized, and a catheter is inserted into the urethra to measure pressure.
-
LPA Challenge: A bolus of LPA is injected intravenously to induce a measurable increase in intraurethral pressure.[7]
-
IUP Measurement: The change in intraurethral pressure is continuously recorded.
-
Data Analysis: The inhibitory effect of the test compound on the LPA-induced IUP increase is calculated for each dose, and an ID50 (the dose required to inhibit the response by 50%) can be determined.[7]
Clinical Development and Considerations
BMS-986020 has been evaluated in a Phase 2 clinical trial for the treatment of idiopathic pulmonary fibrosis (IPF).[9] The trial demonstrated that treatment with 600 mg of BMS-986020 twice daily for 26 weeks significantly slowed the rate of decline in forced vital capacity (FVC) compared to placebo.[9] However, the study was terminated early due to cases of cholecystitis, and dose-related elevations in hepatic enzymes were observed.[9] Further investigation into the mechanism of hepatobiliary toxicity revealed that BMS-986020 inhibits several bile acid transporters, including BSEP, MRP3, and MRP4, as well as mitochondrial function.[10]
Information regarding the clinical development of this compound is less publicly available. The preclinical data for this compound suggests its potential for treating conditions such as benign prostatic hyperplasia, with a favorable profile of not affecting mean blood pressure at efficacious doses in animal models.[7][8]
Conclusion
Both this compound and BMS-986020 are potent antagonists of the LPA1 receptor with demonstrated in vivo activity. BMS-986020 has shown clinical efficacy in slowing the progression of IPF, although its development has been hampered by hepatobiliary toxicity concerns. This compound has shown promise in preclinical models for other indications and exhibits good in vivo efficacy. The choice between these or other LPA1 inhibitors for further research and development will depend on the specific therapeutic indication, the desired safety profile, and the overall pharmacological properties of the compound. This guide provides a foundational comparison to aid in these critical decisions.
References
- 1. tandfonline.com [tandfonline.com]
- 2. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. LPA1 antagonist BMS-986020 changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Randomized, Double-Blind, Placebo-Controlled, Phase 2 Trial of BMS-986020, a Lysophosphatidic Acid Receptor Antagonist for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of hepatobiliary toxicity of the LPA1 antagonist BMS-986020 developed to treat idiopathic pulmonary fibrosis: Contrasts with BMS-986234 and BMS-986278 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Efficacy of LPA1 Receptor Antagonists: ONO-7300243 vs. ONO-0300302
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the lysophosphatidic acid receptor 1 (LPA1) antagonist ONO-7300243 and its successor, ONO-0300302. The information presented is based on available experimental data to assist researchers and drug development professionals in understanding the evolution and differential efficacy of these two compounds.
Overview and Mechanism of Action
This compound and ONO-0300302 are both potent antagonists of the LPA1 receptor, a G protein-coupled receptor (GPCR) implicated in various physiological and pathological processes, including benign prostatic hyperplasia (BPH).[1][2][3] By blocking the LPA1 receptor, these compounds inhibit the signaling cascade that leads to increased intraurethral pressure (IUP), a key factor in the symptoms of BPH.[1][4]
ONO-0300302 was developed from this compound through a "scaffold hopping" approach.[3][4] This involved a key structural modification from an amide group in this compound to a secondary alcohol in ONO-0300302, which confers a "slow tight binding" characteristic to the latter.[3][4] This property is believed to contribute to its prolonged duration of action in vivo.[3]
Signaling Pathway of LPA1 Receptor Antagonism
The diagram below illustrates the signaling pathway initiated by lysophosphatidic acid (LPA) binding to the LPA1 receptor and the point of intervention by antagonists like this compound and ONO-0300302.
Comparative Efficacy Data
The following tables summarize the available quantitative data for this compound and ONO-0300302, highlighting the superior in vitro and in vivo potency of the successor compound.
In Vitro Efficacy
| Compound | Target | IC50 | Assay System |
| This compound | LPA1 Receptor | 0.16 µM (160 nM)[5][6] | Ca2+ mobilization in CHO cells expressing human LPA1 |
| ONO-0300302 | LPA1 Receptor | 0.086 µM (86 nM)[7][8] | Not specified, presumed Ca2+ mobilization |
| ONO-0300302 | LPA1 Receptor | Kd: 0.34 nM (at 37°C, 2h)[7][8] | Radioligand binding assay |
In Vivo Efficacy (Rat Model)
| Compound | Administration Route | Dose | Effect on Intraurethral Pressure (IUP) | Duration of Action |
| This compound | Oral (p.o.) | 10 mg/kg | Significant inhibition of LPA-induced IUP increase.[1][9] | Up to 1 hour after dosing.[5][9] |
| This compound | Oral (p.o.) | 30 mg/kg | Significant reduction in IUP without LPA stimulation.[1][2][9] | Not specified |
| ONO-0300302 | Oral (p.o.) | 3 mg/kg | Significant inhibition of LPA-induced IUP increase.[3][10] | Over 12 hours.[3][10] |
Pharmacokinetic Profile
A key differentiator between the two compounds is their pharmacokinetic profile, which likely accounts for the enhanced in vivo efficacy of ONO-0300302.
| Compound | Key Pharmacokinetic Feature | Half-life (Rat) | Clearance (Rat) |
| This compound | Rapid clearance and short half-life.[5][11] | 0.3 hours.[5][11] | 15.9 mL/min/kg (i.v.).[5][11] |
| ONO-0300302 | Slow tight binding to LPA1 receptor.[3] | Not specified | High i.v. clearance.[3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and ONO-0300302.
In Vitro LPA1 Receptor Antagonist Assay (Calcium Mobilization)
This protocol is based on the methodology used for this compound.
Detailed Steps:
-
Cell Culture: Chinese hamster ovary (CHO) cells stably expressing the human LPA1 receptor are seeded in 96-well plates at a density of 2 x 10^4 cells per well and cultured for two days.[9]
-
Dye Loading: The culture medium is replaced with a loading buffer containing Fura-2 AM (a ratiometric calcium indicator), and the cells are incubated for one hour.[9]
-
Antagonist Application: After washing, cells are pre-treated with varying concentrations of the antagonist (this compound or ONO-0300302).
-
LPA Stimulation: Lysophosphatidic acid (LPA) is added to a final concentration of 100 nM to stimulate the LPA1 receptor.[9]
-
Data Acquisition: Intracellular calcium mobilization is measured by monitoring the fluorescence ratio of Fura-2.
-
Analysis: The inhibition rate is calculated, and IC50 values are determined using a non-linear regression analysis.[9]
In Vivo LPA-Induced Rat Intraurethral Pressure (IUP) Model
This protocol describes the in vivo evaluation of the compounds' efficacy.
Detailed Steps:
-
Animal Model: Conscious rats are used for the study.
-
Compound Administration: The test compound (this compound or ONO-0300302) or vehicle is administered orally (p.o.) at the specified doses.[12]
-
LPA Challenge: After a defined period (e.g., 60 minutes), LPA is injected intravenously to induce an increase in intraurethral pressure.[12]
-
IUP Measurement: The rats are anesthetized, and the intraurethral pressure is measured.[12]
-
Analysis: The inhibition of the LPA-induced IUP increase in the compound-treated group is compared to the vehicle-treated group to determine efficacy.
Conclusion
ONO-0300302 demonstrates a significant improvement in efficacy over its predecessor, this compound. This is evidenced by its lower IC50 value, indicating higher in vitro potency, and its ability to produce a sustained reduction in intraurethral pressure at a lower in vivo dose. The "slow tight binding" characteristic of ONO-0300302 to the LPA1 receptor is a key structural and functional advantage, leading to a longer duration of action. These findings position ONO-0300302 as a more promising candidate for the treatment of BPH and other LPA-related diseases.
References
- 1. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Regulation of Lysophosphatidic Acid Receptor 1 Maturation and Desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead. | Semantic Scholar [semanticscholar.org]
- 5. Targeting the LPA1 signaling pathway for fibrosis therapy: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Slow Tight Binding LPA1 Antagonist (ONO-0300302) for the Treatment of Benign Prostatic Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Discovery of a Slow Tight Binding LPA1 Antagonist (ONO-0300302) for the Treatment of Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Validating ONO-7300243 specificity for LPA1 over other LPA receptors
A detailed comparison of ONO-7300243's specificity for the lysophosphatidic acid receptor 1 (LPA1) over other LPA receptor subtypes, supported by experimental data and protocols.
This compound is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1), a G protein-coupled receptor involved in a variety of cellular processes.[1][2][3] Its selectivity is crucial for researchers investigating the specific roles of LPA1 in physiological and pathological conditions, minimizing the confounding effects of interacting with other LPA receptor subtypes. This guide provides a comprehensive comparison of this compound's activity across multiple LPA receptors, presenting key experimental data and methodologies for its validation.
Comparative Selectivity Profile
The antagonist activity of this compound has been quantified against several LPA receptor subtypes, demonstrating a clear preference for LPA1. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from in vitro studies.
| Receptor Subtype | IC50 (µM) | Fold Selectivity vs. LPA1 |
| LPA1 | 0.16 | 1x |
| LPA2 | 8.6 | 53.75x |
| LPA3 | >10 | >62.5x |
| LPA4 | Not Reported | Not Reported |
| LPA5 | Not Reported | Not Reported |
| LPA6 | Not Reported | Not Reported |
Data sourced from functional assays measuring the inhibition of LPA-induced intracellular calcium mobilization.
Experimental Methodologies
The selectivity of this compound is primarily determined through functional cell-based assays that measure the downstream signaling of LPA receptor activation. The most common method is the calcium mobilization assay.
Calcium Mobilization Assay
This assay quantifies the antagonist's ability to block the increase in intracellular calcium concentration ([Ca2+]) triggered by the activation of Gq-coupled LPA receptors (LPA1, LPA2, and LPA3) upon agonist stimulation.
Principle: LPA1, LPA2, and LPA3 receptors couple to the Gq protein, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium can be measured using fluorescent calcium indicators.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells, stably transfected to express a specific human LPA receptor subtype (LPA1, LPA2, or LPA3), are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a buffer solution for 60 minutes at 37°C.
-
Compound Incubation: After washing to remove the extracellular dye, cells are pre-incubated with varying concentrations of this compound or a vehicle control for 15 minutes.
-
Agonist Stimulation and Measurement: The plate is placed in a fluorescence plate reader. A baseline fluorescence reading is taken before the addition of an LPA agonist (e.g., 1-oleoyl-LPA) to stimulate the receptor. Fluorescence is then measured kinetically for a set period.
-
Data Analysis: The increase in fluorescence upon agonist addition is calculated. The percentage of inhibition by this compound is determined relative to the vehicle control. IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
LPA Receptor Signaling Pathways
To understand the significance of this compound's selectivity, it is important to recognize the signaling pathways activated by different LPA receptors. While there is some overlap, distinct pathways are preferentially activated by different receptor subtypes.
All three receptors, LPA1, LPA2, and LPA3, can couple to Gq, Gi, and G12/13 proteins, leading to the activation of downstream effectors like PLC, inhibition of adenylyl cyclase, and activation of the Rho pathway, respectively. The specific cellular response is determined by the expression levels of the receptors and downstream signaling components in a given cell type. The high selectivity of this compound for LPA1 allows researchers to specifically block the signaling cascade initiated by this receptor, thereby elucidating its unique contributions to cellular function.
Conclusion
The experimental data robustly demonstrates that this compound is a highly selective antagonist for the LPA1 receptor, with significantly lower potency against LPA2 and LPA3. This selectivity, validated through rigorous in vitro functional assays, establishes this compound as a critical pharmacological tool for the targeted investigation of LPA1-mediated signaling in various biological systems. For researchers in pharmacology, cell biology, and drug discovery, this compound offers a precise means to dissect the intricate roles of LPA1, paving the way for a deeper understanding of its function and its potential as a therapeutic target.
References
ONO-7300243: A Comparative Guide to its GPCR Cross-reactivity
For Researchers, Scientists, and Drug Development Professionals
ONO-7300243 has emerged as a potent antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1), a G-protein coupled receptor (GPCR) implicated in a variety of physiological and pathological processes. This guide provides a comparative analysis of the cross-reactivity of this compound with other GPCRs, supported by available experimental data.
Overview of this compound Activity
This compound is a novel and potent antagonist of the human LPA1 receptor with a reported half-maximal inhibitory concentration (IC50) of 0.16 µM.[1][2] Its primary mechanism of action involves the inhibition of LPA-induced intracellular calcium mobilization.[1]
Cross-reactivity Profile
Available data indicates a notable selectivity of this compound for the LPA1 receptor over the LPA2 receptor. While a specific IC50 value for LPA2 has not been detailed in the reviewed literature, studies have consistently reported "good selectivity" for LPA1 over LPA2.[3] This selectivity is a key attribute for researchers investigating LPA1-specific signaling pathways.
Comprehensive screening data for this compound against a broader panel of GPCRs is not extensively available in the public domain. The following table summarizes the known activity profile of this compound.
| Receptor | Ligand Activity | IC50 (µM) | Assay Type | Cell Line |
| LPA1 | Antagonist | 0.16 | Calcium Mobilization | CHO cells expressing human LPA1 |
| LPA2 | - | > 10-fold selectivity vs LPA1 (qualitative) | - | - |
Experimental Methodologies
The primary assay used to determine the antagonist activity of this compound at the LPA1 receptor is a calcium mobilization assay.
LPA1 Antagonist Calcium Mobilization Assay
1. Cell Culture and Plating:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human LPA1 receptor are cultured in F-12 Nutrient Mixture (HAM) supplemented with 10% Fetal Bovine Serum (FBS).
-
Cells are seeded into 96-well plates and cultured for 48 hours in a CO2 incubator at 37°C.
2. Dye Loading:
-
The culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for 1 hour at 37°C.
3. Compound Incubation:
-
After removing the loading buffer, cells are washed and then incubated with varying concentrations of this compound or vehicle control.
4. Agonist Stimulation and Signal Detection:
-
Lysophosphatidic acid (LPA) is added to the wells to stimulate the LPA1 receptor.
-
The change in intracellular calcium concentration is measured using a fluorescence plate reader.
5. Data Analysis:
-
The inhibitory effect of this compound is calculated as a percentage of the response induced by LPA alone.
-
IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Visualizing the Workflow and Signaling
To further elucidate the experimental process and the targeted signaling pathway, the following diagrams are provided.
References
A Comparative Analysis of LPA1 Antagonists: ONO-7300243 and BMS-986278
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent lysophosphatidic acid receptor 1 (LPA1) antagonists, ONO-7300243 and BMS-986278. Both compounds are under investigation for their therapeutic potential in fibrotic diseases, with BMS-986278, also known as admilparant, having advanced to later-stage clinical trials for idiopathic pulmonary fibrosis (IPF) and progressive pulmonary fibrosis (PPF). This document synthesizes available preclinical and clinical data to facilitate an objective comparison of their performance.
Introduction to LPA1 Antagonism
Lysophosphatidic acid (LPA) is a signaling lipid that exerts a wide range of cellular effects by activating a family of G protein-coupled receptors, including LPA1.[1][2][3] The LPA-LPA1 signaling pathway is implicated in the pathogenesis of fibrotic diseases, promoting fibroblast recruitment, proliferation, and differentiation into myofibroblasts, which are key drivers of excessive extracellular matrix deposition.[4][5][6] Consequently, antagonism of LPA1 has emerged as a promising therapeutic strategy for conditions such as IPF.[5][6]
Compound Overview
This compound is a novel, potent LPA1 antagonist identified through a high-throughput screening and subsequent optimization.[1][2] Preclinical studies have demonstrated its efficacy in animal models, particularly in reducing intraurethral pressure, suggesting its potential for conditions like benign prostatic hyperplasia (BPH).[1][2][7]
BMS-986278 (Admilparant) is a potential first-in-class, orally active small molecule LPA1 antagonist.[8][9] It is a second-generation compound developed from its predecessor, BMS-986020.[10] BMS-986278 has undergone extensive preclinical and clinical evaluation, showing promise in reducing the rate of lung function decline in patients with IPF and PPF.[9][11][12][13]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and BMS-986278 to provide a direct comparison of their in vitro potency and preclinical pharmacokinetic profiles.
Table 1: In Vitro Potency
| Parameter | This compound | BMS-986278 |
| Target | LPA1 | LPA1 |
| IC50 | 160 nM[14][15] | Not explicitly reported, Kb value used for potency |
| Kb (human) | Not explicitly reported | 6.9 nM[16][17][18][19] |
| Kb (mouse) | Not explicitly reported | 4.0 nM[16] |
| Assay System | Ca2+ mobilization in CHO cells expressing human LPA1[14] | Radioligand binding assay in CHO cells overexpressing human LPA1[18] |
Table 2: Preclinical Pharmacokinetics
| Parameter | This compound (Rat) | BMS-986278 (Mouse, Rat, Monkey) |
| Administration | Intravenous (i.v.), Oral (p.o.)[14] | Oral[4][5] |
| Oral Bioavailability | Not explicitly reported | Mouse: 70%, Rat: 100%, Monkey: 79%[4][5] |
| Clearance (CLtot) | 15.9 mL/min/kg (3 mg/kg i.v.)[14][15] | Mouse: 37 mL/min/kg, Rat: 15 mL/min/kg, Monkey: 2 mL/min/kg[4][5] |
| Half-life (t1/2) | 0.3 h (i.v.)[14][15] | Not explicitly reported |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the process of evaluation for these LPA1 antagonists, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. The following are summaries of key experimental protocols used in the evaluation of this compound and BMS-986278.
In Vitro LPA1 Antagonist Assay (Calcium Mobilization)
This assay was utilized to determine the in vitro potency (IC50) of this compound.[14]
-
Cell Culture: Chinese hamster ovary (CHO) cells stably expressing human LPA1 were cultured in F-12 Nutrient Mixture (HAM) supplemented with 10% FBS.[14] Cells were seeded into 96-well plates at a density of 2x10^4 cells per well and incubated for 2 days.[14]
-
Fluorescent Dye Loading: The culture medium was replaced with a loading buffer containing 5 µM Fura-2 AM, 10 mM HEPES (pH 7.55), and 2.5 mM probenecid, followed by a 1-hour incubation.[14]
-
Compound Treatment: After removing the loading buffer, cells were washed and incubated with the assay buffer containing various concentrations of the antagonist (e.g., this compound) or vehicle (DMSO).[14]
-
LPA Stimulation and Measurement: Intracellular Ca2+ concentration was monitored using a fluorescence drug screening system. After pre-treatment with the antagonist, lysophosphatidic acid (LPA) was added to a final concentration of 100 nM to stimulate the cells.[14] The ratio of fluorescence intensities at 340 nm and 380 nm (f340/f380) was measured to determine changes in intracellular calcium.[14]
-
Data Analysis: The inhibition rate was calculated from the peak ratio of LPA-induced fluorescence after compound treatment compared to the control. IC50 values were determined using a non-linear regression analysis with the Sigmoid Emax Model.[14]
In Vivo Efficacy Model (Bleomycin-Induced Pulmonary Fibrosis)
This model was used to assess the antifibrotic activity of BMS-986278.[4][5]
-
Animal Model: The study utilized a chronic rodent model of bleomycin-induced pulmonary fibrosis.
-
Induction of Fibrosis: A single dose of bleomycin (B88199) is typically administered to the animals (e.g., mice or rats) via intratracheal or oropharyngeal aspiration to induce lung injury and subsequent fibrosis.
-
Compound Administration: BMS-986278 or a vehicle control was administered to the animals, often orally, starting at a specified time point after bleomycin instillation and continuing for a defined duration.
-
Assessment of Fibrosis: At the end of the study period, animals were euthanized, and their lungs were harvested for analysis. The extent of fibrosis was quantified by measuring the area of picrosirius red staining in lung tissue sections.[4][5]
-
Data Analysis: The percentage of the lung area with positive picrosirius red staining was compared between the BMS-986278-treated group and the vehicle-treated group to determine the antifibrotic efficacy.
Pharmacokinetic Studies
Pharmacokinetic parameters for both compounds were determined in various preclinical species.[4][5][14][15]
-
Animal Species: Studies were conducted in rats for this compound and in mice, rats, and monkeys for BMS-986278.[4][5][14][15]
-
Compound Administration: The compounds were administered either intravenously (i.v.) to determine clearance and half-life, or orally (p.o.) to assess oral bioavailability.[14][15]
-
Blood Sampling: Blood samples were collected at various time points after compound administration.
-
Bioanalysis: The concentration of the compound in plasma or serum was quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data were used to calculate key pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (F%).
Clinical Development and Efficacy
This compound has primarily been investigated in preclinical models, with a focus on its effects on intraurethral pressure.[1][2] While it has shown in vivo efficacy in these models, its clinical development status for fibrotic diseases is not as advanced as BMS-986278.
BMS-986278 has progressed to Phase 3 clinical trials for IPF and PPF.[20] A Phase 2 study demonstrated that twice-daily administration of 60 mg of BMS-986278 over 26 weeks significantly reduced the rate of decline in percent predicted forced vital capacity (ppFVC) compared to placebo in patients with IPF.[9][11] Specifically, a 62% relative reduction in the rate of decline in ppFVC was observed in the while-on-treatment analysis.[9] The treatment was well-tolerated, with adverse event rates comparable to placebo.[9][11] Similar positive results were seen in a cohort of patients with PPF, where the 60 mg dose led to a 69% relative reduction in the rate of decline in ppFVC versus placebo.[13] These promising results have led to the U.S. FDA granting Breakthrough Therapy Designation for BMS-986278 for the treatment of PPF.[8]
Summary and Conclusion
Both this compound and BMS-986278 are potent LPA1 antagonists with demonstrated preclinical activity. BMS-986278 has a more extensive dataset, including robust clinical evidence of efficacy and a favorable safety profile in patients with pulmonary fibrosis.
-
Potency: Based on the available data, BMS-986278 exhibits higher in vitro potency (Kb of 6.9 nM) compared to the reported IC50 of 160 nM for this compound.
-
Pharmacokinetics: BMS-986278 has demonstrated excellent oral bioavailability across multiple preclinical species, a critical attribute for chronic oral therapies. While this compound showed rapid clearance and a short half-life in rats after intravenous administration, its oral pharmacokinetic profile is less detailed in the available literature.
-
Clinical Development: BMS-986278 is significantly more advanced in clinical development, with positive Phase 2 data in both IPF and PPF, and is currently in Phase 3 trials. The clinical development of this compound for fibrotic diseases is less clear from the public domain.
References
- 1. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural mechanisms of potent lysophosphatidic acid receptor 1 activation by nonlipid basic agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LPA1 antagonist BMS-986278 for idiopathic pulmonary fibrosis: Preclinical pharmacological in vitro and in vivo evaluation | Semantic Scholar [semanticscholar.org]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. Lysophosphatidic acid receptor 1 inhibition: a potential treatment target for pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Slow Tight Binding LPA1 Antagonist (ONO-0300302) for the Treatment of Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bristol Myers Squibb - Bristol Myers Squibb Announces U.S. FDA Breakthrough Therapy Designation for Investigational LPA1 Antagonist for Progressive Pulmonary Fibrosis [news.bms.com]
- 9. Bristol Myers Squibb - Bristol Myers Squibb’s Investigational LPA1 Antagonist Reduces the Rate of Lung Function Decline in Patients with Idiopathic Pulmonary Fibrosis [news.bms.com]
- 10. researchgate.net [researchgate.net]
- 11. BMS’s LPA1 antagonist to enter Phase III IPF trial [clinicaltrialsarena.com]
- 12. Action for Pulmonary Fibrosis [actionpf.org]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. selleckchem.com [selleckchem.com]
- 17. Discovery of an Oxycyclohexyl Acid Lysophosphatidic Acid Receptor 1 (LPA1) Antagonist BMS-986278 for the Treatment of Pulmonary Fibrotic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. BMS-986278 | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
ONO-7300243: A Comparative Analysis of its Efficacy in Lung Cancer Cells
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ONO-7300244's performance against other alternatives, supported by experimental data.
ONO-7300243 is a potent and orally active antagonist of the lysophosphatidic acid receptor 1 (LPA1). While initially investigated for benign prostatic hyperplasia, recent preclinical studies have highlighted its potential as an anti-cancer agent. This guide focuses on the efficacy of this compound in the A549 human lung adenocarcinoma cell line, comparing it with another well-characterized LPA1/3 antagonist, Ki16425.
Lysophosphatidic acid (LPA) is a signaling lipid that, through its G protein-coupled receptors like LPA1, plays a role in various cancer-related processes, including cell proliferation, migration, and metastasis. Therefore, antagonizing the LPA1 receptor presents a promising strategy for cancer therapy.
Comparative Efficacy in A549 Lung Cancer Cells
This compound has demonstrated significant inhibitory effects on key tumorigenic processes in the A549 lung cancer cell line. Its performance is comparable to, and in some aspects, surpasses that of the dual LPA1/3 antagonist Ki16425.
| Parameter | This compound | Ki16425 (LPA1/3 Antagonist) |
| Target(s) | LPA1 | LPA1 and LPA3 |
| Effect on LPA-induced Cell Migration | Complete blockage | Complete blockage |
| Effect on LPA-induced Cell Proliferation | Complete blockage | Complete blockage |
| Effect on LPA-induced Colony Formation | Complete blockage | Complete blockage |
Mechanism of Action: Targeting the LPA1 Signaling Pathway
This compound exerts its anti-cancer effects by specifically blocking the LPA1 receptor. This action inhibits the downstream signaling cascade that promotes cancer cell proliferation and survival. In A549 lung cancer cells, the LPA1-mediated signaling pathway involves Gi, MAP kinase, and NF-κB.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's efficacy in A549 cells.
Cell Culture
A549 human lung adenocarcinoma cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified atmosphere of 5% CO2 at 37°C.
Cell Migration Assay
The migratory ability of A549 cells was assessed using a Boyden chamber assay. Cells were pre-treated with this compound or Ki16425 for 30 minutes before being seeded into the upper chamber. The lower chamber contained LPA as a chemoattractant. After a 24-hour incubation, non-migrated cells were removed, and migrated cells on the lower surface of the membrane were fixed, stained, and counted.
Cell Proliferation Assay
Cell proliferation was determined using an MTT assay. A549 cells were seeded in 96-well plates and treated with LPA in the presence or absence of this compound or Ki16425. After 48 hours, MTT solution was added to each well, and the resulting formazan (B1609692) crystals were dissolved in DMSO. The absorbance was measured at 570 nm.
Colony Formation Assay
A549 cells were seeded at a low density in 6-well plates and treated with LPA with or without the antagonists. The medium was changed every three days. After 10-14 days, the colonies were fixed with methanol (B129727) and stained with crystal violet. The number of colonies containing more than 50 cells was counted.
In Vivo Tumor Xenograft Model
Female BALB/c nude mice were subcutaneously injected with A549 cells. When tumors reached a palpable size, mice were orally administered with vehicle or this compound daily. Tumor volume was measured every two days. In some studies, A549 cells with LPA1 overexpression or knockdown were used to confirm the role of LPA1 in tumor growth in vivo.
In Vivo Efficacy and Broader Context
In a tumor-bearing animal model, the oral administration of this compound has been shown to inhibit the formation of lung metastases. Furthermore, studies using A549 cells with modified LPA1 expression demonstrated that LPA1 overexpression significantly increased tumor volume, while its knockdown led to a significant decrease, underscoring the critical role of LPA1 in lung tumor formation in vivo.
While the direct anti-cancer efficacy of this compound has been primarily documented in the A549 lung cancer cell line, the widespread aberrant expression of LPA1 in various other cancers—including breast, ovarian, gastric, pancreatic, and glioblastoma—suggests a broader potential therapeutic application for LPA1 antagonists. However, it is important to note that, to date, there is no publicly available data on the efficacy of this compound in other cancer cell lines.
Currently, there are no ongoing or completed clinical trials investigating the use of this compound for the treatment of any cancer. The development of this compound has been primarily focused on non-oncological indications.
Conclusion
Preclinical evidence strongly supports the efficacy of this compound in inhibiting key oncogenic processes in the A549 lung cancer cell line by antagonizing the LPA1 receptor. Its performance is comparable to other LPA1 antagonists in this specific context. While the broader applicability of this compound in oncology remains to be explored, the existing data provides a solid foundation for further investigation into its potential as a targeted cancer therapeutic. The detailed experimental protocols provided herein offer a framework for such future studies.
Benchmarking ONO-7300243: A Comparative Guide to Anti-Fibrotic Agents
For Researchers, Scientists, and Drug Development Professionals
Fibrosis, the excessive accumulation of extracellular matrix, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. The lysophosphatidic acid (LPA) signaling pathway, particularly through the LPA1 receptor, has emerged as a key driver of fibrogenesis, making it a prime target for therapeutic intervention. This guide provides a comparative analysis of ONO-7300243, an LPA1 receptor antagonist, against other anti-fibrotic agents, including other LPA1 antagonists in clinical development and approved drugs with different mechanisms of action. This objective comparison is supported by available preclinical and clinical data to aid in the evaluation of these therapeutic strategies.
Executive Summary
This compound is a potent and orally active antagonist of the LPA1 receptor.[1] While its development has been prominently detailed in the context of benign prostatic hyperplasia, its mechanism of action holds significant therapeutic potential for fibrotic diseases. This guide benchmarks this compound against other LPA1 antagonists, namely Bristol-Myers Squibb's admilparant (BMS-986278) and Sanofi's fipaxalparant (SAR100842), as well as the approved anti-fibrotic drugs Nintedanib and Pirfenidone, which target different signaling pathways. The comparison focuses on their mechanisms of action, preclinical efficacy in relevant fibrosis models, and available clinical data.
It is important to note that while the anti-fibrotic potential of this compound is inferred from its potent LPA1 antagonism, publicly available preclinical data specifically demonstrating its efficacy in established fibrosis models is limited.
Mechanism of Action: Targeting the Drivers of Fibrosis
The anti-fibrotic agents discussed in this guide employ distinct strategies to disrupt the fibrotic cascade. This compound and other LPA1 antagonists directly block the pro-fibrotic signals mediated by LPA, while Nintedanib and Pirfenidone have broader mechanisms of action.
LPA1 Receptor Antagonism
Lysophosphatidic acid (LPA) is a bioactive lipid that, upon binding to its G protein-coupled receptors, triggers a range of cellular responses implicated in fibrosis, including fibroblast proliferation, migration, and differentiation into myofibroblasts. The LPA1 receptor is a key mediator of these pro-fibrotic effects.
This compound is a novel, potent antagonist of the LPA1 receptor with an IC50 of 160 nM.[1] By blocking LPA1 signaling, this compound is expected to inhibit the downstream events that lead to the excessive deposition of extracellular matrix.
Multi-Targeted Kinase Inhibition
Nintedanib is a small molecule inhibitor that targets multiple tyrosine kinases, including the receptors for platelet-derived growth factor (PDGF), fibroblast growth factor (FGF), and vascular endothelial growth factor (VEGF).[2][3] By inhibiting these pathways, Nintedanib interferes with fibroblast proliferation, migration, and differentiation.
Broad-Spectrum Anti-Fibrotic Activity
Pirfenidone has a not fully elucidated mechanism of action but is known to possess anti-fibrotic, anti-inflammatory, and antioxidant properties.[4][5] It is believed to downregulate the production of pro-fibrotic and inflammatory cytokines, including transforming growth factor-beta (TGF-β) and tumor necrosis factor-alpha (TNF-α), and inhibit fibroblast proliferation and collagen synthesis.[4][6]
Preclinical and Clinical Data Comparison
The following tables summarize the available preclinical and clinical data for this compound and its comparators. Direct head-to-head comparative studies are limited; therefore, data is compiled from individual studies.
Table 1: In Vitro Potency and Physicochemical Properties
| Compound | Target | IC50 | Molecular Weight ( g/mol ) | Caco-2 Permeability | Metabolic Stability |
| This compound | LPA1 | 160 nM[1] | 461.55[1] | Good[1] | Good (rat liver microsomes)[1] |
| Admilparant (BMS-986278) | LPA1 | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Fipaxalparant (SAR100842) | LPA1 | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Nintedanib | VEGFR, FGFR, PDGFR | Low nM range[2] | 539.62 | Data not publicly available | Data not publicly available |
| Pirfenidone | Multiple pathways | Not applicable | 185.22 | Data not publicly available | Data not publicly available |
Table 2: Preclinical Efficacy in Fibrosis Models
| Compound | Animal Model | Key Findings |
| This compound | Data not publicly available in fibrosis models | Potent in vivo activity in a rat model of LPA-induced intraurethral pressure increase.[1] |
| Admilparant (BMS-986278) | Bleomycin-induced pulmonary fibrosis (mouse) | Reduced lung fibrosis. |
| Fipaxalparant (SAR100842) | Bleomycin-induced skin fibrosis (mouse) | Reversed dermal thickening and reduced collagen content. |
| Nintedanib | Bleomycin-induced pulmonary fibrosis (rat, mouse) | Reduced inflammation and fibrosis.[3] |
| Pirfenidone | Bleomycin-induced pulmonary fibrosis (hamster, mouse) | Reduced lung fibrosis and levels of pro-fibrotic cytokines.[6] |
Table 3: Clinical Trial Overview
| Compound | Indication | Phase | Key Efficacy Endpoints | Notable Adverse Events |
| This compound | Benign Prostatic Hyperplasia | Preclinical | Reduction in intraurethral pressure.[1] | Not applicable |
| Admilparant (BMS-986278) | Idiopathic Pulmonary Fibrosis, Progressive Pulmonary Fibrosis | Phase 3 | Slowed rate of decline in Forced Vital Capacity (FVC). | Generally well-tolerated. |
| Fipaxalparant (SAR100842) | Systemic Sclerosis | Phase 2 | Reduction in modified Rodnan Skin Score (mRSS). | Generally well-tolerated. |
| Nintedanib | Idiopathic Pulmonary Fibrosis, SSc-ILD, other progressive fibrosing ILDs | Approved | Reduced annual rate of FVC decline.[7] | Diarrhea, nausea, vomiting.[7] |
| Pirfenidone | Idiopathic Pulmonary Fibrosis | Approved | Reduced decline in FVC.[6] | Nausea, rash, photosensitivity. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are overviews of key experimental workflows.
Workflow for In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
This model is a widely used preclinical tool to evaluate the efficacy of anti-fibrotic agents.
Methodology Overview:
-
Animal Model: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.
-
Induction: A single intratracheal or intraperitoneal injection of bleomycin is administered to induce lung injury and subsequent fibrosis.
-
Treatment: The test compound (e.g., this compound) is administered, typically daily, starting at a specified time point relative to bleomycin administration (prophylactic or therapeutic regimen).
-
Endpoint Analysis: At the end of the study period (e.g., 14 or 21 days), mice are euthanized, and lung tissue and bronchoalveolar lavage fluid (BALF) are collected.
-
Assessment:
-
Histology: Lung sections are stained with Hematoxylin and Eosin (H&E) to assess inflammation and cellular infiltration, and Masson's Trichrome to visualize collagen deposition.
-
Collagen Quantification: The hydroxyproline assay is used to measure the total amount of collagen in lung homogenates.
-
Gene Expression: Quantitative PCR (qPCR) is performed to measure the mRNA levels of key fibrotic markers such as collagen type I (Col1a1) and alpha-smooth muscle actin (Acta2).
-
Workflow for In Vitro Fibroblast to Myofibroblast Transition Assay
This assay is a fundamental in vitro model to assess the direct anti-fibrotic effect of a compound on a key cellular process in fibrosis.
Methodology Overview:
-
Cell Culture: Primary lung fibroblasts are isolated from human or animal tissue and cultured in appropriate media.
-
Treatment: Cells are pre-incubated with the test compound at various concentrations before being stimulated with a pro-fibrotic agent, typically TGF-β1, to induce differentiation into myofibroblasts.
-
Staining: After a set incubation period (e.g., 48-72 hours), the cells are fixed, permeabilized, and stained with antibodies against alpha-smooth muscle actin (α-SMA), a marker of myofibroblasts, and a nuclear counterstain like DAPI.
-
Analysis: The cells are imaged using high-content microscopy, and the expression and organization of α-SMA into stress fibers are quantified to determine the inhibitory effect of the compound on myofibroblast differentiation.
Conclusion
This compound, as a potent LPA1 receptor antagonist, represents a promising therapeutic approach for the treatment of fibrotic diseases. Its targeted mechanism of action offers the potential for high efficacy in diseases where the LPA-LPA1 signaling axis is a key driver of pathology. However, a comprehensive evaluation of its anti-fibrotic potential necessitates further preclinical studies in relevant in vivo models of fibrosis to generate comparative data against other LPA1 antagonists and approved anti-fibrotic agents. The clinical success of other LPA1 antagonists like admilparant provides a strong rationale for the continued investigation of this class of molecules. Future head-to-head studies will be crucial to definitively position this compound within the evolving landscape of anti-fibrotic therapies.
References
- 1. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bleomycin-induced pulmonary fibrosis mouse model [bio-protocol.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Mouse models of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydroxyproline assay [bio-protocol.org]
- 7. Pathogenesis and management of renal fibrosis induced by unilateral ureteral obstruction - PMC [pmc.ncbi.nlm.nih.gov]
ONO-7300243 as a reference compound in LPA1 antagonist screening
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ONO-7300243 with other commercially available lysophosphatidic acid receptor 1 (LPA1) antagonists. It is designed to assist researchers in selecting the most appropriate reference compound for their LPA1 antagonist screening programs by presenting objective performance data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Introduction to LPA1 and this compound
Lysophosphatidic acid (LPA) is a bioactive phospholipid that mediates a wide range of cellular responses, including cell proliferation, survival, and motility, through its interaction with a family of G protein-coupled receptors (GPCRs), including LPA1-6.[1][2] The LPA1 receptor, in particular, has emerged as a promising therapeutic target for various diseases, including fibrosis and cancer.
This compound is a novel and potent antagonist of the LPA1 receptor.[1][2][3] It was identified through high-throughput screening and subsequent optimization, demonstrating efficacy in in vivo models.[1][2] This guide provides a comparative analysis of this compound against other well-characterized LPA1 antagonists to aid in its evaluation as a reference compound.
Comparative Analysis of LPA1 Antagonists
The selection of a suitable reference antagonist is critical for the successful identification and characterization of novel LPA1 inhibitors. This section provides a quantitative comparison of this compound with other commonly used LPA1 antagonists. The data presented below has been compiled from various sources, and as such, direct comparisons should be made with caution due to potential variations in experimental conditions.
| Compound | Target(s) | Assay Type | Species | IC50 / Ki | Reference(s) |
| This compound | LPA1 | Calcium Mobilization | Human | IC50 = 160 nM | [4][5] |
| AM966 | LPA1 | Calcium Mobilization | Human | IC50 = 17 nM | [5][6] |
| Chemotaxis | Human | IC50 = 181 nM | [6] | ||
| Ki16425 | LPA1, LPA3 | Inositol Phosphate Production | Human | Ki = 0.34 µM (LPA1), 0.93 µM (LPA3) | [5] |
| BMS-986020 | LPA1 | Not Specified | Not Specified | Not Specified | [5] |
LPA1 Signaling Pathway
Activation of the LPA1 receptor by its endogenous ligand, LPA, initiates a cascade of intracellular signaling events through the coupling of heterotrimeric G proteins, primarily Gαq/11, Gαi/o, and Gα12/13.[7] These G proteins, in turn, modulate the activity of various downstream effector molecules, leading to diverse cellular responses. The diagram below illustrates the major signaling pathways activated by the LPA1 receptor.
Caption: LPA1 Receptor Signaling Cascade.
Experimental Workflow for LPA1 Antagonist Screening
The identification and characterization of novel LPA1 antagonists typically follow a multi-step screening cascade. This workflow begins with high-throughput screening to identify initial hits, followed by a series of secondary and tertiary assays to confirm activity, determine potency and selectivity, and elucidate the mechanism of action.
Caption: LPA1 Antagonist Screening Workflow.
Experimental Protocols
Detailed methodologies for the key in vitro assays used in the characterization of LPA1 antagonists are provided below.
Calcium Mobilization Assay
This assay measures the ability of an antagonist to inhibit LPA-induced increases in intracellular calcium concentration, a hallmark of Gαq/11 pathway activation.[1]
Materials:
-
Cells stably expressing the human LPA1 receptor (e.g., CHO or HEK293 cells).
-
Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
LPA.
-
Test compounds (including this compound as a reference).
-
Black-walled, clear-bottom 96- or 384-well microplates.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Seeding: Seed the LPA1-expressing cells into microplates at a density that will achieve a confluent monolayer on the day of the assay. Incubate for 24-48 hours.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in assay buffer. Remove the culture medium and add the loading buffer to the cells. Incubate for 45-60 minutes at 37°C in the dark.
-
Compound Incubation: Wash the cells with assay buffer to remove excess dye. Add serial dilutions of the test compounds or reference antagonist to the wells. Incubate for 15-30 minutes at 37°C.
-
LPA Stimulation and Signal Detection: Place the microplate in the fluorescence plate reader. Establish a baseline fluorescence reading. Inject a pre-determined concentration of LPA (typically EC80) into the wells and immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: The antagonist activity is determined by the reduction in the LPA-induced fluorescence signal. Calculate the IC50 value from the dose-response curve.
GTPγS Binding Assay
This functional assay measures the ability of a compound to inhibit agonist-induced binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins, providing insight into the compound's mechanism of action at the G protein-coupling level.[8]
Materials:
-
Membrane preparations from cells overexpressing the LPA1 receptor.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
GDP.
-
[³⁵S]GTPγS.
-
LPA.
-
Test compounds.
-
Scintillation vials and fluid.
-
Glass fiber filter mats.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a microplate, combine the cell membranes, GDP, and varying concentrations of the test compound.
-
Agonist Stimulation: Add a fixed concentration of LPA to initiate receptor activation.
-
[³⁵S]GTPγS Binding: Add [³⁵S]GTPγS to the wells and incubate for 30-60 minutes at 30°C to allow for binding to activated G proteins.
-
Termination of Reaction: Terminate the reaction by rapid filtration through glass fiber filter mats, which traps the membranes with bound [³⁵S]GTPγS.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound [³⁵S]GTPγS.
-
Quantification: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The antagonist effect is observed as a decrease in LPA-stimulated [³⁵S]GTPγS binding. Determine the IC50 value from the concentration-response curve.
Chemotaxis Assay
This assay assesses the ability of an antagonist to block the LPA-induced migration of cells, a key functional response mediated by the LPA1 receptor.[6][9]
Materials:
-
A relevant cell line endogenously expressing the LPA1 receptor (e.g., IMR-90 human lung fibroblasts).
-
Cell culture medium.
-
Serum-free medium for starvation.
-
LPA (as a chemoattractant).
-
Test compounds.
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates.
-
Fixation and staining reagents (e.g., methanol (B129727) and crystal violet).
-
Microscope.
Procedure:
-
Cell Preparation: Culture the cells to sub-confluency. The day before the assay, starve the cells in serum-free medium.
-
Assay Setup: Place the Transwell inserts into the wells of a 24-well plate. Add medium containing LPA to the lower chamber.
-
Compound Treatment: Resuspend the starved cells in serum-free medium and pre-incubate with various concentrations of the test compounds for 30 minutes.
-
Cell Seeding: Add the cell suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for a sufficient time to allow for cell migration (e.g., 4-6 hours) at 37°C.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane with methanol and then stain with crystal violet.
-
Quantification: Count the number of migrated, stained cells in several fields of view for each insert using a microscope.
-
Data Analysis: The inhibitory effect of the antagonist is determined by the reduction in the number of migrated cells compared to the LPA-only control. Calculate the IC50 value from the dose-response curve.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of ONO-7300243 and ONO-0300302: Phenotypic Differences in LPA1 Receptor Antagonism
An in-depth guide for researchers and drug development professionals on the distinct pharmacological profiles of two potent lysophosphatidic acid receptor 1 (LPA1) antagonists. This guide provides a comprehensive comparison of their performance, supported by experimental data, detailed methodologies, and pathway visualizations.
ONO-7300243 was identified as a potent and novel antagonist of the lysophosphatidic acid receptor 1 (LPA1), a G protein-coupled receptor implicated in various physiological and pathological processes, including benign prostatic hyperplasia (BPH).[1][2] Subsequent lead optimization efforts, employing a scaffold hopping strategy, led to the development of ONO-0300302.[3][4] While both compounds target the LPA1 receptor, they exhibit significant phenotypic differences, primarily driven by their distinct binding kinetics. ONO-0300302 is characterized as a "slow tight binding" antagonist, a feature that confers a prolonged duration of action in vivo despite a moderate pharmacokinetic profile.[3][4] This guide delves into the key distinctions between these two LPA1 antagonists, presenting quantitative data, experimental protocols, and visual representations of the underlying molecular mechanisms.
Quantitative Data Summary
The following tables summarize the key quantitative parameters that differentiate this compound and ONO-0300302, providing a clear comparison of their in vitro potency, in vivo efficacy, and pharmacokinetic properties.
Table 1: In Vitro and In Vivo Potency
| Parameter | This compound | ONO-0300302 | Reference |
| IC50 (LPA1 Antagonist Activity) | 160 nM | 86 nM | [5] |
| Kd (Binding Affinity to LPA1) | Not explicitly stated | 0.34 nM (at 37°C, 2h) | [3] |
| ID50 (LPA-induced Rat Intraurethral Pressure Model) | 11.6 mg/kg (p.o.) | 0.97 mg/kg (p.o.) | [1] |
Table 2: Pharmacokinetic Parameters in Rats
| Parameter | This compound (3 mg/kg, i.v.) | ONO-0300302 (3 mg/kg, p.o.) | Reference |
| Clearance (CLtot) | 15.9 mL/min/kg | Not explicitly stated for p.o. | [1][5] |
| Half-life (t1/2) | 0.3 h | 6.3 h | [5] |
| Cmax | Not applicable (i.v. admin) | 233 ng/mL |
Table 3: In Vivo Efficacy in Dog Intraurethral Pressure (IUP) Model
| Compound | Dose (p.o.) | Inhibition at 12h | Inhibition at 24h | Reference |
| ONO-0300302 | 1 mg/kg | Significant inhibition | 30% | [3] |
Key Phenotypic Differentiator: Slow Tight Binding Kinetics
The most significant phenotypic difference between this compound and ONO-0300302 lies in their receptor binding kinetics. ONO-0300302 exhibits a slow tight binding profile to the LPA1 receptor. This characteristic means that once bound, the compound dissociates from the receptor at a very slow rate, leading to a sustained antagonist effect even after the plasma concentration of the drug has decreased. This prolonged target engagement is a key factor in its enhanced in vivo efficacy and long duration of action.[3][4]
This property was demonstrated in a wash-out experiment using rat isolated urethra. While the inhibitory effect of this compound on LPA-induced urethral contraction gradually diminished with repeated washing, the inhibition by an analog of ONO-0300302 remained unaffected by the wash-out process, indicating a much slower dissociation from the LPA1 receptor.[3]
Experimental Protocols
1. LPA1 Receptor Antagonist Assay (Calcium Mobilization)
This assay is used to determine the in vitro potency of the compounds by measuring their ability to inhibit the LPA-induced increase in intracellular calcium concentration in cells expressing the LPA1 receptor.
-
Cell Culture: Chinese hamster ovary (CHO) cells stably expressing the human LPA1 receptor are cultured in F-12 Nutrient Mixture (HAM) containing 10% FBS in a CO2 incubator (37°C, 5% CO2).
-
Cell Plating: Cells are seeded at a density of 2 x 10^4 cells/well in 96-well plates and cultured for 2 days.
-
Dye Loading: The culture medium is removed, and cells are incubated with a loading buffer containing 5 µM Fura2-AM, 10 mM HEPES (pH 7.55), and 2.5 mM probenecid (B1678239) for 1 hour in a CO2 incubator.
-
Assay Procedure: After removing the loading buffer, cells are rinsed and bathed in an assay buffer. The intracellular Ca2+ concentration is monitored using a fluorescence drug screening system by measuring the ratio of fluorescence intensities at 340 nm and 380 nm excitation (emission at 500 nm).
-
Antagonist Evaluation: Cells are pretreated with the antagonist (this compound or ONO-0300302) before the addition of LPA (final concentration 100 nM).
-
Data Analysis: The inhibition rate is calculated from the peak fluorescence ratio after treatment with the compound compared to the control (DMSO). IC50 values are determined by non-linear regression analysis using a Sigmoid Emax Model.[5]
2. Rat Isolated Urethra Wash-Out Experiment
This ex vivo experiment is designed to assess the binding characteristics of the antagonists.
-
Tissue Preparation: Urethras are isolated from male Sprague-Dawley rats.[6] The prostatic portion of the urethra is cut into rings.
-
Experimental Setup: The urethral rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.
-
Contraction Induction: The tissues are contracted by the addition of LPA.
-
Antagonist Treatment: The ability of this compound or ONO-0300302 to inhibit the LPA-induced contraction is measured.
-
Wash-Out: The organ baths are repeatedly washed with fresh Krebs-Henseleit solution to remove the unbound compound.
-
Observation: The recovery of the LPA-induced contraction after the wash-out is monitored. A slower recovery indicates a slower dissociation of the antagonist from the receptor.
3. LPA-Induced Rat Intraurethral Pressure (IUP) Model
This in vivo model is used to evaluate the efficacy of the compounds in a physiologically relevant setting for BPH.
-
Animal Model: Male Sprague-Dawley rats are used.[7]
-
Catheter Implantation: A catheter is implanted into the bladder for pressure measurement.
-
Drug Administration: this compound or ONO-0300302 is administered orally (p.o.) or intraduodenally (i.d.).
-
LPA Challenge: After a specific time following drug administration, LPA is administered to induce an increase in intraurethral pressure.
-
IUP Measurement: The intraurethral pressure is continuously monitored.
-
Data Analysis: The inhibitory effect of the compound on the LPA-induced IUP increase is calculated. The dose required to produce 50% inhibition (ID50) is determined.[1]
Visualizing the Mechanisms
Signaling Pathway of LPA1 Receptor and its Antagonism
Lysophosphatidic acid (LPA) binds to the LPA1 receptor, a G protein-coupled receptor (GPCR). This binding activates heterotrimeric G proteins, primarily Gi/o, Gq/11, and G12/13.[8] Activation of these G proteins leads to downstream signaling cascades, including the phospholipase C (PLC) pathway, which results in an increase in intracellular calcium and the activation of protein kinase C (PKC), and the Rho/ROCK pathway, which is involved in smooth muscle contraction.[9][10] this compound and ONO-0300302 act as competitive antagonists, binding to the LPA1 receptor and preventing LPA from initiating these downstream signals.
Caption: LPA1 receptor signaling and points of antagonism.
Experimental Workflow for Comparing Antagonist Binding Duration
The wash-out experiment is a critical workflow for differentiating between standard and slow tight-binding antagonists. The diagram below illustrates the logical flow of this experiment.
Caption: Workflow of the wash-out experiment.
References
- 1. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Slow Tight Binding LPA1 Antagonist (ONO-0300302) for the Treatment of Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Slow Tight Binding LPA1 Antagonist (ONO-0300302) for the Treatment of Benign Prostatic Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Urethral dysfunction in a rat model of chemically induced prostatic inflammation: potential involvement of the MRP5 pump - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of a new rat model of urethral sphincter injury and leak point pressure measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
ONO-7300243: A Comparative Analysis of In Vitro and In Vivo Efficacy
Correlating Benchtop Activity to Preclinical Models for a Novel LPA1 Antagonist
In the landscape of drug discovery and development, the translation of a compound's activity from a controlled laboratory setting (in vitro) to a complex biological system (in vivo) is a critical determinant of its therapeutic potential. This guide provides a detailed comparison of the in vitro and in vivo activity of ONO-7300243, a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). The data presented herein offers researchers, scientists, and drug development professionals a comprehensive overview of this compound's pharmacological profile, benchmarked against other relevant compounds.
This compound has been identified as a promising therapeutic agent, particularly for conditions such as benign prostatic hyperplasia (BPH), due to its efficacy in animal models without the adverse hemodynamic effects associated with current treatments.[1][2] This guide will delve into the experimental data that underscores the successful translation of this compound's activity from cell-based assays to preclinical efficacy.
Mechanism of Action: Targeting the LPA1 Signaling Pathway
Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts a wide range of cellular effects by activating a family of G protein-coupled receptors (GPCRs), including LPA1-6.[1][2][3] The LPA1 receptor, in particular, is implicated in various physiological and pathological processes.[4] this compound functions as a competitive antagonist at the LPA1 receptor. By binding to this receptor, it blocks the downstream signaling cascades typically initiated by LPA. These pathways, primarily coupled through Gαi, Gαq, and Gα12/13 proteins, are known to influence cell proliferation, migration, and survival.[3][4][5]
References
- 1. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lysophosphatidic Acid Receptors: Biochemical and Clinical Implications in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural mechanisms of potent lysophosphatidic acid receptor 1 activation by nonlipid basic agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
ONO-7300243 in combination with other therapeutic agents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ONO-7300243 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). While preclinical studies have demonstrated its potential as a monotherapy, particularly for benign prostatic hyperplasia (BPH), there is currently no publicly available data on the use of this compound in combination with other therapeutic agents. This guide provides a comparative analysis of this compound's potential in a combination setting by examining its established preclinical performance as a monotherapy and comparing it with current standard-of-care combination therapies for relevant indications. The primary focus will be on BPH, with additional insights into other potential therapeutic areas such as idiopathic pulmonary fibrosis (IPF) where LPA1 antagonists are being explored in combination regimens.
This compound: Mechanism of Action and Preclinical Efficacy (Monotherapy)
This compound exerts its therapeutic effect by inhibiting the LPA1 signaling pathway. Lysophosphatidic acid (LPA) is a signaling lipid that, upon binding to LPA1, activates downstream pathways involved in cell proliferation, migration, and smooth muscle contraction.[1][2] By blocking this interaction, this compound can potentially mitigate the pathological effects of LPA signaling.
Signaling Pathway of LPA1 and Inhibition by this compound
Caption: LPA1 signaling pathway and the inhibitory action of this compound.
Preclinical Data for this compound (Monotherapy)
| Parameter | Value | Species/Model | Reference |
| In Vitro Potency | |||
| LPA1 IC50 | 160 nM | Cell-free assay | [3] |
| In Vivo Efficacy (BPH Model) | |||
| Inhibition of LPA-induced Intraurethral Pressure (IUP) Increase | 62% at 3 mg/kg (i.d.) | Rat | [2] |
| 88% at 10 mg/kg (i.d.) | Rat | [2] | |
| ID50 for IUP Increase Inhibition | 11.6 mg/kg (p.o.) | Rat | [3] |
| Effect on Mean Blood Pressure (MBP) | No significant effect | Rat | [2] |
This compound in Benign Prostatic Hyperplasia (BPH): A Comparative Outlook
While no combination studies with this compound exist, its preclinical data suggests a potential role in BPH management. The current standard of care for moderate to severe BPH often involves combination therapy with an α1-adrenoceptor antagonist and a 5α-reductase inhibitor.
Comparison with Standard BPH Combination Therapy
| Feature | This compound (Potential Combination Component) | α1-Adrenoceptor Antagonist + 5α-Reductase Inhibitor |
| Mechanism of Action | This compound: Blocks LPA1 receptor, potentially reducing smooth muscle tone and prostate growth. | α1-Antagonist: Relaxes smooth muscle in the prostate and bladder neck. 5α-Reductase Inhibitor: Reduces prostate size by inhibiting the conversion of testosterone (B1683101) to dihydrotestosterone. |
| Onset of Action | Likely rapid for symptom relief (based on IUP data). | α1-Antagonist: Rapid (days to weeks). 5α-Reductase Inhibitor: Slow (months). |
| Effect on Prostate Size | Unknown. | 5α-Reductase Inhibitor: Significant reduction. |
| Effect on Blood Pressure | Preclinically shown to have no effect on mean blood pressure.[2] | α1-Antagonists: Can cause hypotension, dizziness. |
| Potential Advantages in Combination | May offer a blood pressure-neutral alternative to α1-antagonists for symptomatic relief, potentially in combination with a 5α-reductase inhibitor. | Established efficacy in improving symptoms and reducing the risk of disease progression. |
Experimental Workflow for Evaluating BPH Therapies in a Preclinical Model
Caption: A potential preclinical experimental workflow for evaluating BPH therapies.
This compound in Idiopathic Pulmonary Fibrosis (IPF): A Potential Combination Approach
The LPA-LPA1 signaling axis is implicated in the pathogenesis of fibrotic diseases, including IPF.[4][5] While this compound has not been specifically studied in IPF, other LPA1 antagonists are in clinical development for this indication, often as add-on therapy to existing antifibrotic drugs like nintedanib (B1663095) and pirfenidone.
Rationale for Combination Therapy in IPF
The current standard-of-care antifibrotic agents slow disease progression but do not halt or reverse fibrosis. LPA1 antagonists offer a novel mechanism of action by targeting a different pathway involved in fibroblast activation and proliferation. Combining an LPA1 antagonist with existing therapies could lead to a synergistic or additive antifibrotic effect.
Clinical Trial Data for Another LPA1 Antagonist (BMS-986278) in IPF (as an example of a combination approach)
A phase 2 study of the LPA1 antagonist BMS-986278 in IPF patients, where approximately two-thirds were on background antifibrotic therapy, showed promising results.
| Parameter | Placebo | BMS-986278 (60 mg BID) | Outcome | Reference |
| Change in Percent Predicted Forced Vital Capacity (ppFVC) over 26 weeks | - | - | 62% relative reduction in the rate of decline vs. placebo | [6] |
These findings support the investigation of LPA1 antagonists as part of a combination regimen for IPF.
Logical Flow for Developing this compound as a Combination Therapy in IPF
Caption: A logical development pathway for this compound in IPF combination therapy.
Experimental Protocols
In Vitro LPA1 Antagonist Assay
-
Cell Line: Chinese hamster ovary (CHO) cells stably expressing human LPA1.
-
Seeding Density: 2 x 10^4 cells per well in 96-well plates.
-
Culture Medium: F-12 Nutrient Mixture (HAM) with 10% FBS.
-
Incubation: 2 days at 37°C, 5% CO2.
-
Calcium Indicator Loading: Cells are incubated for 1 hour with a loading buffer containing 5 µM Fura2-AM, 10 mM HEPES (pH 7.55), and 2.5 mM probenecid.
-
Assay:
-
Remove loading buffer and rinse cells with assay buffer.
-
Pre-treat cells with this compound or vehicle (DMSO).
-
Stimulate cells with 100 nM LPA.
-
Monitor intracellular Ca2+ concentration by measuring the ratio of fluorescence intensities (f340/f380) at 500 nm.
-
Calculate the inhibition rate from the peak ratio of LPA after compound treatment compared to the control.
-
Determine IC50 values using a non-linear regression analysis (Sigmoid Emax Model).[3]
-
In Vivo Rat Intraurethral Pressure (IUP) Model
-
Animal Model: Male rats.
-
Procedure:
-
Administer this compound orally (p.o.) or intraduodenally (i.d.).
-
After a specified time (e.g., 60 minutes), intravenously inject LPA (e.g., 300 µg/kg) to induce an increase in IUP.
-
Measure the IUP to determine the inhibitory effect of the compound.
-
For assessment of effects on basal IUP and mean blood pressure (MBP), administer the compound without subsequent LPA injection and monitor these parameters.[2]
-
Conclusion and Future Directions
This compound is a promising LPA1 antagonist with demonstrated preclinical efficacy as a monotherapy for BPH, notably without adversely affecting blood pressure. While direct evidence for its use in combination therapy is lacking, its mechanism of action suggests several potential applications.
-
In BPH: this compound could be explored in combination with 5α-reductase inhibitors as a blood pressure-neutral alternative to α1-adrenoceptor antagonists for managing lower urinary tract symptoms.
-
In IPF: Following the path of other LPA1 antagonists, this compound warrants investigation as an add-on therapy to the current standard of care to potentially achieve greater antifibrotic efficacy.
-
Other Potential Indications: The involvement of the LPA-LPA1 pathway in other conditions like cancer and neuropathic pain suggests that this compound could also be investigated in combination with other agents in these therapeutic areas.[7][8]
Further preclinical and clinical studies are essential to validate these potential combination strategies and to establish the safety and efficacy of this compound as part of a multi-drug regimen.
References
- 1. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Lysophosphatidic acid-1-receptor targeting agents for fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lysophosphatidic acid receptor 1 inhibition: a potential treatment target for pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bristol Myers Squibb - Bristol Myers Squibb’s Investigational LPA1 Antagonist Reduces the Rate of Lung Function Decline in Patients with Idiopathic Pulmonary Fibrosis [news.bms.com]
- 7. The Emerging Role of LPA as an Oncometabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Initiation of neuropathic pain requires lysophosphatidic acid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Published Findings with ONO-7300243: A Comparative Guide
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of ONO-7300243, a lysophosphatidic acid receptor 1 (LPA1) antagonist, with other relevant alternatives. The information presented is based on published scientific literature and aims to facilitate the replication of key findings.
Comparative Quantitative Data
The following tables summarize the in vitro and in vivo pharmacological properties of this compound and its alternatives. It is important to note that the data are compiled from various sources, and experimental conditions may differ. Therefore, direct comparisons should be made with caution.
Table 1: In Vitro Potency and Selectivity of LPA1 Receptor Antagonists
| Compound | Target(s) | Assay Type | Species | IC50 / Ki | Reference |
| This compound | LPA1 | Ca2+ mobilization | Human | IC50 = 160 nM | [1][2] |
| ONO-0300302 | LPA1 | Ca2+ mobilization | Human | IC50 = 86 nM | [3] |
| Ki16425 | LPA1, LPA3 | Inositol phosphate (B84403) production | Rat | Ki = 0.34 µM (LPA1), 0.93 µM (LPA3) | [4] |
| SAR100842 | LPA1 | Ca2+ mobilization | Human | Potent and selective (specific IC50 not provided) | [5][6] |
Table 2: In Vivo Efficacy of LPA1 Receptor Antagonists
| Compound | Animal Model | Dosing | Key Findings | Reference |
| This compound | Rat Intraurethral Pressure (IUP) Model | 3, 10, 30 mg/kg, p.o. | Dose-dependent inhibition of LPA-induced IUP increase. At 30 mg/kg, potency was similar to tamsulosin (B1681236) (1 mg/kg) without affecting mean blood pressure. | [2] |
| ONO-0300302 | Rat and Dog IUP Model | Rat: 3 mg/kg, p.o.Dog: 1 mg/kg, p.o. | Significant inhibition of LPA-induced IUP increase for over 12 hours. Showed slow, tight-binding properties. | [7][8] |
| Ki16425 | Mouse Neuropathic Pain Model | 30 mg/kg, i.p. | Completely blocked LPA-induced neuropathic pain-like behaviors. | [4] |
| SAR100842 | Mouse Model of Skin Fibrosis (Tsk1) | Therapeutic protocol | Reversed dermal thickening, inhibited myofibroblast differentiation, and reduced skin collagen content. | [5] |
| SAR100842 | Phase 2a Clinical Trial (Systemic Sclerosis) | Not specified | Well-tolerated and showed a reduction in skin thickness (mRSS), though not statistically significant compared to placebo. | [6] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved, the following diagrams have been generated using the DOT language.
Caption: LPA1 Receptor Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for In Vitro LPA1 Antagonist Assay.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for this compound and related compounds.
In Vitro LPA1 Receptor Antagonist Assay (Calcium Mobilization)
This protocol is based on the methods described for this compound.[1]
-
Cell Culture:
-
Chinese hamster ovary (CHO) cells stably expressing the human LPA1 receptor are cultured in F-12 Nutrient Mixture (HAM) supplemented with 10% Fetal Bovine Serum (FBS).
-
Cells are maintained in a CO2 incubator at 37°C with 5% CO2 and 95% air.
-
For the assay, cells are seeded into 96-well plates at a density of 2 x 10^4 cells per well and cultured for 2 days.
-
-
Compound Preparation and Incubation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a dilution series of this compound in an appropriate assay buffer.
-
The final DMSO concentration in the assay should be kept constant across all wells and typically below 0.5%.
-
-
Calcium Assay:
-
On the day of the experiment, remove the culture medium from the wells.
-
Add a loading buffer containing a calcium indicator dye (e.g., 5 µM Fura2-AM), 10 mM HEPES (pH 7.55), and 2.5 mM probenecid (B1678239) to each well.
-
Incubate the plate in a CO2 incubator for 1 hour.
-
Remove the loading buffer and rinse the cells with assay buffer at room temperature.
-
Add the assay buffer containing the different concentrations of this compound or vehicle (DMSO) to the respective wells and pre-incubate for a specified time (e.g., 10-30 minutes).
-
Stimulate the cells by adding a solution of lysophosphatidic acid (LPA) to a final concentration of 100 nM.
-
Immediately measure the intracellular calcium concentration using a fluorescence drug screening system. For Fura-2, this involves measuring the ratio of fluorescence intensities at excitation wavelengths of 340 nm and 380 nm, with emission at 500 nm.
-
-
Data Analysis:
-
The inhibition rate (%) of the antagonist is calculated from the peak fluorescence ratio after LPA treatment in the presence of the compound compared to the control (vehicle-treated) wells.
-
A non-linear regression analysis using a Sigmoid Emax Model is performed to determine the IC50 value, which is the concentration of the antagonist that produces 50% inhibition of the maximal LPA response.
-
In Vivo Rat Intraurethral Pressure (IUP) Model
This protocol is a generalized representation based on the in vivo studies of this compound.[2]
-
Animal Preparation:
-
Male rats (e.g., Sprague-Dawley) are used for the study.
-
The animals are anesthetized, and a catheter is inserted into the urethra to measure intraurethral pressure (IUP).
-
A stable baseline IUP is established before the administration of any substances.
-
-
Compound Administration:
-
This compound is formulated for oral (p.o.) or intravenous (i.v.) administration. A common vehicle for oral administration is a solution containing DMSO, PEG300, and Tween 80.
-
The compound or vehicle is administered to the rats at the desired doses (e.g., 3, 10, 30 mg/kg for oral administration).
-
-
LPA Challenge and IUP Measurement:
-
After a predetermined time following compound administration (e.g., 1 hour), a solution of LPA is administered (e.g., intravenously) to induce an increase in IUP.
-
The IUP is continuously monitored and recorded.
-
-
Data Analysis:
-
The inhibitory effect of this compound is determined by comparing the LPA-induced increase in IUP in the compound-treated group to the vehicle-treated control group.
-
The dose-dependent inhibition is analyzed to calculate the ID50 value, which is the dose of the compound that causes a 50% reduction in the LPA-induced IUP increase.
-
In some studies, the effect of the compound on basal IUP (without LPA stimulation) and on mean blood pressure is also monitored to assess potential side effects.[2]
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of this compound from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Translational engagement of lysophosphatidic acid receptor 1 in skin fibrosis: from dermal fibroblasts of patients with scleroderma to tight skin 1 mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysophosphatidic Acid Receptor 1 Antagonist SAR100842 for Patients With Diffuse Cutaneous Systemic Sclerosis: A Double-Blind, Randomized, Eight-Week Placebo-Controlled Study Followed by a Sixteen-Week Open-Label Extension Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a Slow Tight Binding LPA1 Antagonist (ONO-0300302) for the Treatment of Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a Slow Tight Binding LPA1 Antagonist (ONO-0300302) for the Treatment of Benign Prostatic Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guidance for the Proper Disposal of ONO-7300243
Researchers, scientists, and drug development professionals must prioritize safety and regulatory compliance when handling and disposing of chemical compounds. This document provides general procedures for the disposal of laboratory chemicals, with the understanding that a specific Safety Data Sheet (SDS) for ONO-7300243 was not available in the public domain at the time of this writing. The following information is based on established best practices for laboratory safety.
It is imperative to obtain the official Safety Data Sheet (SDS) from the manufacturer or supplier of this compound. The SDS contains detailed information regarding the compound's physical and chemical properties, hazards, and specific handling and disposal instructions, which are crucial for ensuring the safety of laboratory personnel and the protection of the environment.
General Protocol for Chemical Waste Disposal
The following is a generalized, step-by-step guide for the disposal of a research compound like this compound. This protocol is not a substitute for the specific instructions that would be provided in an SDS.
-
Consult Institutional and Regulatory Guidelines: Before initiating any disposal procedure, consult your institution's Environmental Health and Safety (EHS) department. Disposal methods must be in strict accordance with all applicable local, state, and federal regulations.
-
Segregate and Collect Waste:
-
Solid Waste: Collect any solid this compound waste, including contaminated personal protective equipment (PPE) such as gloves and weighing papers, in a clearly labeled, sealed container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof, and clearly labeled waste container. Do not mix with other incompatible waste streams.
-
Empty Containers: Empty containers that held this compound should be treated as hazardous waste as they will retain product residue. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.
-
-
Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound"), the primary hazards (as would be indicated in the SDS), and the date of accumulation.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until they are collected by a licensed hazardous waste disposal contractor.
-
Professional Disposal: Arrange for the collection and disposal of the chemical waste through your institution's EHS department or a certified hazardous waste management company. Incineration at a permitted facility is a common disposal method for many organic compounds.
Data for Disposal Considerations
The following table outlines the type of quantitative data typically found in a Safety Data Sheet that is essential for making informed decisions about proper disposal. The values for this compound are not currently available and must be obtained from the supplier-specific SDS.
| Data Point | This compound | Significance for Disposal |
| Solubility | DMSO: 92 mg/mL[1]; 100 mg/mL[2] | Understanding solubility is crucial for selecting appropriate solvents for decontamination and for preparing waste solutions. |
| LD50/LC50 | Data not available in search results. | Lethal Dose/Lethal Concentration values indicate the acute toxicity and inform the level of caution required for handling and disposal. |
| Ecotoxicity | Data not available in search results. | Information on aquatic toxicity is critical for preventing environmental contamination and ensuring compliant disposal. |
| Persistence/Degradability | Data not available in search results. | This information determines the long-term environmental impact and influences the choice of disposal method. |
Disposal Workflow
The diagram below illustrates a generalized logical workflow for the proper disposal of a laboratory chemical.
Caption: General workflow for the proper disposal of a laboratory research compound.
References
Essential Safety and Logistical Guidance for Handling ONO-7300243
Disclaimer: A specific Safety Data Sheet (SDS) for ONO-7300243 is not publicly available. The following guidance is based on general best practices for handling potent, novel research compounds and should be supplemented by a thorough risk assessment conducted by qualified personnel within your institution.
This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The focus is on operational and disposal plans to ensure a safe laboratory environment.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 461.55 g/mol | [1] |
| Form | Solid | [2] |
| Purity | ≥98% | [2] |
| Storage Temperature (Powder) | -20°C | MedchemExpress, TargetMol |
| Storage Temperature (in Solvent) | -80°C | MedchemExpress, TargetMol |
| Solubility in DMSO | 50 mg/mL | [2] |
Personal Protective Equipment (PPE)
Given that this compound is a potent bioactive compound, stringent adherence to PPE protocols is mandatory to prevent exposure. The following PPE should be worn at all times when handling the compound, including during receipt, storage, weighing, reconstitution, and disposal.
-
Gloves: Two pairs of chemotherapy-rated nitrile gloves should be worn. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should be worn over the cuff. Gloves should be changed immediately if contaminated, torn, or every 30-60 minutes during continuous handling.
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles are required. A face shield should be worn in addition to goggles when there is a significant risk of splashes, such as during reconstitution of larger quantities or during a spill cleanup.
-
Lab Coat: A disposable, back-closing, solid-front gown made of a low-permeability fabric is required. Cuffs should be tight-fitting (elastic or knit).
-
Respiratory Protection: For handling the powdered form of this compound outside of a certified chemical fume hood or other containment device, a NIOSH-approved N95 or higher-level respirator is required to prevent inhalation of airborne particles. Fit-testing of the respirator is essential.
-
Shoe Covers: Disposable shoe covers should be worn in the designated handling area and removed before exiting.
Operational and Disposal Plans
Safe Handling and Storage Protocol
-
Designated Area: All handling of this compound, especially of the powdered form, must be conducted in a designated area, such as a certified chemical fume hood, a ventilated balance enclosure, or a glove box, to minimize inhalation exposure.
-
Weighing: Weighing of the powdered compound should be performed on a tared weigh paper or in a container within a ventilated enclosure to prevent dispersal of the powder.
-
Reconstitution: To prepare a stock solution, slowly add the solvent (e.g., DMSO) to the vial containing the compound.[1][2] Cap the vial and vortex or sonicate as needed to ensure complete dissolution. Avoid splashing.
-
Storage:
-
Labeling: All containers of this compound, both powder and solutions, must be clearly labeled with the compound name, concentration, date of preparation, and appropriate hazard warnings (e.g., "Potent Compound - Handle with Caution").
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste and disposed of in accordance with institutional and local regulations.
-
Waste Segregation:
-
Solid Waste: Used PPE (gloves, gowns, shoe covers), disposable labware (pipette tips, tubes), and contaminated weighing papers should be collected in a dedicated, clearly labeled hazardous waste bag or container.
-
Liquid Waste: Unused or waste solutions of this compound and any solvent used for rinsing contaminated glassware should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: Needles and other contaminated sharps must be disposed of in a designated sharps container for hazardous chemical waste.
-
-
Container Labeling: All hazardous waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the primary solvent (e.g., DMSO).
-
Decontamination: All non-disposable equipment and surfaces that come into contact with this compound should be decontaminated. A suitable decontamination procedure should be developed and validated.
-
Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this compound down the drain or in the regular trash.
Chemical Spill Response Workflow
The following diagram outlines the immediate steps to be taken in the event of a chemical spill involving this compound.
Caption: Workflow for chemical spill response.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
